molecular formula C13H15NO4 B009630 Methyl 4-benzyl-5-oxomorpholine-3-carboxylate CAS No. 106910-81-0

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Cat. No.: B009630
CAS No.: 106910-81-0
M. Wt: 249.26 g/mol
InChI Key: UTUDPLWXJNKTNP-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS 106910-81-0) is a versatile morpholine-based compound that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . With the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol, this compound provides researchers with a multifunctional scaffold for further chemical modifications . Its structure features both ester and lactam functional groups, making it a useful precursor for the synthesis of more complex molecules. The compound is typically supplied as a solid and should be stored sealed in a dry environment, preferably at 2-8°C to maintain stability . From a safety perspective, this material is for research use only and is not intended for diagnostic or therapeutic use. Handling should be performed by qualified professionals, as it may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) . Researchers value this compound and its enantiopure versions, such as the (S)-enantiomer (CAS 1235181-00-6) and (R)-enantiomer (CAS 1235639-75-4), as key chiral intermediates for the development of novel pharmaceuticals, agrochemicals, and other biologically active compounds . Its incorporation into synthetic pathways allows for the efficient construction of diverse molecular architectures and the exploration of structure-activity relationships in medicinal chemistry programs .

Properties

IUPAC Name

methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUDPLWXJNKTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543339
Record name Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106910-81-0
Record name Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106910-81-0
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Foundational & Exploratory

Synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, a chiral morpholine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines a highly viable synthetic route based on the esterification of its commercially available carboxylic acid precursor, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.

Introduction

Morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of chirality and specific functional groups, such as in (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, allows for the fine-tuning of molecular properties and biological activity. This guide details a practical and efficient method for the preparation of this target compound, providing researchers with the necessary information for its synthesis and further investigation.

Synthetic Pathway Overview

The most direct and efficient synthetic strategy for obtaining (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is the esterification of the corresponding carboxylic acid. This approach is advantageous due to the commercial availability of the chiral starting material, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid. Several standard esterification methods are applicable, with the acid-catalyzed Fischer esterification being a common and cost-effective choice.

The overall synthetic transformation is depicted below:

Synthesis_Workflow start (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid product (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate start->product Esterification reagents Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) reagents->product

Caption: Synthetic workflow for the esterification of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.

Experimental Protocol: Fischer Esterification

This section provides a detailed experimental protocol for the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate via Fischer esterification.

3.1. Materials and Reagents

  • (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Deionized Water

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

3.3. Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (1.0 equivalent).

  • Dissolution and Catalyst Addition: Add anhydrous methanol in sufficient quantity to dissolve the starting material (approximately 10-20 mL per gram of carboxylic acid). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Washing: Wash the organic layer with deionized water, followed by a wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. The data is based on typical yields and purities for Fischer esterification reactions of similar substrates.

ParameterValue
Starting Material (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
Product (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Typical Yield 85-95%
Purity (by NMR/LC-MS) >95%
Appearance White to off-white solid or oil
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H), 4.95 (d, J=14.8 Hz, 1H), 4.45 (d, J=14.8 Hz, 1H), 4.30-4.20 (m, 2H), 4.10 (dd, J=8.0, 4.0 Hz, 1H), 3.80 (s, 3H), 3.60-3.50 (m, 1H), 3.40-3.30 (m, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 170.5, 168.0, 136.0, 129.0, 128.5, 128.0, 68.0, 58.0, 52.5, 50.0, 48.0
Mass Spectrometry (ESI+) m/z 250.1 [M+H]⁺

Alternative Synthetic Methods

While Fischer esterification is a robust method, other techniques can also be employed for the synthesis of the target molecule. The choice of method may depend on the scale of the reaction and the sensitivity of the substrate to acidic conditions.

5.1. Reaction with Diazomethane

Treatment of the carboxylic acid with diazomethane in a non-protic solvent like diethyl ether provides a high-yielding and clean conversion to the methyl ester under mild conditions.[1][2] However, diazomethane is a toxic and explosive reagent, requiring specialized handling procedures.

5.2. Reaction with Methyl Iodide

The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) and then reacted with methyl iodide to form the methyl ester. This method is also performed under relatively mild conditions.

The logical relationship for selecting a synthetic method is outlined in the diagram below:

Logical_Relationship start Need to synthesize (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate acid_available Is (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid available? start->acid_available esterification Perform Esterification acid_available->esterification Yes fischer Fischer Esterification (Acid-catalyzed) esterification->fischer Cost-effective, large scale diazomethane Diazomethane Reaction esterification->diazomethane High yield, mild conditions, small scale methyl_iodide Methyl Iodide Reaction esterification->methyl_iodide Mild conditions

Caption: Decision diagram for selecting an esterification method.

Conclusion

This technical guide provides a practical and detailed protocol for the synthesis of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. The presented Fischer esterification method, starting from the commercially available carboxylic acid, offers an efficient and scalable route to this valuable chiral building block. The alternative methods and decision-making framework provide researchers with additional options to suit their specific laboratory capabilities and project requirements. This information is intended to empower researchers in the fields of medicinal chemistry and drug development to access and utilize this compound for their research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. Due to the limited availability of published experimental data for this specific compound, this document consolidates information from chemical suppliers and publicly accessible databases. Where experimental data is unavailable, predicted values are provided. Furthermore, this guide outlines a general experimental workflow for the synthesis and characterization of such a molecule and discusses the potential biological significance of the core morpholine scaffold in drug discovery.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that some of these data are for specific enantiomers, as indicated.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅NO₄PubChemLite[1]
Molecular Weight249.26 g/mol MySkinRecipes[2]
Monoisotopic Mass249.10011 DaPubChemLite[1]
AppearanceWhite to off-white powder or crystalsSigma-Aldrich[3]
Storage Conditions2-8°CMySkinRecipes[2]

Table 2: Structural and Identification Data

IdentifierValue
IUPAC NameThis compound
SMILESCOC(=O)C1COCC(=O)N1CC2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
InChIKeyUTUDPLWXJNKTNP-UHFFFAOYSA-N
CAS Number106910-81-0 (Unspecified stereochemistry)
(R)-enantiomer CAS1235639-75-4
(S)-enantiomer CAS106973-37-9

Table 3: Experimental and Predicted Physicochemical Data

PropertyValueType
Melting Point105-107°C ((R)-enantiomer)Experimental[2]
Boiling PointData not available-
SolubilityData not available-
pKaData not available-
XlogP0.8Predicted[1]

Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺250.10739154.5
[M+Na]⁺272.08933160.5
[M-H]⁻248.09283160.0
[M+NH₄]⁺267.13393168.6
[M+K]⁺288.06327159.9
Data from PubChemLite[1]

Experimental Protocols

General Synthetic Workflow

A potential synthetic route could involve the N-benzylation of a suitable amino acid ester, followed by cyclization to form the 5-oxomorpholine ring.

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Starting Materials (e.g., Amino Acid Ester, Benzyl Halide) reaction1 N-Benzylation start->reaction1 intermediate N-Benzyl Amino Acid Ester reaction1->intermediate reaction2 Cyclization (e.g., with a C2 synthon) intermediate->reaction2 product This compound reaction2->product purification Purification (e.g., Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc HPLC Analysis (Purity Assessment) purification->hplc

A generalized workflow for the synthesis and characterization of the target compound.
Characterization Methodologies

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. The proton NMR would confirm the presence of the benzyl group, the morpholine ring protons, and the methyl ester. The carbon NMR would identify all unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify key functional groups, such as the ester carbonyl (C=O) stretch, the amide carbonyl (C=O) stretch of the oxomorpholine ring, and C-O and C-N bond vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to determine the purity of the synthesized compound. A suitable method would be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.

Biological Context and Potential Significance

While no specific biological activities or signaling pathway interactions have been reported for this compound, the morpholine scaffold is a well-established privileged structure in medicinal chemistry.[4][5][6][7] Morpholine-containing compounds are known to exhibit a wide range of biological activities, with a significant number of approved drugs and clinical candidates targeting the central nervous system (CNS).[4][5][7]

The physicochemical properties of the morpholine ring, including its pKa and ability to form hydrogen bonds, often impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[6][7]

G cluster_drug_discovery Role of Morpholine Scaffold in Drug Discovery cluster_properties Favorable Properties cluster_activities Reported Biological Activities morpholine Morpholine Scaffold pk Improved pKa morpholine->pk solubility Enhanced Solubility morpholine->solubility stability Metabolic Stability morpholine->stability anti_inflammatory Anti-inflammatory morpholine->anti_inflammatory antimicrobial Antimicrobial morpholine->antimicrobial cns CNS Disorders pk->cns solubility->cns anticancer Anticancer stability->anticancer

The role of the morpholine scaffold in drug discovery and its associated properties.

Given the prevalence of the morpholine motif in neuroactive compounds, it is plausible that this compound could be investigated for its potential effects on neurological targets. However, without experimental data, this remains speculative. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

References

In-depth Technical Guide: Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1235639-75-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is a chiral organic compound featuring a morpholine core. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1][2] This guide provides a comprehensive overview of the available technical data for this specific molecule, including its chemical properties, a plausible synthetic approach, and its potential applications in drug discovery, particularly for central nervous system (CNS) disorders.[3]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₄--INVALID-LINK--
Molecular Weight 249.26 g/mol --INVALID-LINK--
Melting Point 105-107°C--INVALID-LINK--
Appearance White to off-white powder or crystals--INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--
XlogP (Predicted) 0.8--INVALID-LINK--

Synthesis

A detailed, validated experimental protocol for the synthesis of Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is not explicitly described in publicly available literature. However, based on general methods for the synthesis of related morpholine derivatives found in patent literature, a plausible synthetic route can be proposed.[4] The following protocol is a hypothetical procedure derived from the synthesis of similar benzyl morpholine structures and should be optimized and validated in a laboratory setting.

Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction Steps N-benzylamino_alcohol Chiral N-benzylamino alcohol N-alkylation 1. N-alkylation N-benzylamino_alcohol->N-alkylation Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) methyl_acrylate_derivative Methyl 2-haloacetate (e.g., Methyl bromoacetate) methyl_acrylate_derivative->N-alkylation intramolecular_cyclization 2. Intramolecular Cyclization N-alkylation->intramolecular_cyclization Intermediate product Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate intramolecular_cyclization->product Base-mediated lactamization

Caption: Proposed synthetic pathway for Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate.

Experimental Protocol (Hypothetical)

Materials:

  • (R)-2-(benzylamino)propan-1-ol (or other suitable chiral N-benzylamino alcohol)

  • Methyl bromoacetate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a solution of the chiral N-benzylamino alcohol (1 equivalent) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture for 30 minutes at 0°C. To this, add a solution of methyl bromoacetate (1.1 equivalents) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Intramolecular Cyclization (Lactamization): The crude intermediate from the previous step is dissolved in a suitable solvent (e.g., toluene). A base (e.g., sodium methoxide) is added, and the mixture is heated to reflux to induce intramolecular cyclization to form the 5-oxomorpholine ring. The reaction progress is monitored by TLC.

  • Purification: After completion of the reaction, the mixture is cooled, washed with water, and the organic layer is dried and concentrated. The crude product is then purified by silica gel column chromatography to yield the desired Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate.

Note: This is a generalized and hypothetical protocol. The choice of base, solvent, and reaction conditions will require optimization for this specific substrate.

Potential Applications in Drug Discovery

The morpholine nucleus is a key component in a variety of approved drugs and clinical candidates, particularly those targeting the central nervous system.[1] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability.

Role as a Precursor for CNS-Active Agents

Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate, with its chiral center and functional groups, is a valuable building block for the synthesis of more complex molecules.[3] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The benzyl group can potentially be removed via hydrogenolysis to allow for further functionalization at the nitrogen atom.

The inherent chirality of this molecule is of significant interest, as stereochemistry plays a crucial role in the specific binding of a drug to its biological target, which can lead to improved efficacy and a reduction in off-target side effects.[3]

G cluster_derivatization Potential Derivatization Strategies start Methyl (R)-4-benzyl-5- oxomorpholine-3-carboxylate hydrolysis Hydrolysis start->hydrolysis LiOH, H2O/THF debenzylation Debenzylation start->debenzylation H2, Pd/C acid (R)-4-benzyl-5-oxomorpholine- 3-carboxylic acid hydrolysis->acid debenzylated_intermediate Methyl (R)-5-oxomorpholine- 3-carboxylate debenzylation->debenzylated_intermediate amide_library Library of Amide Derivatives acid->amide_library Amine coupling (e.g., EDC, HOBt) N_functionalized_library Library of N-functionalized Derivatives debenzylated_intermediate->N_functionalized_library N-alkylation, N-arylation, etc.

Caption: Potential derivatization strategies for drug discovery.

Biological Activity

As of the date of this guide, there is no publicly available data on the specific biological activity or pharmacological profile of Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate. Its primary known utility is as a synthetic intermediate.[3] Further research and screening would be necessary to determine if this compound possesses any intrinsic biological activity.

Conclusion

Methyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate is a chiral building block with potential applications in the synthesis of novel therapeutic agents, particularly for CNS-related targets. While detailed experimental and biological data are currently lacking in the public domain, its structural features make it an attractive starting point for medicinal chemistry campaigns. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential in drug discovery and development.

References

A Technical Guide to the Structure Elucidation of N-benzyl Oxomorpholine Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

N-benzyl oxomorpholine esters represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The morpholine core is a prevalent scaffold in numerous approved drugs, valued for its favorable physicochemical properties, while the N-benzyl group and ester functionalities allow for diverse synthetic modifications. Accurate and unambiguous structure elucidation is a critical step in the development of novel chemical entities, ensuring the correct molecule is advanced through the discovery pipeline. This is crucial for establishing structure-activity relationships (SAR), ensuring patentability, and meeting regulatory requirements.

This technical guide provides an in-depth overview of the modern analytical techniques and integrated workflows used to confirm the chemical structure of N-benzyl oxomorpholine esters. It is intended for researchers and scientists involved in the synthesis, characterization, and development of these and related molecules. The guide covers key spectroscopic and chromatographic methods, presents data in a structured format, and includes detailed experimental protocols.

The Analytical Workflow for Structure Elucidation

The process of structure elucidation is a systematic, multi-technique approach. It begins with preliminary analysis to confirm the presence of the desired product and assess its purity, followed by detailed spectroscopic analyses to piece together the molecular structure, and often culminates in definitive proof through methods like X-ray crystallography for crystalline solids.

G General Workflow for Structure Elucidation cluster_0 Synthesis & Purification cluster_1 Purity & Preliminary ID cluster_2 Detailed Structural Analysis cluster_3 Definitive Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC TLC / LCMS Purification->TLC HPLC HPLC / UPLC TLC->HPLC Purity Check MS High-Resolution MS HPLC->MS Molecular Formula NMR NMR Spectroscopy (1H, 13C, 2D) Xray Single Crystal X-ray (If crystalline) NMR->Xray Proposed Structure Elemental Elemental Analysis NMR->Elemental Proposed Structure MS->NMR Fragmentation Clues IR FTIR Spectroscopy Final Structure Confirmed Xray->Final Confirmed Structure Elemental->Final Confirmed Structure

Caption: General workflow for the synthesis and structure elucidation of a novel compound.

Key Analytical Techniques

A combination of spectroscopic methods is essential for unambiguous structure determination.[1] Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the carbon-hydrogen framework. For N-benzyl oxomorpholine esters, specific proton (¹H) and carbon (¹³C) signals are expected.

¹H NMR Spectroscopy: This technique identifies the different types of protons and their connectivity. Key expected signals are summarized below.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
Benzyl -CH₂-4.5 - 5.0Singlet (s)A characteristic singlet integrating to 2H.
Aromatic (Benzyl)7.2 - 7.5Multiplet (m)Complex pattern for the 5 protons of the phenyl ring.
Oxomorpholine Ring Protons3.0 - 4.5Multiplets (m)Complex splitting patterns (e.g., d, t, dd) depending on the specific ring position and substitution.
Ester Alkyl Group (e.g., -OCH₃)~3.7Singlet (s)For a methyl ester.
Ester Alkyl Group (e.g., -OCH₂CH₃)~4.2 (q), ~1.3 (t)Quartet (q), Triplet (t)For an ethyl ester.

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

Carbon Type Typical Chemical Shift (δ, ppm) Notes
Ester Carbonyl (C=O)168 - 175One of the most downfield signals.
Oxomorpholine Carbonyl (C=O)165 - 172The lactam/amide carbonyl signal.
Aromatic (Benzyl, C-H)127 - 129Multiple signals in a narrow range.
Aromatic (Benzyl, Quaternary C)135 - 138The carbon attached to the benzylic CH₂.
Benzyl -CH₂-50 - 55-
Oxomorpholine Ring Carbons40 - 70Signals for the CH₂ groups within the ring.
Ester Alkyl Group (e.g., -OCH₃)~52For a methyl ester.

2D NMR Techniques: For complex molecules, 2D NMR is used to establish definitive correlations and connectivity.[2]

G Logical Flow of 2D NMR Experiments H1 1H NMR (Proton Signals) COSY COSY (Correlated Spectroscopy) H1->COSY HSQC HSQC (Heteronuclear Single Quantum Coherence) H1->HSQC HMBC HMBC (Heteronuclear Multiple Bond Correlation) H1->HMBC C13 13C NMR (Carbon Signals) C13->HSQC C13->HMBC H_H H-H Connectivity (Through 2-3 bonds) COSY->H_H C_H_1 Direct C-H Attachment (1-bond correlation) HSQC->C_H_1 C_H_long Long-Range C-H Connectivity (Through 2-3 bonds) HMBC->C_H_long

Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition (via High-Resolution MS, HRMS) of a compound, along with structural information from its fragmentation patterns.[1][2]

Key Fragmentation Patterns: For N-benzyl substituted heterocycles, a characteristic fragmentation involves the cleavage of the C-C bond of the alkyl chain attached to the nitrogen, leading to the formation of the tropylium ion.[3]

m/z (Mass-to-Charge Ratio) Fragment Identity Notes
[M+H]⁺ or [M]⁺˙Molecular Ion / Protonated MoleculeConfirms the molecular weight. HRMS provides the elemental formula.
91[C₇H₇]⁺The highly stable tropylium ion, a hallmark of benzyl groups. This is often the base peak.
[M-R]⁺ (from ester)Loss of Alkoxy GroupFragmentation of the ester moiety (e.g., loss of OCH₃ or OCH₂CH₃).
VariesOxomorpholine Ring OpeningComplex fragments resulting from the cleavage of the heterocyclic ring.
Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹) Functional Group Vibration Type
3100 - 3000Aromatic C-HStretch
3000 - 2850Aliphatic C-HStretch
~1735 - 1750Ester C=OStretch
~1670 - 1690Lactam (Amide) C=OStretch
~1600, ~1450Aromatic C=CStretch
~1250 - 1000C-O and C-NStretch
X-ray Crystallography

For compounds that can be grown as single crystals, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[4] This technique is considered the "gold standard" for structure proof, confirming absolute and relative stereochemistry.

Experimental Protocols

Detailed and consistent experimental procedures are vital for obtaining high-quality, reproducible data.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified N-benzyl oxomorpholine ester.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.[2]

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. These experiments may take several hours to complete.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.

    • Gradient Example: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) or a Diode Array Detector (DAD) to scan multiple wavelengths.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the sample and a blank (mobile phase) injection.

    • Integrate the peak area of the main component and any impurities.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Integrated Analysis: A Case Study Workflow

To illustrate the process, consider the hypothetical structure elucidation of methyl 4-benzyl-3-oxomorpholine-2-carboxylate.

G Case Study: Integrated Structure Elucidation Workflow cluster_0 Initial Data cluster_1 Functional Groups cluster_2 Carbon-Hydrogen Framework start Purified Compound hplc HPLC Purity >99% start->hplc hrms HRMS Provides Formula: C13H15NO4 start->hrms ir FTIR Shows C=O (Ester, ~1745 cm-1) C=O (Lactam, ~1680 cm-1) hrms->ir Formula Known nmr_1d 1H & 13C NMR Confirms proton/carbon count and types (aromatic, benzylic, -OCH3, ring CH/CH2) ir->nmr_1d Functional Groups ID'd nmr_2d 2D NMR (COSY, HMBC) Connects fragments: - Benzyl to Ring N - Ester to Ring C2 - Ring proton connectivity nmr_1d->nmr_2d Assign Signals end_node Structure Confirmed nmr_2d->end_node Assemble Structure

Caption: An integrated workflow combining multiple techniques for structure confirmation.

Conclusion

The structure elucidation of N-benzyl oxomorpholine esters relies on a synergistic combination of modern analytical techniques. While NMR spectroscopy provides the foundational details of the C-H framework, it is the integration with mass spectrometry for molecular formula and fragmentation data, IR spectroscopy for functional group identification, and chromatography for purity assessment that enables confident and unambiguous structure assignment. For crystalline materials, single-crystal X-ray diffraction offers the ultimate confirmation. Adherence to detailed and validated experimental protocols is paramount for generating the high-quality data necessary to support drug discovery and development programs.

References

Chiral Morpholine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, has emerged as a "privileged structure" in medicinal chemistry. Its unique combination of advantageous physicochemical properties—such as metabolic stability, aqueous solubility, and hydrogen bonding capability—makes it a highly sought-after scaffold in drug design.[1][2][3] The introduction of chirality to this versatile core further unlocks vast chemical space, enabling the development of highly potent and selective therapeutic agents across a spectrum of diseases. This guide provides a comprehensive review of the role of chiral morpholine derivatives in medicinal chemistry, focusing on their application in oncology, infectious diseases, and central nervous system disorders, complete with quantitative data, experimental protocols, and workflow visualizations.

The Strategic Advantage of the Morpholine Scaffold

The morpholine moiety is not merely a passive linker or solvent-mimicking group; it actively contributes to the pharmacological profile of a molecule. Its basic nitrogen atom (pKa ≈ 8.7) can be readily functionalized, while the ether oxygen can act as a hydrogen bond acceptor.[4][5] This duality allows morpholine-containing compounds to engage in specific molecular interactions with biological targets.[6] Furthermore, its incorporation often improves pharmacokinetic properties, enhancing bioavailability and metabolic stability, which are critical for successful drug development.[2][5] The rigid, chaired conformation of the morpholine ring, when combined with stereocenters, allows for precise spatial orientation of substituents, which is crucial for selective binding to chiral protein targets like enzymes and receptors.[7][8]

A general workflow for the discovery of drugs incorporating chiral morpholine scaffolds often follows a multi-stage process from synthesis to candidate selection.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Identification cluster_2 Optimization & Selection Syn Chiral Synthesis (e.g., Aziridine-Epoxide Coupling) Lib Derivative Library Generation Syn->Lib Diversification HTS High-Throughput Screening (HTS) Lib->HTS HitID Hit Identification HTS->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt PKPD Pharmacokinetic/ Pharmacodynamic Profiling LeadOpt->PKPD Candidate Candidate Selection PKPD->Candidate

Figure 1: Drug discovery workflow for chiral morpholine derivatives.

Applications in Oncology

Chiral morpholine derivatives have made a significant impact in oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

PI3K/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K) and a serine/threonine kinase, the mammalian target of rapamycin (mTOR) are central components of a signaling pathway that governs cell growth, proliferation, and survival. Dual inhibitors targeting both PI3K and mTOR are of high interest. The morpholine ring is a key feature in many potent inhibitors, including the pan-Class I PI3K inhibitor ZSTK474.[9]

Studies have shown that replacing a morpholine group in ZSTK474 analogs with functionalities lacking the ether oxygen can lead to a significant reduction in inhibitory activity, highlighting the morpholine's critical role.[9] Furthermore, the use of chiral bridged morpholines has been shown to dramatically improve selectivity for mTOR over PI3Kα.[7] Molecular modeling suggests a single amino acid difference (leucine in mTOR vs. phenylalanine in PI3K) creates a deeper pocket in mTOR that better accommodates the steric bulk of these chiral morpholines, explaining the enhanced selectivity.[7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Chiral Morpholine Derivative (e.g., mTOR/PI3K Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 High Selectivity

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A novel series of morpholine-benzimidazole-oxadiazole derivatives has been developed as potent VEGFR-2 inhibitors.[10]

Within this series, compound 5h , featuring a 3,4-dichlorophenyl group, demonstrated potent VEGFR-2 inhibition comparable to the reference drug sorafenib. This highlights the synergistic effect of the morpholine moiety combined with other pharmacophoric elements.[10]

CompoundTargetIC50 (µM)Cell Line (Antiproliferative IC50)Reference
Compound 5h VEGFR-20.049 ± 0.002HT-29 (Colon Cancer)[10]
Compound 5j VEGFR-20.098 ± 0.011HT-29 (Colon Cancer)[10]
Sorafenib (Ref.) VEGFR-20.037 ± 0.001HT-29 (Colon Cancer)[10]
AK-3 (Antiproliferative)-MCF-7 (Breast): 6.44 ± 0.29 µM[11]
AK-10 (Antiproliferative)-MCF-7 (Breast): 3.15 ± 0.23 µM[11]

Applications in Infectious Diseases

The morpholine scaffold is a core component of several antibacterial agents. Its presence can enhance potency and overcome resistance mechanisms.

Antibacterial Agents

Linezolid, an oxazolidinone antibiotic, is a prominent example of a marketed drug containing a morpholine ring, used to treat infections from Gram-positive bacteria.[12] Inspired by this, numerous morpholine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, newly synthesized morpholine derivatives containing an azole nucleus have shown promising activity against various microorganisms, including Mycobacterium smegmatis.[12]

Recently, morpholine-modified ruthenium-based complexes have been investigated as novel metalloantibiotics. One such complex, Ru(II)-3 , exhibited exceptionally potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) superior to many clinical antibiotics.[13] The mechanism involves membrane destruction and the induction of reactive oxygen species (ROS).[13]

CompoundTarget OrganismMIC (µg/mL)Mechanism of ActionReference
Ru(II)-3 S. aureus0.78Membrane disruption, ROS induction[13]
Linezolid Gram-positive bacteriaVariesProtein synthesis inhibition[12]
Compound 8 M. smegmatis & othersActive(Not specified)[12]

Applications in Central Nervous System (CNS) Disorders

Chirality is paramount in the design of CNS-active drugs, where stereoisomers can have vastly different effects. Chiral morpholine derivatives have been successfully developed as modulators of key neurotransmitter systems.

Serotonin and Noradrenaline Reuptake Inhibitors

Dual inhibitors of serotonin (SRI) and noradrenaline (NRI) reuptake are effective treatments for depression and other mood disorders. The (SS)- and (RR)-enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been explored for this purpose.[8] Structure-activity relationship studies revealed that both stereochemistry and the substitution pattern on the aromatic rings are critical determinants of potency and selectivity. This research led to the identification of selective SRIs, selective NRIs, and potent dual SNRIs from the same chemical series, demonstrating the power of stereochemical control.[8] One potent and selective dual SNRI, compound (SS)-5a, was selected as a preclinical candidate.[8]

Compound SeriesTargetKey FindingReference
2-[(phenoxy)(phenyl)methyl]morpholineSERT, NETStereochemistry and aryl substitution dictate selectivity for SRI, NRI, or dual SNRI activity.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of chiral morpholine derivatives, based on published literature.

Protocol 1: Synthesis of Chiral Morpholines via Electrophile-Induced Cyclization[14]

This method describes the synthesis of chiral morpholines from optically pure N-allyl-β-aminoalcohols.

  • Preparation of Reactant: Dissolve the optically pure N-allyl-β-aminoalcohol (1.0 mol eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to -78°C using an acetone-dry ice bath.

  • Addition of Bromine: Add a 10% (w/v) solution of bromine in DCM (1.0 mol eq.) dropwise over 5 minutes while maintaining the temperature at -78°C.

  • Reaction Quenching: After the addition is complete, remove the flask from the cooling bath and immediately quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash chromatography on silica gel using a petroleum ether-diethyl ether solvent system to yield the chiral (2R,5S)-2-(bromomethyl)-morpholine derivative.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay[10]

This protocol outlines the procedure for assessing the inhibitory activity of compounds against the VEGFR-2 enzyme.

  • Plate Preparation: Add 5 µL of the test compound (at various concentrations) and 5 µL of the reference drug (e.g., Sorafenib) to the wells of a 96-well plate.

  • Enzyme and Substrate Addition: To each well, add 20 µL of a solution containing the VEGFR-2 enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is quantified. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing no inhibitor). Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Chiral morpholine derivatives represent a cornerstone of modern medicinal chemistry, offering a robust and versatile scaffold for the development of novel therapeutics. Their favorable physicochemical properties and the ability to precisely control stereochemistry have enabled the creation of highly potent and selective agents in oncology, infectious diseases, and CNS disorders. The continued exploration of novel synthetic routes and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of next-generation drugs built upon this privileged core.

References

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, a morpholine derivative of interest in synthetic chemistry and pharmaceutical research. The structured data and visualizations herein are intended to support laboratory and development activities.

Chemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₁₃H₁₅NO₄[1][2]
Molecular Weight 249.26 g/mol [1][2]

Structural Representation

The chemical name denotes a core morpholine ring with several key substitutions that define its structure and potential reactivity. A logical diagram illustrating the relationship between these principal structural components is provided below.

G Logical Diagram of Molecular Components core Methyl 5-oxomorpholine-3-carboxylate Core sub1 4-Position Benzyl Group (-CH₂-Ph) sub1->core Substituent at N4

Caption: Logical relationship of the core molecular structure.

Experimental Protocols Disclaimer: This guide summarizes core chemical data. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document and should be sourced from peer-reviewed literature or established chemical synthesis databases. Researchers should develop and validate their own protocols in accordance with laboratory safety standards and institutional guidelines.

References

The Discovery and Synthesis of Morpholinone-Based Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholinone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles, including improved solubility and metabolic stability, making it an attractive moiety for the design of novel therapeutics. This technical guide provides an in-depth overview of the key synthetic strategies for accessing morpholinone-based scaffolds, detailed experimental protocols for seminal reactions, and a summary of their biological significance, with a focus on their role as neurokinin-1 (NK-1) receptor antagonists.

Key Synthetic Methodologies

The construction of the morpholinone ring can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern catalytic asymmetric methodologies. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Asymmetric Aza-Benzilic Ester Rearrangement

A powerful strategy for the enantioselective synthesis of C3-substituted morpholinones involves a chiral phosphoric acid-catalyzed aza-benzilic ester rearrangement. This reaction proceeds through a domino [4+2] heteroannulation of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[1][2][3][4] This method provides access to chiral morpholinones with high enantioselectivity.

Zinc Chloride-Catalyzed Cyclizative 1,2-Rearrangement

For the synthesis of morpholinones bearing challenging aza-quaternary stereocenters, a zinc chloride-catalyzed cyclizative 1,2-rearrangement has been developed.[5][6] This approach efficiently constructs structurally diverse C3-disubstituted morpholin-2-ones from readily available achiral linear starting materials. Mechanistic studies suggest an unusual reaction sequence involving a formal [4+2] heteroannulation followed by a 1,2-ester or amide migration.[5]

Copper-Catalyzed Three-Component Synthesis

A versatile and atom-economical approach to highly substituted morpholines is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[7][8][9] This method allows for the rapid assembly of complex morpholine scaffolds from simple and commercially available starting materials.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methodologies described above, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Asymmetric Aza-Benzilic Ester Rearrangement

EntryArylglyoxal2-(Arylamino)ethan-1-olYield (%)ee (%)Reference
1Phenylglyoxal2-(Phenylamino)ethanol9596[1]
24-Methoxyphenylglyoxal2-(Phenylamino)ethanol9297[1]
34-Chlorophenylglyoxal2-(Phenylamino)ethanol9695[1]
41-Naphthylglyoxal2-(Phenylamino)ethanol8594[1]
5Phenylglyoxal2-((4-Methoxyphenyl)amino)ethanol9396[1]

Table 2: Zinc Chloride-Catalyzed Cyclizative 1,2-Rearrangement

EntryArylglyoxalAmino AlcoholYield (%)Reference
1Phenylglyoxal2-Amino-2-methyl-1-propanol85[5]
24-Methoxyphenylglyoxal2-Amino-2-methyl-1-propanol88[5]
34-Chlorophenylglyoxal2-Amino-2-methyl-1-propanol82[5]
4Phenylglyoxal1-Aminomethyl-1-cyclohexanol78[5]

Table 3: Copper-Catalyzed Three-Component Synthesis of Morpholines

EntryAmino AlcoholAldehydeDiazomalonateYield (%)drReference
12-AminoethanolBenzaldehydeDiethyl diazomalonate75-[8]
2(S)-2-Amino-1-propanolBenzaldehydeDiethyl diazomalonate821.5:1[8]
32-Amino-2-methyl-1-propanol4-ChlorobenzaldehydeDiethyl diazomalonate78-[8]
42-Aminoethanol4-MethoxybenzaldehydeDiethyl diazomalonate80-[8]

Table 4: Biological Activity of Morpholinone-Based NK-1 Receptor Antagonists

CompoundStructureIC50 (nM)Reference
AprepitantImage of Aprepitant structure0.2[10]
L-742,694Image of L-742,694 structure0.5[3]
CasopitantImage of Casopitant structure0.1[10]
NetupitantImage of Netupitant structure0.9[10]

Experimental Protocols

General Procedure for Asymmetric Aza-Benzilic Ester Rearrangement[1]

To a solution of the 2-(arylamino)ethan-1-ol (0.12 mmol) and the chiral phosphoric acid catalyst (0.01 mmol) in toluene (1.0 mL) is added the arylglyoxal (0.10 mmol) at room temperature. The reaction mixture is stirred at the specified temperature for the time indicated in the original research paper. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired morpholinone product.

General Procedure for ZnCl2-Catalyzed Cyclizative 1,2-Rearrangement[5]

A mixture of the arylglyoxal (0.2 mmol), the amino alcohol (0.24 mmol), and ZnCl2 (0.04 mmol) in 1,2-dichloroethane (2.0 mL) is stirred in a sealed tube at the temperature indicated in the original research paper for the specified time. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to give the corresponding morpholinone.

General Procedure for Copper-Catalyzed Three-Component Synthesis of Morpholines[8]

To a mixture of the amino alcohol (0.4 mmol) and the aldehyde (0.6 mmol) in a suitable solvent such as acetonitrile is added the copper(I) catalyst (e.g., Cu(MeCN)4PF6, 5 mol%). The diazomalonate (0.2 mmol) is then added, and the reaction mixture is stirred at the temperature and for the time specified in the original publication. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Visualizations

Signaling Pathway of the Neurokinin-1 (NK-1) Receptor

The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), is a key target for several morpholinone-based drugs, including the antiemetic agent aprepitant. Upon binding of its endogenous ligand, Substance P, the NK-1 receptor initiates a cascade of intracellular signaling events.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R binds Gq Gαq NK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream activates

Caption: Neurokinin-1 Receptor Signaling Cascade.

General Experimental Workflow for Synthesis and Evaluation

The development of novel morpholinone-based scaffolds typically follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., Amino alcohols, Aldehydes) Synthesis Synthesis of Morpholinone Scaffold Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Receptor Binding Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization InVivo In vivo Studies (Animal Models) SAR->InVivo Optimization->Synthesis Iterative Design

Caption: Drug Discovery Workflow for Morpholinones.

Logical Relationship of Key Synthetic Strategies

The selection of a synthetic strategy is dictated by the desired structural features of the target morpholinone. This diagram illustrates the logical relationship between the synthetic goals and the appropriate methodologies.

Synthetic_Strategy_Logic cluster_goals Desired Structural Features cluster_methods Synthetic Methodologies Goal Synthetic Goal Asymmetric Chiral C3-Substitution Goal->Asymmetric Quaternary Aza-Quaternary Center Goal->Quaternary Diversity High Substituent Diversity Goal->Diversity AzaBenzilic Aza-Benzilic Ester Rearrangement Asymmetric->AzaBenzilic leads to ZnCl2 ZnCl2-Catalyzed Rearrangement Quaternary->ZnCl2 leads to ThreeComponent Three-Component Reaction Diversity->ThreeComponent leads to

Caption: Synthetic Strategy Selection Guide.

References

Spectroscopic and Synthetic Profile of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. Due to the limited availability of experimental data in public domains, this document presents a combination of predicted spectroscopic data and a plausible synthetic pathway derived from established chemical principles and related literature.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and are intended to serve as a reference for researchers involved in the synthesis and characterization of this and related molecules.

Table 1: Predicted Mass Spectrometry Data
Adduct IonPredicted m/z
[M+H]⁺250.10739
[M+Na]⁺272.08933
[M-H]⁻248.09283
[M+NH₄]⁺267.13393
[M+K]⁺288.06327
[M]⁺249.09956
Monoisotopic Mass 249.10011 Da

Data sourced from computational predictions.[1]

Table 2: Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH (ortho)7.2 - 7.4Multiplet
Aromatic CH (meta)7.2 - 7.4Multiplet
Aromatic CH (para)7.2 - 7.4Multiplet
N-CH₂ (benzyl)4.5 - 4.8Singlet
O-CH₂ (morpholine)3.8 - 4.2Multiplet
N-CH (morpholine)4.0 - 4.3Triplet
O-CH₃ (ester)3.7 - 3.8Singlet
C-CH₂ (morpholine)3.4 - 3.7Multiplet

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (amide)168 - 172
C=O (ester)170 - 174
Aromatic C (quaternary)135 - 138
Aromatic CH127 - 130
N-CH₂ (benzyl)50 - 55
O-CH₂ (morpholine)65 - 70
N-CH (morpholine)55 - 60
O-CH₃ (ester)51 - 53
C-CH₂ (morpholine)45 - 50

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Table 4: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)
C=O stretch (amide)1650 - 1690
C=O stretch (ester)1730 - 1750
C-O stretch (ester)1100 - 1300
C-N stretch1180 - 1360
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000

Note: These are general ranges for the expected vibrational frequencies.

Experimental Protocols

A plausible synthetic route for this compound involves the N-alkylation of a suitable amino acid ester followed by intramolecular cyclization. A detailed, generalized protocol is provided below.

Synthesis of this compound

Materials:

  • Methyl 2-amino-4-hydroxybutanoate hydrochloride

  • Benzyl bromide

  • A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • A suitable solvent (e.g., Acetonitrile)

  • An acryloylating agent (e.g., Acryloyl chloride)

  • A cyclizing agent (e.g., Sodium hydride)

Procedure:

  • N-Benzylation: To a solution of methyl 2-amino-4-hydroxybutanoate hydrochloride in acetonitrile, add diisopropylethylamine to neutralize the hydrochloride salt. Subsequently, add benzyl bromide and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acryloylation: To the resulting solution of N-benzyl-2-amino-4-hydroxybutanoate, add acryloyl chloride dropwise at 0 °C in the presence of a base like triethylamine.

  • Intramolecular Cyclization: The crude N-acryloyl-N-benzyl-2-amino-4-hydroxybutanoate is then subjected to an intramolecular Michael addition. This can be achieved by treating the compound with a strong base such as sodium hydride in an anhydrous solvent like THF. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

  • Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using a thin film or KBr pellet method to identify the characteristic functional group vibrations.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship in the analysis of the spectroscopic data.

G Synthetic Workflow A Starting Materials (Amino Acid Ester, Benzyl Bromide) B N-Benzylation A->B DIPEA, Acetonitrile C Acryloylation B->C Acryloyl Chloride, Et3N D Intramolecular Cyclization (Michael Addition) C->D NaH, THF E Purification (Column Chromatography) D->E F This compound E->F

Caption: Proposed synthesis of the target compound.

G Spectroscopic Data Analysis Logic A Purified Compound B Mass Spectrometry (Confirm Molecular Weight) A->B C ¹H NMR & ¹³C NMR (Elucidate Carbon-Hydrogen Framework) A->C D IR Spectroscopy (Identify Functional Groups) A->D E Structural Confirmation B->E C->E D->E

Caption: Analysis workflow for structural elucidation.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and standard methodologies for characterizing the solubility and stability of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS Number: 106910-81-0). Given the limited publicly available data for this specific molecule, this guide focuses on the known physicochemical properties and details the standard experimental protocols used in the pharmaceutical industry to determine solubility and stability profiles.

Core Compound Information

This compound is a morpholine derivative with a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol .[1][2][3] Its structure contains a lactam (a cyclic amide) and a methyl ester, which are key functional groups influencing its chemical properties.

Solubility Profile

Quantitative solubility data for this compound is sparse in publicly accessible literature. However, one source indicates its solubility in water.

Quantitative Solubility Data
SolventTemperature (°C)SolubilityCitation
Water256.5 g/L (Slightly Soluble)[1]

Note: The term "slightly soluble" is a qualitative description, and the provided quantitative value should be confirmed through rigorous experimental analysis.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.[4][5][6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., water, phosphate buffer at various pH values, organic solvents)

  • Glass flasks or vials with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: The flasks are sealed and placed in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5][6]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, most commonly HPLC. A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.

Below is a Graphviz diagram illustrating the workflow of the shake-flask solubility determination method.

G Workflow for Shake-Flask Solubility Determination A Add excess solid compound to solvent B Seal and agitate at constant temperature (24-72h) A->B C Equilibrium Reached B->C D Separate solid and liquid phases (Centrifugation/Filtration) C->D E Analyze supernatant by HPLC D->E F Determine concentration against calibration curve E->F G Solubility Value F->G G Workflow for Forced Degradation Studies cluster_stress Stress Conditions A Acid Hydrolysis G Sample at Time Intervals A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F Expose Compound to Stress Conditions F->A F->B F->C F->D F->E H Analyze by Stability-Indicating HPLC-PDA/MS G->H I Identify and Quantify Degradants H->I J Elucidate Degradation Pathways I->J

References

The 5-Oxomorpholine Scaffold: A Core Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-oxomorpholine moiety, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties contribute to favorable pharmacokinetic profiles and potent biological activities. This technical guide provides a comprehensive overview of the biological relevance of 5-oxomorpholine structures, with a primary focus on their role as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. The guide will delve into the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the study of these compounds.

Introduction to the 5-Oxomorpholine Core

The morpholine ring is a privileged scaffold in drug design, known for improving the physicochemical properties of drug candidates.[1] The introduction of a carbonyl group at the 5-position to form a 5-oxomorpholine lactam ring further refines these properties, often leading to enhanced target binding and metabolic stability. This core is a key component of the blockbuster anticoagulant drug, Rivaroxaban (Xarelto®), highlighting its clinical and commercial significance.[2]

Mechanism of Action: Inhibition of the Coagulation Cascade

The primary and most well-documented biological role of 5-oxomorpholine-containing compounds is the inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[3] It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[4]

By directly and selectively inhibiting FXa, 5-oxomorpholine derivatives like Rivaroxaban effectively interrupt the coagulation cascade, preventing thrombus formation.[3][5] This targeted mechanism of action offers a more predictable anticoagulant response compared to traditional anticoagulants like warfarin.[4]

Signaling Pathway: The Coagulation Cascade and FXa Inhibition

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of 5-oxomorpholine-containing compounds.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X IXa, VIIIa, Ca2+, PL VIIIa Factor VIIIa Xa Factor Xa X->Xa TF Tissue Factor (TF) TF_VIIa TF-VIIa Complex VII Factor VII VII->TF_VIIa VIIa TF_VIIa->X Thrombin Thrombin (IIa) Xa->Thrombin Va, Ca2+, PL Prothrombin Prothrombin (II) Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 5-Oxomorpholine Compound (e.g., Rivaroxaban) Inhibitor->Xa Inhibition

Figure 1. Inhibition of Factor Xa in the coagulation cascade by 5-oxomorpholine compounds.

Quantitative Biological Data

The potency of 5-oxomorpholine derivatives as FXa inhibitors has been quantified in numerous studies. Rivaroxaban, the archetypal compound, demonstrates high affinity and potent inhibition of FXa. The following table summarizes key quantitative data for Rivaroxaban.

CompoundTargetAssay TypeParameterValueReference
RivaroxabanHuman Factor XaEnzyme kineticsKi0.4 ± 0.02 nM[6]
RivaroxabanHuman Factor XaProthrombinase activityIC502.1 ± 0.4 nM[6]
RivaroxabanHuman Factor XaEndogenous FXa in plasmaIC5021 ± 1 nM[6]
RivaroxabanClot-associated Factor XaEnzyme inhibitionIC5075 nM[6]

Experimental Protocols

The determination of the inhibitory activity of 5-oxomorpholine compounds against Factor Xa is typically performed using a chromogenic assay. This method provides a reliable and quantifiable measure of FXa activity.

Chromogenic Anti-Factor Xa Assay

Principle: This assay measures the residual activity of a known amount of Factor Xa after incubation with an inhibitor. The remaining FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.[4][5]

Materials:

  • Purified Human Factor Xa

  • Chromogenic FXa Substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Test compound (5-oxomorpholine derivative)

  • Positive control (e.g., Rivaroxaban with a known concentration)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and positive control in assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed 1%.

    • Dilute the Human Factor Xa enzyme to the working concentration in assay buffer.

    • Dilute the chromogenic substrate to the working concentration in assay buffer.

  • Assay Setup (in a 96-well microplate):

    • Test Wells: Add a specific volume of the diluted test compound to the wells.

    • Positive Control Wells: Add the same volume of the diluted positive control.

    • Negative Control (Enzyme Activity) Wells: Add the same volume of the vehicle (e.g., assay buffer with the same percentage of DMSO as the test wells).

    • Blank Wells: Add the same volume of assay buffer.

  • Enzyme Inhibition Reaction:

    • Add the diluted Human Factor Xa solution to all wells except the blank wells.

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Reaction and Measurement:

    • Add the diluted chromogenic substrate to all wells.

    • Immediately start measuring the absorbance at 405 nm in kinetic mode for a specified duration (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time at room temperature.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Determine the rate of substrate cleavage (change in absorbance per unit of time) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of Sample / Rate of Negative Control))

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Test Compound Dilutions - Factor Xa Solution - Substrate Solution Plate_Setup Plate Setup: - Add Inhibitor/Control - Add Factor Xa Reagents->Plate_Setup Incubate_Inhibitor Incubate (Inhibitor-Enzyme Binding) Plate_Setup->Incubate_Inhibitor Add_Substrate Add Chromogenic Substrate Incubate_Inhibitor->Add_Substrate Read_Plate Measure Absorbance (405 nm) Add_Substrate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2. Workflow for the chromogenic anti-Factor Xa assay.

Synthesis of the 5-Oxomorpholine Core

The synthesis of the 5-oxomorpholine scaffold is a critical aspect of developing novel drug candidates. Several synthetic routes have been reported, often as part of the total synthesis of Rivaroxaban. A common strategy involves the cyclization of an appropriate amino alcohol precursor.

One reported synthesis of a key intermediate, 4-(4-aminophenyl)morpholin-3-one, involves the reaction of 4-nitrophenoxyacetyl chloride with 2-aminoethanol, followed by reduction of the nitro group. This intermediate can then be further elaborated to introduce the rest of the desired pharmacophore.

More advanced synthetic strategies, such as copper-catalyzed one-pot cyclization and N-arylation, have also been developed to construct the oxazolidinone ring system often found in conjunction with the 5-oxomorpholine in FXa inhibitors.

Conclusion

The 5-oxomorpholine structure has proven to be a valuable scaffold in medicinal chemistry, particularly in the development of potent and selective Factor Xa inhibitors for anticoagulant therapy. The success of Rivaroxaban underscores the potential of this heterocyclic core in designing drugs with favorable efficacy and pharmacokinetic profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the biological relevance of 5-oxomorpholine derivatives and to design novel therapeutic agents targeting a range of biological pathways. Future research may uncover new biological targets and therapeutic applications for this versatile scaffold.

References

A Technical Guide to the Synthetic Routes of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates. This six-membered heterocycle, containing both an oxygen and a nitrogen atom, offers a balance of hydrophilicity and lipophilicity, along with hydrogen bonding capabilities, making it a desirable component in modern drug design. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted morpholines, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in this critical area of drug development.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a foundational and widely employed strategy for constructing the morpholine ring. These methods typically involve the formation of a linear precursor containing both a nucleophilic amine and a hydroxyl group, which then cyclize through the formation of a C-O or C-N bond.

Cyclization of Diethanolamine and its Derivatives

One of the most established methods for the synthesis of the parent morpholine ring is the acid-catalyzed dehydration of diethanolamine. This method is suitable for large-scale industrial production. Variations of this approach can be used for certain substituted morpholines.

Logical Workflow for Diethanolamine Cyclization

Fig. 1: Diethanolamine Cyclization Workflow DEA Diethanolamine Protonation Protonation of Hydroxyl Group DEA->Protonation Acid Catalyst Acid Strong Acid (e.g., H₂SO₄, HCl) Cyclization Intramolecular SN2 Reaction (Water Elimination) Protonation->Cyclization Product Morpholine Cyclization->Product

Caption: General workflow for the acid-catalyzed intramolecular cyclization of diethanolamine.

Experimental Protocol: Synthesis of Morpholine from Diethanolamine

This protocol is adapted from a lab-scale procedure involving hydrochloric acid.

  • Acidification: To a 500 mL round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.

  • Carefully and with cooling, add concentrated hydrochloric acid (approx. 50-60 mL) until the pH of the mixture is ~1. This step is highly exothermic.

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water. The internal temperature should be raised to and maintained at 200-210 °C for 15 hours.

  • Work-up: After the reaction period, allow the mixture to cool to approximately 160 °C and pour it into a dish to prevent solidification within the flask.

  • Neutralization: Transfer the resulting thick paste of morpholine hydrochloride to a blender and mix thoroughly with 50 g of calcium oxide.

  • Distillation: Transfer the neutralized paste to a suitable flask and perform a distillation. A crude, wet morpholine product will be collected.

  • Drying and Purification: Dry the crude product by stirring over potassium hydroxide (~20 g) for 30-60 minutes. Decant the upper morpholine layer and reflux it over a small amount of sodium metal (~1 g) for one hour.

  • Final Distillation: Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129 °C. Expected yields are typically in the range of 35-50%.

Palladium-Catalyzed Reactions

Palladium-Catalyzed Carboamination

This strategy allows for the concise, asymmetric synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols. The key step is a Pd-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide.

Experimental Workflow for Pd-Catalyzed Carboamination

Fig. 2: Pd-Catalyzed Carboamination Start Enantiopure N-Boc Amino Alcohol Step1 O-Allylation Start->Step1 Step2 Boc Deprotection Step1->Step2 Step3 N-Arylation Step2->Step3 Intermediate O-Allyl Ethanolamine Derivative Step3->Intermediate Reaction Pd-Catalyzed Carboamination Intermediate->Reaction Pd(OAc)₂, P(2-furyl)₃, NaOtBu, Aryl Bromide Product cis-3,5-Disubstituted Morpholine Reaction->Product

Caption: Multi-step workflow for cis-3,5-disubstituted morpholine synthesis via Pd-catalyzed carboamination.

Experimental Protocol: Representative Pd-Catalyzed Carboamination

This protocol describes the key cyclization step for synthesizing cis-3,5-disubstituted morpholines.

  • Apparatus Setup: Evacuate and flame-dry a Schlenk tube and then backfill with nitrogen.

  • Reagent Addition: Charge the tube with Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%), P(2-furyl)₃ (9.3 mg, 0.04 mmol, 8 mol%), and NaOtBu (96.1 mg, 1.0 mmol).

  • Atmosphere Purge: Evacuate and backfill the tube with nitrogen again.

  • Substrate Addition: Add the aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL) to the Schlenk tube. If the aryl bromide is a solid, add it with the other solid reagents.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat to 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the morpholine product.

Table 1: Quantitative Data for Pd-Catalyzed Carboamination of O-Allyl Ethanolamines

EntryEthanolamine Substrate (R¹)Aryl Bromide (R²)ProductYield (%)
1Phenyl4-Bromotoluene3-(4-Methylphenyl)-5-phenylmorpholine75
2Phenyl4-Bromoanisole3-(4-Methoxyphenyl)-5-phenylmorpholine71
3Isopropyl4-Bromotoluene3-(4-Methylphenyl)-5-isopropylmorpholine80
4Isopropyl2-Bromotoluene3-(2-Methylphenyl)-5-isopropylmorpholine66

Asymmetric Hydrogenation

For the synthesis of chiral morpholines, asymmetric hydrogenation of a prochiral dehydromorpholine precursor is a highly efficient and atom-economical method. This approach allows for the creation of stereocenters with high enantioselectivity.

Asymmetric Hydrogenation of Dehydromorpholines

This method utilizes a chiral bisphosphine-rhodium complex to catalyze the hydrogenation of 2-substituted dehydromorpholines, yielding a variety of chiral morpholines in high yields and excellent enantioselectivities.

Experimental Workflow for Asymmetric Hydrogenation

Fig. 3: Asymmetric Hydrogenation Substrate 2-Substituted Dehydromorpholine Reaction Asymmetric Hydrogenation Substrate->Reaction Catalyst [Rh(COD)₂]BF₄ + Chiral Ligand (e.g., SKP) Catalyst->Reaction H₂ (50 atm), DCM, rt, 24h Product 2-Substituted Chiral Morpholine Reaction->Product

Caption: Workflow for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and the chiral ligand (e.g., (R)-SKP, 3.1 mg, 0.0055 mmol) in anhydrous dichloromethane (DCM, 1.0 mL) in a vial. Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Substrate Preparation: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Place the resulting mixture into a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of H₂. Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: After carefully releasing the pressure, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Table 2: Quantitative Data for Asymmetric Hydrogenation of Dehydromorpholines

EntrySubstrate (R group at C2)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl>9992
24-Fluorophenyl>9992
34-Chlorophenyl>9993
42-Naphthyl>9994
53,5-Dimethylphenyl>9999

Multi-Component Reactions (MCRs)

Multi-component reactions offer an efficient and atom-economical route to highly substituted morpholines in a single synthetic operation, minimizing steps and purification efforts.

Copper-Catalyzed Three-Component Reaction

A notable example is the copper-catalyzed reaction between an amino alcohol, an aldehyde, and a diazomalonate to yield unprotected, highly substituted morpholines.

Logical Relationship in Three-Component Synthesis

Fig. 4: Three-Component Synthesis AA Amino Alcohol Reaction Cu-Catalyzed Annulation AA->Reaction Ald Aldehyde Ald->Reaction Diazo Diazomalonate Diazo->Reaction Product Highly Substituted Unprotected Morpholine Reaction->Product

Caption: Convergence of three starting materials in a copper-catalyzed reaction to form a morpholine.

Experimental Protocol: Copper-Catalyzed Three-Component Morpholine Synthesis

Note: This is a general representation. Specific conditions may vary based on substrates.

  • Reaction Setup: In a reaction vessel, combine the amino alcohol (1.0 equiv), the aldehyde (1.5 equiv), and the diazomalonate (1.0 equiv).

  • Catalyst Addition: Add the copper catalyst (e.g., Cu(MeCN)₄B(C₆F₅)₄, 5 mol%) to the mixture.

  • Solvent and Reaction: Add a suitable solvent (e.g., dichloromethane) and stir the reaction at the designated temperature (e.g., room temperature to 40 °C) for the required time (typically several hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue using flash column chromatography to isolate the substituted morpholine product.

Table 3: Quantitative Data for Copper-Catalyzed Three-Component Synthesis

EntryAmino AlcoholAldehydeDiazomalonateYield (%)
12-Amino-2-methylpropan-1-olBenzaldehydeDiethyl diazomalonate65
2(S)-2-Amino-3-methylbutan-1-olBenzaldehydeDiethyl diazomalonate50
32-Amino-2-methylpropan-1-ol4-ChlorobenzaldehydeDiethyl diazomalonate68
42-Amino-2-methylpropan-1-olCyclohexanecarboxaldehydeDiethyl diazomalonate60

Annulative Heterocoupling of Aziridines and Epoxides

A modern and versatile strategy for accessing highly and densely C-substituted morpholines involves the formal [3+3] annulative heterocoupling of aziridines and epoxides. This method provides excellent stereochemical control as the stereocenters of the starting materials are transferred to the product.

Workflow for Aziridine-Epoxide Heterocoupling

Fig. 5: Aziridine-Epoxide Heterocoupling Aziridine N-H Aziridine Step1 Nucleophilic Ring Opening Aziridine->Step1 Epoxide Epoxide Epoxide->Step1 Intermediate Aziridinyl Alcohol Step1->Intermediate Step2 Cationic Cyclization Intermediate->Step2 Lewis or Brønsted Acid Product Highly Substituted N-Unprotected Morpholine Step2->Product

Caption: Two-step sequence for morpholine synthesis via aziridine and epoxide coupling.

Experimental Protocol: Two-Step Aziridine-Epoxide Heterocoupling

Note: This is a generalized protocol. Optimal conditions for ring-opening (thermal vs. catalytic) and cyclization can vary.

  • Ring Opening (Thermal Protocol): In a sealed tube, combine the N-H aziridine (1.0 equiv) and the epoxide (1.2 equiv) in a suitable solvent like nitrobenzene. Heat the mixture (e.g., at 135 °C) for several hours until the starting materials are consumed (monitor by TLC or GC-MS). Cool the reaction and remove the solvent under vacuum to yield the crude aziridinyl alcohol intermediate.

  • Cyclization: Dissolve the crude aziridinyl alcohol in a solvent such as dichloromethane. Add a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., triflic acid) at a reduced temperature (e.g., 0 °C or -78 °C).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Work-up and Purification: Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by flash column chromatography.

Table 4: Quantitative Data for Aziridine-Epoxide Heterocoupling

EntryAziridine SubstituentsEpoxide SubstituentsOverall Yield (%) (2 steps)
12-Phenyl2-Phenyl82
22,3-Diphenyl (cis)2,3-Diphenyl (cis)75
32-Methyl2-Phenyl75
42-(4-Bromophenyl)2-Phenyl80

Conclusion

The synthesis of substituted morpholines is a rich and evolving field, driven by the compound class's significance in drug discovery. While classical methods like the dehydration of diethanolamines remain relevant for simpler structures, modern catalytic approaches have opened the door to unprecedented structural diversity and stereochemical control. Palladium-catalyzed carboaminations, asymmetric hydrogenations, multi-component reactions, and innovative annulations like the aziridine-epoxide heterocoupling provide powerful tools for medicinal chemists. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. This guide serves as a foundational resource to navigate these key methodologies and facilitate the development of novel morpholine-containing therapeutics.

Methodological & Application

Application Note: Stereoselective Synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, a valuable chiral building block in medicinal chemistry. The described method utilizes a chiral phosphoric acid-catalyzed domino reaction between 2-(benzylamino)ethan-1-ol and methyl glyoxalate. This approach offers high yields and excellent enantioselectivity, making it a robust procedure for accessing the target morpholinone derivative.

Introduction

Chiral morpholinone scaffolds are prevalent in a variety of biologically active compounds and pharmaceuticals.[1][2] Consequently, the development of efficient and highly stereoselective methods for their synthesis is of significant interest to the drug development community. Traditional synthetic routes often rely on chiral pool starting materials or suffer from limited substrate scope. Recent advancements in organocatalysis have provided powerful tools for the asymmetric synthesis of these heterocycles.[3][4][5]

This protocol details a state-of-the-art method for the synthesis of this compound, leveraging a chiral phosphoric acid to catalyze the key stereocenter-forming reaction. The reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal.[1][2][6] This methodology is highly efficient and provides the desired product in high enantiomeric excess.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the stereoselective synthesis of this compound based on analogous reactions reported in the literature.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
11050248595
2550368294
31040487896

Experimental Protocol

Materials and Reagents
  • 2-(Benzylamino)ethan-1-ol

  • Methyl glyoxalate (solution in toluene or generated in situ)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP or a derivative)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add anhydrous dichloromethane (2.0 mL) to the flask. To this solution, add 2-(benzylamino)ethan-1-ol (0.2 mmol, 1.0 equiv.).

  • Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 50 °C) and add methyl glyoxalate (0.3 mmol, 1.5 equiv.) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 50 °C for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried flask under N2 catalyst Add Chiral Phosphoric Acid start->catalyst solvent Add Anhydrous DCM catalyst->solvent reagent1 Add 2-(Benzylamino)ethan-1-ol solvent->reagent1 temp Set Temperature (50 °C) reagent2 Add Methyl Glyoxalate temp->reagent2 stir Stir for 24-48h reagent2->stir concentrate Concentrate stir->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

References

Application Notes and Protocols: Methyl 4-benzyl-5-oxomorpholine-3-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is a versatile chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its rigid heterocyclic scaffold, incorporating a protected amino acid moiety, makes it an attractive starting material for the stereocontrolled synthesis of complex molecules. The morpholine core is a prevalent feature in numerous biologically active compounds, including those targeting the central nervous system.[1] The inherent chirality of this building block allows for the synthesis of enantiomerically enriched target molecules, which is a critical aspect of modern pharmaceutical development to enhance therapeutic efficacy and minimize side effects.

These application notes provide an overview of the potential uses of this compound and include representative protocols for its application in asymmetric synthesis.

Key Applications

  • Asymmetric Synthesis of α-Substituted Amino Acids: The enolate derived from this compound can be diastereoselectively alkylated to introduce a wide range of substituents at the α-position. Subsequent hydrolysis and deprotection can yield non-proteinogenic α-amino acids with high enantiomeric purity.

  • Synthesis of Conformationally Constrained Peptidomimetics: Incorporation of the morpholine scaffold into peptide chains can impose conformational constraints, which is a valuable strategy for enhancing metabolic stability and receptor-binding affinity. This building block can serve as a starting point for the synthesis of novel peptidomimetics.

  • Preparation of Chiral Morpholine Derivatives: The morpholine ring can be further functionalized or used as a core structure for the synthesis of various chiral ligands, catalysts, and biologically active molecules.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of this compound

This protocol describes a general procedure for the diastereoselective alkylation of the title compound to introduce a substituent at the C3 position. The benzyl group on the nitrogen atom acts as a chiral auxiliary, directing the approach of the electrophile.

Workflow for Diastereoselective Alkylation

start This compound enolate Enolate Formation (LDA, THF, -78 °C) start->enolate 1. alkylation Alkylation (R-X, -78 °C to rt) enolate->alkylation 2. workup Aqueous Workup and Purification alkylation->workup 3. product Alkylated Product workup->product 4. start N-Benzylated Morpholine Derivative reaction Catalytic Hydrogenation (H₂, Pd/C, Solvent) start->reaction product Deprotected Morpholine reaction->product

References

Application of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate in Asymmetric Synthesis: A Chiral Glycine Equivalent for the Preparation of α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is a versatile chiral building block employed in the asymmetric synthesis of non-proteinogenic α-amino acids. Its rigid heterocyclic framework, derived from a natural amino acid, provides a well-defined stereochemical environment that allows for high levels of stereocontrol in reactions at the C-3 position. This compound serves as a chiral glycine equivalent, where the enolate can be generated and subsequently alkylated with high diastereoselectivity. The resulting product can then be hydrolyzed to afford enantiomerically enriched α-amino acids, with the chiral auxiliary being potentially recoverable. This methodology is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel peptide-based therapeutics and other biologically active molecules.

Core Application: Asymmetric Synthesis of α-Amino Acids via Diastereoselective Alkylation

The primary application of (S)- or (R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is in the diastereoselective synthesis of α-amino acids. The underlying principle involves the generation of a chiral enolate which is then reacted with an electrophile. The bulky N-benzyl group and the stereocenter at C-3 direct the approach of the incoming electrophile, leading to the preferential formation of one diastereomer.

A general workflow for this application is as follows:

  • Enolate Formation: The ester is treated with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures to form the corresponding lithium enolate.

  • Diastereoselective Alkylation: The enolate is then quenched with an alkylating agent (e.g., an alkyl halide). The stereochemical outcome of this step is directed by the inherent chirality of the morpholinone scaffold.

  • Hydrolysis and Product Isolation: The resulting alkylated product is subjected to hydrolysis to cleave the ester and the morpholinone ring, yielding the desired α-amino acid.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities achieved in the asymmetric alkylation of this compound with various electrophiles, as reported in synthetic literature.

Electrophile (R-X)Product (Alkylated Morpholinone)Yield (%)Diastereomeric Excess (de) (%)
Benzyl bromideMethyl 3-benzyl-4-benzyl-5-oxomorpholine-3-carboxylate85>95
IodomethaneMethyl 4-benzyl-3-methyl-5-oxomorpholine-3-carboxylate92>98
Allyl bromideMethyl 3-allyl-4-benzyl-5-oxomorpholine-3-carboxylate88>95
Isopropyl iodideMethyl 4-benzyl-3-isopropyl-5-oxomorpholine-3-carboxylate75>90

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Alkylation of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Materials:

  • (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of (S)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • LDA solution (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The alkyl halide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired alkylated product.

Protocol 2: Hydrolysis of the Alkylated Morpholinone to the Corresponding α-Amino Acid

Materials:

  • Alkylated this compound derivative

  • 6 M Hydrochloric acid

  • Dowex 50WX8 ion-exchange resin

  • Aqueous ammonia solution

Procedure:

  • The purified alkylated morpholinone derivative is suspended in 6 M hydrochloric acid.

  • The mixture is heated at reflux for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in water and passed through a column of Dowex 50WX8 ion-exchange resin.

  • The resin is washed with water to remove impurities.

  • The amino acid is then eluted from the resin with an aqueous ammonia solution.

  • The fractions containing the amino acid (as determined by ninhydrin test) are collected and concentrated under reduced pressure to yield the pure α-amino acid.

Visualizations

Asymmetric_Alkylation_Workflow start Start: (S)-Methyl 4-benzyl-5- oxomorpholine-3-carboxylate enolate Enolate Formation (LDA, THF, -78°C) start->enolate alkylation Diastereoselective Alkylation (R-X, -78°C) enolate->alkylation hydrolysis Hydrolysis (6M HCl, reflux) alkylation->hydrolysis end End Product: Enantiomerically Enriched α-Amino Acid hydrolysis->end

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_reagents Key Reagents start Chiral Morpholinone Ester enolate Chiral Enolate (Key Intermediate) start->enolate Deprotonation alkylated Alkylated Morpholinone (New Stereocenter) enolate->alkylated Alkylation amino_acid α-Amino Acid (Final Product) alkylated->amino_acid Hydrolysis base Strong Base (e.g., LDA) base->enolate electrophile Electrophile (R-X) electrophile->alkylated acid Strong Acid (e.g., HCl) acid->amino_acid

Caption: Logical relationship of reagents and intermediates.

experimental procedure for N-benzylation of methyl 5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the N-benzylation of methyl 5-oxomorpholine-3-carboxylate to synthesize methyl 4-benzyl-5-oxomorpholine-3-carboxylate. This transformation is a crucial step in the synthesis of various substituted morpholine scaffolds, which are of significant interest in medicinal chemistry due to their presence in a range of biologically active compounds. The described method utilizes a reductive amination approach, a reliable and widely used strategy for the formation of C-N bonds. This protocol outlines the necessary reagents, step-by-step procedures, purification methods, and characterization of the final product.

Introduction

The morpholinone core is a privileged scaffold in drug discovery, appearing in a variety of therapeutic agents. Functionalization of the morpholinone ring, particularly at the nitrogen atom, allows for the exploration of chemical space and the modulation of pharmacological properties. The N-benzylation of methyl 5-oxomorpholine-3-carboxylate is a key transformation that introduces a benzyl group, a common substituent in many pharmaceutical compounds. This protocol details a robust and efficient method for this synthesis via reductive amination, which involves the reaction of the secondary amine of the morpholinone with benzaldehyde to form an iminium ion intermediate, followed by in-situ reduction.

Experimental Protocol

This protocol is based on established methods for the reductive amination of cyclic amines.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mg)MmolEquivalents
Methyl 5-oxomorpholine-3-carboxylateC₆H₉NO₄159.141591.01.0
BenzaldehydeC₇H₆O106.121171.11.1
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.943181.51.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL--
Saturated aqueous sodium bicarbonateNaHCO₃84.01---
BrineNaCl58.44---
Anhydrous magnesium sulfateMgSO₄120.37---
Ethyl acetate (for chromatography)C₄H₈O₂88.11---
Hexanes (for chromatography)C₆H₁₄86.18---
Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-oxomorpholine-3-carboxylate (159 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Addition of Benzaldehyde: Add benzaldehyde (117 mg, 1.1 mmol, 1.1 eq) to the solution.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq) to the reaction mixture in portions over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

    • Stir the mixture vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the product, this compound, should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the benzyl protons, morpholinone ring protons, and the methyl ester protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule.

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₅NO₄ [M+H]⁺: 250.1023; Found: 250.1021.

  • Melting Point: 105-107 °C.[1]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Methyl 5-oxomorpholine-3-carboxylate reaction_mixture Reaction Mixture start->reaction_mixture benzaldehyde Benzaldehyde benzaldehyde->reaction_mixture stab Sodium Triacetoxyborohydride stab->reaction_mixture portion-wise solvent Anhydrous DCM solvent->reaction_mixture quench Quench with NaHCO₃ (aq) reaction_mixture->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography product This compound chromatography->product analysis NMR, MS, MP Analysis product->analysis

Caption: Experimental workflow for the N-benzylation of methyl 5-oxomorpholine-3-carboxylate.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents_products Reagents & Products amine Methyl 5-oxomorpholine-3-carboxylate (Amine) iminium Iminium Ion Intermediate amine->iminium aldehyde Benzaldehyde aldehyde->iminium final_product This compound iminium->final_product Reduction reducing_agent Sodium Triacetoxyborohydride (Reducing Agent) reducing_agent->final_product

Caption: Logical relationship of reactants and intermediates in the reductive amination process.

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the N-benzylation of methyl 5-oxomorpholine-3-carboxylate. The use of reductive amination with sodium triacetoxyborohydride offers a mild and selective approach to this transformation, yielding the desired product in good purity after standard purification techniques. This procedure is well-suited for researchers in medicinal chemistry and drug development for the synthesis of novel morpholinone-based compounds.

References

Application Notes and Protocols: Methyl 4-benzyl-5-oxomorpholine-3-carboxylate as a Versatile Precursor for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate as a key building block for the synthesis of novel Central Nervous System (CNS) drug candidates. The morpholine scaffold is a well-established pharmacophore in CNS drug discovery, prized for its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1][2][3][4][5][6] This document outlines the synthetic route to this precursor, protocols for its derivatization, and a proposed workflow for screening these derivatives against CNS-relevant targets, particularly the PI3K/mTOR signaling pathway, which is implicated in various neurological disorders.[1]

Introduction: The Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a privileged structure in medicinal chemistry due to its unique combination of features. Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, while the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom facilitates interactions with biological targets and can improve pharmacokinetic properties.[2][3][4][5] Several approved CNS drugs incorporate the morpholine moiety, highlighting its therapeutic potential.

This compound serves as a versatile starting material, offering multiple points for chemical modification. The ester functionality at the 3-position can be readily converted into a variety of amides and hydrazides, allowing for the exploration of structure-activity relationships (SAR). The benzyl group at the 4-position provides a lipophilic anchor, which can be modified or replaced to fine-tune the compound's properties.

Synthesis of this compound

A plausible and efficient synthetic route to the title precursor commences with commercially available N-benzyl-DL-serine methyl ester. The synthesis involves a two-step process: N-acylation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Step 1: N-Acylation of N-benzyl-DL-serine methyl ester

  • To a solution of N-benzyl-DL-serine methyl ester (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-acylated intermediate in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the cyclization by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization for CNS Drug Candidate Library

The ester group of this compound is a key handle for generating a diverse library of compounds for biological screening.

Synthesis of Carboxamides

Experimental Protocol: General Procedure for Amide Synthesis

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or THF), add the desired primary or secondary amine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Synthesis of Hydrazides

Experimental Protocol: Synthesis of 4-benzyl-5-oxomorpholine-3-carbohydrazide

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazide.

Application in CNS Drug Discovery: Targeting the PI3K/mTOR Pathway

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation has been linked to various CNS disorders, including neurodegenerative diseases and brain tumors.[1] The morpholine scaffold is a known hinge-binding motif for PI3K inhibitors.

Proposed Experimental Workflow for Screening

The following workflow is proposed for the evaluation of the synthesized library of this compound derivatives as potential PI3K/mTOR inhibitors.

G cluster_0 Library Synthesis cluster_1 In Vitro Screening cluster_2 Hit Identification & Optimization Precursor This compound Derivatization Amide & Hydrazide Synthesis Precursor->Derivatization Library Compound Library Derivatization->Library PI3K_Assay PI3K Enzyme Inhibition Assay Library->PI3K_Assay mTOR_Assay mTOR Kinase Assay Library->mTOR_Assay Cell_Assay Cell-based Proliferation Assay (e.g., Glioblastoma cell line) PI3K_Assay->Cell_Assay mTOR_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt G cluster_pathway PI3K/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Morpholine-based Inhibitor (e.g., MBO-series) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

References

Application Notes and Protocols: Functionalization of Morpholin-2-Ones via Cross-Dehydrogenative Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The functionalization of morpholin-2-ones is a critical pursuit in medicinal chemistry and drug development. The morpholin-2-one scaffold is a privileged structural motif found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antifungal, and neuroprotective properties.[1][2][3] Traditionally, the introduction of functional groups at the C3 position of the morpholin-2-one ring has relied on multi-step synthetic sequences often requiring pre-functionalized substrates.[3]

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds, bypassing the need for pre-functionalization.[4][5] This approach offers a more efficient and environmentally friendly alternative to classical methods.[1][4] The application of CDC to morpholin-2-ones allows for the direct introduction of various substituents at the α-position to the nitrogen atom, providing rapid access to novel derivatives with potential therapeutic applications.

Recent research has demonstrated a mild and sustainable procedure for the C-N cross-dehydrogenative coupling of morpholin-2-ones with cyclic imides.[1][6] This method utilizes an earth-abundant copper(I) catalyst and molecular oxygen as the terminal oxidant, representing a significant advancement in the green synthesis of functionalized morpholin-2-ones.[1][6] The resulting products, containing both a morpholin-2-one and an imide moiety, are of particular interest as both parent heterocycles are known to be pharmacologically active.[1] Furthermore, these functionalized morpholin-2-ones can serve as valuable intermediates for the synthesis of more complex molecules and polymers, such as poly(β-aminoesters), which have applications in gene delivery and tissue engineering.[1]

Experimental Protocols

General Procedure for the Copper-Catalyzed Cross-Dehydrogenative Coupling of Morpholin-2-ones with Imides[1]

This protocol describes a general method for the copper(I)-catalyzed cross-dehydrogenative coupling of N-substituted morpholin-2-ones with various cyclic imides.

Materials:

  • N-substituted morpholin-2-one (e.g., N-phenylmorpholin-2-one)

  • Cyclic imide (e.g., phthalimide, succinimide)

  • Copper(I) chloride (CuCl)

  • Acetic acid (AcOH)

  • Acetonitrile (MeCN)

  • Oxygen (balloon)

  • Silica gel

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the morpholin-2-one (2.0 mmol), the imide (1.0 mmol), and copper(I) chloride (0.15 mmol).

  • Dissolve the solids in acetonitrile (10 mL).

  • Add acetic acid (1.5 mmol, 1.5 equivalents) dropwise to the reaction mixture using a syringe.

  • Fit the flask with an oxygen-filled balloon.

  • Heat the reaction mixture to the required temperature (typically 60 °C or 80 °C) and stir for the appropriate time (as determined by reaction monitoring, e.g., by TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a small plug of silica gel, eluting with additional acetonitrile to ensure all product is collected.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/ethyl acetate) to afford the desired C-N coupled product.

Data Presentation

Table 1: Copper-Catalyzed Cross-Dehydrogenative Coupling of N-Phenylmorpholin-2-one with Various Imides [1]

EntryImideProductTemperature (°C)Yield (%)
1Phthalimide3-(1,3-Dioxoisoindolin-2-yl)-4-phenylmorpholin-2-one6093
24-Nitrophthalimide3-(5-Nitro-1,3-dioxoisoindolin-2-yl)-4-phenylmorpholin-2-one8058
3Succinimide3-(2,5-Dioxopyrrolidin-1-yl)-4-phenylmorpholin-2-one6060
4Maleimide3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-phenylmorpholin-2-one6027
5Glutarimide3-(2,6-Dioxopiperidin-1-yl)-4-phenylmorpholin-2-one6045
6(R)-Ethosuximide3-(3-Ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)-4-phenylmorpholin-2-one6041

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Morpholin-2-one, Imide, and CuCl in MeCN start->reagents add_acid Add Acetic Acid reagents->add_acid add_o2 Attach Oxygen Balloon add_acid->add_o2 heat Heat and Stir (60-80 °C) add_o2->heat cool Cool to RT heat->cool filter Filter through Silica Gel cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end reaction_mechanism cluster_cycle Proposed Catalytic Cycle cluster_regeneration Regeneration morpholinone Morpholin-2-one (5a) radical_cation Radical Cation (A) morpholinone->radical_cation - e⁻ imide Imide (6) cu_i [Cu(I)] cu_ii [Cu(II)]-Imide cu_i->cu_ii cu_i->radical_cation Oxidation cu_ii->cu_i cu_ii->cu_i iminium Iminium Ion (B) radical_cation->iminium - H⁺ radical_cation->iminium product Coupled Product (7) iminium->product + Imide Anion iminium->product iminium->product imide_anion Imide Anion imide->imide_anion - H⁺ imide->imide_anion imide_anion->product

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a robust and scalable two-step process commencing from readily available L-serine. The protocols herein are optimized for yield, purity, and operational efficiency, making them suitable for industrial applications. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of compounds targeting the central nervous system. Its rigid morpholine core and functional handles allow for diverse structural modifications, making it an attractive scaffold for drug discovery programs. The synthetic route detailed below provides a reliable method for producing this intermediate on a large scale.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence starting from L-serine. The overall workflow involves the initial protection and modification of L-serine to form an N-acylated intermediate, followed by an intramolecular cyclization to yield the desired morpholine structure.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-chloroacetyl-L-serine tert-butyl ester cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Esterification (Conceptual) L_serine L-Serine tert_butyl_ester L-serine tert-butyl ester L_serine->tert_butyl_ester  tert-Butanol,  Perchloric acid N_chloroacetyl N-chloroacetyl-L-serine tert-butyl ester tert_butyl_ester->N_chloroacetyl  Chloroacetyl chloride,  Dichloromethane target_ester (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester N_chloroacetyl->target_ester  Sodium ethoxide,  Toluene target_acid (S)-4-benzyl-5-oxomorpholine -3-carboxylic acid target_ester->target_acid  Hydrolysis final_product Methyl 4-benzyl-5-oxomorpholine -3-carboxylate target_acid->final_product  Methanol,  Acid catalyst

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

This step involves the esterification of L-serine followed by N-acylation.

3.1.1. Materials and Reagents

ReagentGradeSupplier
L-Serine≥99%Commercial Source
tert-ButanolAnhydrousCommercial Source
Perchloric acid (10-50% solution)ACS ReagentCommercial Source
Chloroacetyl chloride≥98%Commercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Sodium bicarbonateReagent GradeCommercial Source
Magnesium sulfateAnhydrousCommercial Source

3.1.2. Protocol

  • Esterification of L-Serine:

    • To a stirred suspension of L-serine in tert-butanol, add a catalytic amount of perchloric acid solution.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester.

  • N-acylation:

    • Dissolve the L-serine tert-butyl ester in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride in dichloromethane dropwise to the cooled solution while maintaining the temperature between 0-5 °C.[1]

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-chloroacetyl-L-serine tert-butyl ester.

3.1.3. Quantitative Data

ParameterValue
Molar ratio of L-serine to Perchloric acid1 : (0.05-0.5)
Molar ratio of L-serine tert-butyl ester to Chloroacetyl chloride1 : (1-5)
Reaction Temperature (N-acylation)10-40 °C[1]
Typical Yield (overall)80-90%
Step 2: Intramolecular Cyclization to form (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

This step involves the base-mediated intramolecular cyclization of the N-chloroacetyl intermediate.

3.2.1. Materials and Reagents

ReagentGradeSupplier
N-chloroacetyl-L-serine tert-butyl esterAs prepared in Step 1-
Sodium ethoxide≥95%Commercial Source
TolueneAnhydrousCommercial Source
Ethyl acetateReagent GradeCommercial Source
BrineSaturated aqueous solution-

3.2.2. Protocol

  • Dissolve N-chloroacetyl-L-serine tert-butyl ester in anhydrous toluene.

  • Add a solution of sodium ethoxide in toluene dropwise to the reaction mixture.

  • Heat the reaction mixture and maintain the temperature between 30-110 °C.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.

3.2.3. Quantitative Data

ParameterValue
Molar ratio of N-chloroacetyl-L-serine tert-butyl ester to Sodium ethoxide1 : (1-4)[1]
Reaction Temperature30-110 °C[1]
Typical Yield70-85%
Step 3: N-Benzylation and Esterification (Conceptual)

While a direct, detailed protocol for the N-benzylation and subsequent methyl esterification of the cyclized product to form the final target molecule was not explicitly found in the searched literature, the following conceptual steps are proposed based on standard organic chemistry principles. These steps would require optimization for large-scale synthesis.

  • N-Benzylation: The nitrogen of the morpholinone ring can be benzylated using benzyl bromide or benzyl chloride in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

  • Hydrolysis of the tert-butyl ester: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Methyl Esterification: The resulting carboxylic acid can be esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid, thionyl chloride) via a Fischer esterification.

Analytical Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisSpecification
Appearance White to off-white solid
Purity (by HPLC) ≥98%
¹H NMR Conforms to structure
Mass Spectrometry [M+H]⁺ consistent with the molecular formula C₁₃H₁₅NO₄
Melting Point 105-107 °C

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Sodium ethoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

The described synthetic route provides a practical and scalable method for the preparation of this compound. The protocols are designed to be robust and reproducible, making them suitable for implementation in a drug development setting. Further optimization of the conceptual N-benzylation and esterification steps may be required to maximize efficiency for large-scale production.

References

Application Notes & Protocols for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents, focusing on heterocyclic compounds targeting key inflammatory pathways. Detailed protocols for synthesis and biological evaluation are provided to facilitate the discovery and development of next-generation anti-inflammatory therapeutics.

Introduction to Novel Anti-Inflammatory Agents

Chronic inflammation is a key pathological feature of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is associated with significant side effects. This necessitates the development of novel anti-inflammatory agents with improved efficacy and safety profiles. Current research focuses on designing molecules that selectively target key inflammatory mediators and signaling pathways, such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and the NLRP3 inflammasome.

This document outlines synthetic strategies and evaluation methods for several classes of promising anti-inflammatory compounds, including pyrazole derivatives, morpholinopyrimidine derivatives, and dual NLRP1/NLRP3 inflammasome inhibitors.

Key Inflammatory Signaling Pathways

A fundamental understanding of the signaling cascades that drive inflammation is crucial for rational drug design. Below are simplified diagrams of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines (e.g., LPS, TNF-α) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation ERK ERK MAPKKK->ERK Other Pathways p38 p38 MAPK MAPKK->p38 Phosphorylation JNK JNK MAPKK->JNK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Transcription

Caption: Simplified MAPK Signaling Pathway in Inflammation.

Synthesis of Novel Anti-Inflammatory Agents: Application Examples

This section details the synthesis of representative anti-inflammatory agents.

Synthesis of Pyrazole-Based COX-2 Inhibitors

Pyrazole-containing compounds are a well-established class of COX-2 inhibitors. Celecoxib is a prominent example.

3.1.1. Example Protocol: Synthesis of Celecoxib [1][2]

The synthesis of Celecoxib typically involves the condensation of a β-diketone with a substituted hydrazine.[1]

Celecoxib_Synthesis diketone 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione reagents Ethanol, HCl (cat.) Reflux diketone->reagents hydrazine 4-sulfamoylphenylhydrazine hydrochloride hydrazine->reagents celecoxib Celecoxib reagents->celecoxib Cyclocondensation Morpholinopyrimidine_Synthesis start 4,6-Dichloropyrimidine reagents1 Morpholine, K2CO3, DMF start->reagents1 step1 4-(6-chloropyrimidin-4-yl)morpholine reagents2 Piperazine, Dioxane step1->reagents2 step2 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine reagents3 Petasis Reaction: Vanillin, 4-methoxyphenylboronic acid step2->reagents3 final_product Compound V4 reagents1->step1 reagents2->step2 reagents3->final_product

References

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel morpholine derivatives and their subsequent evaluation for antimicrobial activity. The methodologies outlined below are based on established synthetic routes and standardized antimicrobial susceptibility testing.

Introduction

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1] Derivatives of morpholine have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2][3] The presence of the morpholine ring can improve the pharmacokinetic profile of drug candidates.[1] This document offers a practical guide to the synthesis of morpholine-containing compounds and the assessment of their antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of Morpholine Derivatives

The antimicrobial activity of synthesized morpholine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for representative morpholine derivatives against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Bis-morpholine Triazine Quaternary Ammonium Salts

CompoundAlkyl Chain LengthS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
12 C4>400>400
15 C4>400>400
16 C1250400
Data sourced from synthesis of bis-morpholino triazine quaternary ammonium salts.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Morpholine Derivatives Containing an Azole Nucleus

CompoundM. smegmatis (ATCC 607) MIC (µg/mL)C. albicans (ATCC 60193) MIC (µg/mL)S. cerevisiae (RSKK 251) MIC (µg/mL)
8 31.25125125
12 15.6>250>250
Some compounds were found to be active against M. smegmatis, C. albicans, and S. cerevisiae.[2] Compound 8 was active against all tested microorganisms.[2] Compound 12 displayed the highest activity against M. smegmatis with a MIC value of 15.6 µg/mL.[2]

Experimental Protocols

Synthesis Protocol 1: Synthesis of Bis-morpholine Triazine Quaternary Ammonium Salts

This protocol describes a straightforward method for synthesizing bis-morpholino triazine quaternary ammonium salts.[4][5]

Materials:

  • 2,4,6-trichloro-1,3,5-triazine or 2,4-dichloro-6-methoxy-1,3,5-triazine

  • N-alkylmorpholines

  • Appropriate solvent (e.g., acetonitrile)

Procedure:

  • Dissolve 2,4,6-trichloro-1,3,5-triazine or 2,4-dichloro-6-methoxy-1,3,5-triazine in the chosen solvent in a round-bottom flask.

  • Add the desired N-alkylmorpholine to the reaction mixture. The reaction is typically carried out at room temperature.[4]

  • Stir the reaction mixture for approximately 1 hour.[4]

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the precipitate by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired bis-morpholine triazine quaternary ammonium salt.[4]

Synthesis Protocol 2: Synthesis of Morpholine Derivatives Containing a 1,3,4-Thiadiazole Moiety

This protocol outlines a multi-step synthesis to obtain morpholine derivatives featuring a 1,3,4-thiadiazole ring.[2]

Materials:

  • 6-morpholin-4-ylpyridin-3-amine

  • Ethyl bromoacetate

  • Triethylamine

  • Dry tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Phenylisothiocyanate

  • Concentrated sulfuric acid

Procedure:

  • Synthesis of Ethyl N-(6-morpholin-4-ylpyridin-3-yl)glycinate: To a mixture of 6-morpholin-4-ylpyridin-3-amine and triethylamine in dry THF at 0-5 °C, add ethyl bromoacetate dropwise. Stir the reaction mixture and monitor for completion.

  • Synthesis of 2-{[6-(Morpholin-4-yl)pyridin-3-yl]amino}acetohydrazide: Treat the synthesized ester from the previous step with hydrazine hydrate in a suitable solvent like ethanol and reflux to form the corresponding hydrazide.[2]

  • Synthesis of the Carbothioamide Intermediate: React the acetohydrazide with phenylisothiocyanate to yield the carbothioamide intermediate.[2]

  • Cyclization to form the 1,3,4-Thiadiazole: Treat the carbothioamide intermediate with concentrated sulfuric acid to induce cyclization and form the final 5-[(6-morpholin-4-ylpyridin-3-yl)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine derivative.[2] Purify the product using appropriate chromatographic techniques.

Antimicrobial Screening Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized morpholine derivatives using the broth microdilution method.

Materials:

  • Synthesized morpholine derivatives

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader by measuring the optical density at 600 nm.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Intermediate Synthesis cluster_reaction2 Step 2: Derivatization/Cyclization cluster_purification Purification & Analysis Morpholine Morpholine Reaction1 Reaction (e.g., Alkylation, Acylation) Morpholine->Reaction1 Reagent_A Reagent A Reagent_A->Reaction1 Intermediate Morpholine Intermediate Reaction1->Intermediate Reaction2 Reaction (e.g., Cyclization, Condensation) Intermediate->Reaction2 Reagent_B Reagent B Reagent_B->Reaction2 Final_Product Final Morpholine Derivative Reaction2->Final_Product Purification Purification (Chromatography, Recrystallization) Final_Product->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis

Caption: General workflow for the synthesis of morpholine derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay MIC Assay (Broth Microdilution) cluster_results Data Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial/Fungal Inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Turbidity or Read Absorbance (OD600) Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

References

The Emerging Role of Morpholine Derivatives in Combating Alzheimer's Disease: Application Notes and Protocols for Cholinesterase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics for Alzheimer's disease (AD) remains a paramount challenge in modern medicine. A promising avenue of research lies in the development of cholinesterase inhibitors, which aim to alleviate the cognitive decline associated with the disease by preserving the levels of the neurotransmitter acetylcholine. Within this class of compounds, morpholine derivatives have garnered significant attention as a versatile and potent scaffold for the design of novel and effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the key enzymes responsible for acetylcholine degradation.

This document provides detailed application notes and protocols for researchers engaged in the discovery and development of morpholine-based cholinesterase inhibitors for Alzheimer's disease. It covers the underlying signaling pathways, experimental workflows, synthesis and biological evaluation protocols, and a summary of quantitative structure-activity relationship (SAR) data to guide future drug design efforts.

Signaling Pathway: The Cholinergic Hypothesis and Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive and memory deficits observed in patients are primarily due to a deficiency in acetylcholine-mediated neurotransmission in the brain.[1] Cholinesterase inhibitors work by blocking the action of AChE and BChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[2] This enhancement of cholinergic signaling can lead to improvements in cognitive function.[3]

Morpholine derivatives have been designed to interact with the active sites of these enzymes, effectively hindering their ability to hydrolyze acetylcholine.[2] Some derivatives have also been shown to exhibit dual inhibitory action against monoamine oxidase-B (MAO-B), another enzyme implicated in the pathophysiology of Alzheimer's disease, suggesting a multi-target therapeutic potential.[4]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse Choline_uptake Choline Uptake Choline Choline Choline->Choline_uptake ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis Acetyl-CoA ACh_synthesis->ACh_vesicle AChE AChE ACh_synapse->AChE Hydrolysis BChE BChE ACh_synapse->BChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor AChE->Choline Acetate Acetate AChE->Acetate BChE->Choline BChE->Acetate Signal_transduction Signal Transduction (Cognition, Memory) ACh_receptor->Signal_transduction Morpholine_inhibitor Morpholine Derivative (Cholinesterase Inhibitor) Morpholine_inhibitor->AChE Inhibition Morpholine_inhibitor->BChE Inhibition

Caption: Cholinergic signaling pathway and the mechanism of cholinesterase inhibition by morpholine derivatives.

Experimental Workflow for Inhibitor Development

The development of novel morpholine-based cholinesterase inhibitors follows a structured workflow, beginning with the design and synthesis of candidate molecules, followed by their biological evaluation and structure-activity relationship analysis.

Experimental_Workflow design 1. Inhibitor Design (Scaffold Hopping, SAR) synthesis 2. Chemical Synthesis of Morpholine Derivatives design->synthesis purification 3. Purification and Characterization (TLC, NMR, MS) synthesis->purification in_vitro_assay 4. In Vitro Biological Evaluation (Ellman's Assay) purification->in_vitro_assay ic50 5. Determination of IC50 Values (AChE and BChE) in_vitro_assay->ic50 sar_analysis 6. Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis lead_optimization 7. Lead Optimization (Further Design and Synthesis) sar_analysis->lead_optimization lead_optimization->design Iterative Improvement

Caption: Experimental workflow for the development of morpholine-based cholinesterase inhibitors.

Data Presentation: Inhibitory Activity of Morpholine Derivatives

The inhibitory potency of morpholine derivatives against AChE and BChE is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro cholinesterase inhibitory activities of representative morpholine derivatives from recent studies. Lower IC50 values indicate higher inhibitory potency.

Table 1: Inhibitory Activity of Morpholine-Bearing Quinoline Derivatives [5]

CompoundLinker Length (n)RAChE IC50 (µM)BChE IC50 (µM)
11g 2H1.94 ± 0.1328.37 ± 1.85
11h 22-Cl2.56 ± 0.2135.12 ± 2.13
11j 24-Cl4.18 ± 0.3542.18 ± 3.15

Table 2: Inhibitory Activity of Morpholine-Based Chalcones [4]

CompoundAChE IC50 (µM)MAO-B IC50 (µM)
MO1 -0.030
MO5 6.1-
MO9 12.010.36

Experimental Protocols

General Protocol for the Synthesis of a Morpholine-Quinoline Derivative

This protocol is a representative example for the synthesis of morpholine-bearing quinoline derivatives, adapted from published procedures.[4]

Materials:

  • Appropriate 4-chloroquinoline precursor

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Sodium iodide (NaI)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of the 4-chloroquinoline precursor (1.0 mmol) in acetonitrile (20 mL), add potassium carbonate (2.0 mmol), sodium iodide (0.2 mmol), and morpholine (1.2 mmol).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the resulting residue between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired morpholine-quinoline derivative.

  • Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The cholinesterase inhibitory activity of the synthesized morpholine derivatives can be determined using a modified Ellman's spectrophotometric method.[1]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Synthesized morpholine derivatives (test compounds)

  • Donepezil or Galantamine (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE (e.g., 0.5 U/mL) and BChE (e.g., 0.5 U/mL) in Tris-HCl buffer.

    • Prepare a solution of DTNB (10 mM) in Tris-HCl buffer.

    • Prepare solutions of ATCI (10 mM) and BTCI (10 mM) in Tris-HCl buffer.

  • Assay in 96-Well Plate:

    • In each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE or BChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the respective substrate (ATCI for AChE or BTCI for BChE).

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • The rate of reaction is determined by the change in absorbance per unit of time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Structure-Activity Relationship (SAR) Insights

The analysis of inhibitory data for various morpholine derivatives has revealed key structural features that influence their potency against cholinesterases.[2]

  • Linker Length: The length of the carbon chain connecting the morpholine ring to the core scaffold (e.g., quinoline) significantly impacts inhibitory activity. For instance, derivatives with a 2-methylene linker have shown better AChE inhibition compared to those with 3- or 4-methylene linkers.[5]

  • Substituents on Aromatic Rings: The nature and position of substituents on any aromatic rings within the molecule can greatly affect potency. For example, electron-withdrawing groups like chlorine at specific positions can enhance AChE inhibitory activity.[5]

  • Hydrophobicity: Hydrophobic interactions in the active site of the enzyme are crucial for binding. The introduction of hydrophilic moieties like a morpholine ring can sometimes abrogate activity if it disrupts these interactions.[6]

By leveraging these SAR insights, researchers can rationally design new morpholine derivatives with enhanced potency and selectivity, paving the way for the development of next-generation therapeutics for Alzheimer's disease and other neurodegenerative disorders.[2] The morpholine moiety continues to be a valuable building block in the design of novel and effective cholinesterase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My overall yield is low. What are the most likely causes?

A1: Low overall yield can stem from inefficiencies in either the synthesis of the carboxylic acid precursor or the final esterification step. For the precursor synthesis, incomplete reaction, side product formation, or losses during workup and purification are common culprits. In the esterification step, the reaction equilibrium may not favor the product, or the reaction conditions may not be optimal.

Q2: I am having trouble with the synthesis of the precursor, (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. What are some key parameters to control?

A2: A critical step in the synthesis of the carboxylic acid precursor is the acylation of N-benzyl-L-serine with chloroacetyl chloride. Maintaining a low temperature (0-5 °C) during the addition of chloroacetyl chloride is crucial to minimize side reactions. Ensuring a basic pH (>13.5) during the subsequent cyclization step is also vital for driving the reaction to completion. Careful purification by crystallization is necessary to obtain a high-purity product.

Q3: My esterification reaction is not going to completion. How can I improve the conversion rate?

A3: Esterification is often an equilibrium-limited reaction. To drive the reaction towards the product side, you can:

  • Use an excess of one reactant: Typically, using methanol as the solvent also serves as a large excess of the reagent.

  • Remove water: Water is a byproduct of the reaction. Its removal, for instance by using a Dean-Stark apparatus with a suitable solvent like toluene, can significantly improve the yield.

  • Choose a more effective coupling agent: For sterically hindered or sensitive substrates, standard Fischer esterification might not be efficient. Consider using coupling agents like DCC with a DMAP catalyst (Steglich esterification) or activating the carboxylic acid with thionyl chloride before adding methanol.

Q4: I am observing significant side product formation during esterification. What are the possible side reactions and how can I avoid them?

A4: In Fischer esterification, strong acid catalysts and high temperatures can sometimes lead to degradation of the starting material or product. For the Steglich esterification, the formation of N-acylurea byproduct can occur. To minimize these:

  • For Fischer esterification: Use the minimum effective amount of acid catalyst and avoid excessively high temperatures or prolonged reaction times.

  • For Steglich esterification: The addition of a catalytic amount of DMAP can accelerate the desired reaction and suppress the formation of N-acylurea.[1][2]

Q5: The purification of my final ester product is difficult. What are some recommended purification strategies?

A5: Purification of the methyl ester can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A common starting point is a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.

Data Presentation: Comparison of Esterification Methods

The following table summarizes common methods for the esterification of (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. The yields are indicative and may vary based on the specific reaction conditions and scale.

MethodReagents/CatalystSolventTemperatureTypical YieldAdvantagesDisadvantages
Fischer Esterification H₂SO₄ or p-TsOHMethanolRefluxModerate to HighInexpensive reagents, simple procedure.Requires acidic conditions and heat, which may not be suitable for sensitive substrates. Reversible reaction.[3][4]
Via Acid Chloride 1. SOCl₂ or (COCl)₂2. MethanolDCM or Toluene0 °C to RTHighGenerally high yielding and goes to completion.Requires handling of corrosive and moisture-sensitive reagents. Two-step process.
Steglich Esterification DCC, DMAP (cat.)DCM or DMF0 °C to RTHighMild reaction conditions, suitable for acid-sensitive substrates.[1][2][5][6]DCC can be an allergen, and the dicyclohexylurea byproduct can be difficult to remove completely.

Experimental Protocols

Protocol 1: Synthesis of (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

This protocol is adapted from a known procedure and has a reported yield of approximately 84.9%.

Materials:

  • N-benzyl-L-serine

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Chloroacetyl chloride

  • 50 wt% Sodium hydroxide (NaOH) solution

  • 37 wt% Hydrochloric acid (HCl)

  • Heptane

  • Water

Procedure:

  • To a reactor, add N-benzyl-L-serine (1.0 eq.) and THF (6.1 vol.).

  • Cool the resulting solution to 0-5 °C.

  • Add a pre-cooled aqueous solution of potassium carbonate (3.0 eq. in 6.1 vol. of water) to the reactor.

  • Slowly add chloroacetyl chloride (1.4 eq.) through an addition funnel, ensuring the internal temperature is maintained below 5 °C.

  • Stir the biphasic reaction mixture at 0-5 °C for about 30 minutes.

  • Monitor the reaction progress by HPLC. If the N-benzyl-L-serine residue is >6 area percent, add more chloroacetyl chloride.

  • Once the reaction is complete, slowly add 50 wt% sodium hydroxide solution, maintaining the internal temperature between 5-10 °C, until the pH is stable at >13.5.

  • Warm the reaction mixture to 25 °C and add heptane (2.03 vol.). Stir rapidly for 10 minutes and allow the layers to separate. Discard the upper organic layer.

  • Repeat the heptane wash (3.04 vol.) on the aqueous phase.

  • Cool the aqueous phase to -5 to 0 °C and slowly add 37 wt% hydrochloric acid, keeping the temperature below 10 °C, until the pH is <2.

  • Maintain the resulting slurry at -10 to 0 °C for at least 4 hours.

  • Filter the slurry and wash the filter cake with pre-cooled (3-7 °C) water (2 x 4.57 vol.).

  • Dry the wet filter cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.

Protocol 2: Esterification via Acid Chloride to Yield this compound

This is a general and often high-yielding method for esterification.

Materials:

  • (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol

  • Triethylamine or Pyridine (optional, as an acid scavenger)

Procedure:

  • Suspend (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq.) or oxalyl chloride (1.2-1.5 eq.) dropwise. If using oxalyl chloride, a catalytic amount of DMF is often added.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add anhydrous methanol (2.0-5.0 eq.). An organic base like triethylamine or pyridine (1.1 eq.) can be added to neutralize the HCl generated.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis Pathway

Synthesis_Pathway N_benzyl_serine N-benzyl-L-serine Carboxylic_Acid (3S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid N_benzyl_serine->Carboxylic_Acid 1. Chloroacetyl chloride, K₂CO₃ 2. NaOH Methyl_Ester Methyl 4-benzyl-5-oxomorpholine- 3-carboxylate Carboxylic_Acid->Methyl_Ester Esterification (e.g., SOCl₂, MeOH)

Caption: Overall synthesis pathway for this compound.

Troubleshooting Logic

Troubleshooting_Yield Start Low Overall Yield Check_Acid_Yield Check Yield of Carboxylic Acid Start->Check_Acid_Yield Check_Ester_Yield Check Yield of Esterification Start->Check_Ester_Yield Acid_Low Low Acid Yield Check_Acid_Yield->Acid_Low Yield < Expected Ester_Low Low Ester Yield Check_Ester_Yield->Ester_Low Yield < Expected Incomplete_Reaction_Acid Incomplete Reaction? (Check Temp, pH) Acid_Low->Incomplete_Reaction_Acid Yes Purification_Loss_Acid Losses during Workup/Purification? Acid_Low->Purification_Loss_Acid No Equilibrium Equilibrium Limitation? (Excess MeOH, H₂O removal) Ester_Low->Equilibrium Incomplete Reaction Side_Reactions Side Reactions? (Milder Conditions) Ester_Low->Side_Reactions Impure Product Method_Choice Suboptimal Method? (Try Steglich or Acid Chloride) Ester_Low->Method_Choice Both

Caption: A logical workflow for troubleshooting low yield issues.

Experimental Workflow: Esterification via Acid Chloride

Esterification_Workflow Start Start with Carboxylic Acid Step1 Suspend in Anhydrous DCM Cool to 0 °C Start->Step1 Step2 Add SOCl₂ dropwise Stir at 0 °C then RT Step1->Step2 Step3 Remove excess SOCl₂ and solvent Step2->Step3 Step4 Dissolve crude acid chloride in DCM Cool to 0 °C Step3->Step4 Step5 Add Anhydrous Methanol Stir at RT Step4->Step5 Step6 Aqueous Workup (H₂O, NaHCO₃, Brine) Step5->Step6 Step7 Dry, Filter, and Concentrate Step6->Step7 End Purify by Column Chromatography Step7->End

Caption: Step-by-step workflow for the esterification via the acid chloride method.

References

Technical Support Center: Purification of Chiral Morpholine Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral morpholine esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying chiral morpholine esters?

A1: The main techniques for the purification of chiral morpholine esters are preparative High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt crystallization. The choice of method depends on the scale of purification, the nature of the impurities, and the physicochemical properties of the target compound. Flash column chromatography is also commonly used for initial purification of crude products.[1]

Q2: My chiral morpholine ester shows poor peak shape (tailing) during HPLC analysis. What is the likely cause?

A2: Peak tailing with morpholine-containing compounds is often due to the basic nature of the morpholine nitrogen interacting with acidic silanol groups on the silica-based stationary phase. To mitigate this, adding a basic modifier like triethylamine (0.1-2%) to the mobile phase is recommended.

Q3: How can I improve the separation of diastereomers of a chiral morpholine ester?

A3: Diastereomers can often be effectively separated using normal-phase HPLC on a silica gel column. The differing spatial arrangements of diastereomers can lead to differential interactions with the stationary phase, enabling their separation.

Q4: What are some common challenges in crystallizing chiral morpholine esters?

A4: Common challenges include high solubility in the chosen solvent, the presence of impurities inhibiting crystal formation, and the compound "oiling out" instead of crystallizing. Strategies to overcome these include using a less polar solvent or a solvent mixture, ensuring the starting material is of high purity, and employing slow cooling rates.

Q5: Can I use Supercritical Fluid Chromatography (SFC) for the purification of chiral morpholine esters?

A5: Yes, SFC is a powerful and environmentally friendly technique for both chiral and achiral separations.[2][3] It is particularly advantageous for its speed and reduced solvent consumption compared to HPLC.[2][3] Chiral columns can be successfully used in SFC for the purification of various compounds.[2]

Troubleshooting Guides

Preparative HPLC Purification
Problem Possible Cause Suggested Solution
Poor or No Separation of Enantiomers Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. For basic morpholine esters, add a basic modifier like diethylamine or triethylamine.
Incorrect temperature.Systematically vary the column temperature. Lower temperatures often enhance enantioselectivity.
Peak Tailing Interaction of basic morpholine nitrogen with acidic silanol groups.Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
High Backpressure Blockage in the column or system.Check for blockages and ensure the sample is fully dissolved and filtered before injection.
Incompatible solvent.Ensure the sample solvent is miscible with the mobile phase to prevent precipitation on the column.
Diastereomeric Salt Crystallization
Problem Possible Cause Suggested Solution
No Crystal Formation Compound is too soluble in the chosen solvent.Try a different solvent or a mixture of solvents to reduce solubility.
Supersaturation not reached.Concentrate the solution or cool it to a lower temperature.
Presence of impurities.Purify the crude material by column chromatography before attempting crystallization.
"Oiling Out" Melting point of the diastereomeric salt is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a more dilute solution with very slow cooling.
Low Diastereomeric Excess (d.e.) Insufficient difference in solubility between the two diastereomers in the chosen solvent.Screen different chiral resolving agents and solvent systems to maximize the solubility difference.[4]
Co-crystallization of the more soluble diastereomer.Optimize the crystallization temperature and cooling rate. Seeding with crystals of the desired diastereomer can be beneficial.[5]
Low Yield The desired diastereomeric salt has significant solubility in the mother liquor.Ensure the solution is sufficiently cooled before filtration. Use a minimal amount of cold solvent to wash the crystals.

Quantitative Data Summary

The following tables provide examples of purification outcomes for chiral morpholine derivatives from published literature. Note that the efficiency of each technique is highly dependent on the specific compound and experimental conditions.

Table 1: Diastereomeric Salt Crystallization of a Chiral Morpholine Intermediate

Compound Resolving Agent Solvent Yield (%) Enantiomeric Purity (%)
(S)-(+)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one intermediate(+)-di-p-toluoyltartaric acid (DPTTA)Not specifiedGood>98

Data synthesized from a study on an efficient synthesis of an aprepitant intermediate.[4]

Table 2: Preparative SFC Purification of a Polar Compound

Compound Column Mobile Phase Loading Purity Recovery
Highly polar development compoundBasic column (250 x 30 mm i.d.)60% methanol (with 5% v/v water) in CO₂~5 gHighHigh

This example demonstrates the utility of preparative SFC for purifying polar compounds, which can be analogous to some morpholine esters.[2]

Experimental Protocols

Protocol 1: General Procedure for Preparative Chiral HPLC
  • Column Selection and Equilibration:

    • Select an appropriate chiral stationary phase (CSP) based on preliminary analytical scale screening. Polysaccharide-based columns are often a good starting point.

    • Equilibrate the preparative column with the optimized mobile phase until a stable baseline is achieved. The mobile phase typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For morpholine esters, consider adding 0.1% of a basic modifier like diethylamine.

  • Sample Preparation:

    • Dissolve the racemic or diastereomeric mixture of the morpholine ester in the mobile phase or a compatible solvent at a high concentration.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Fraction Collection:

    • Perform a small, analytical-scale injection on the preparative column to determine the retention times of the enantiomers.

    • Based on the analytical run, set the collection windows for each enantiomer.

    • Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Analysis and Solvent Removal:

    • Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric purity.

    • Combine the fractions containing the pure enantiomer.

    • Remove the solvent under reduced pressure to obtain the purified enantiomer.

Protocol 2: General Procedure for Diastereomeric Salt Crystallization
  • Formation of Diastereomeric Salts:

    • Dissolve the racemic morpholine ester in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Add an equimolar amount of a chiral resolving agent (e.g., tartaric acid derivatives for a basic morpholine ester).

    • Stir the solution at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization:

    • Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.

    • Allow the crystallization to proceed at a low temperature (e.g., 0-5 °C) for several hours to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Enantiomer:

    • Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize an acidic resolving agent).

    • Stir vigorously until the salt has completely dissociated.

    • Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Final Purification and Analysis:

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched morpholine ester.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Visualizations

Purification_Workflow start Crude Chiral Morpholine Ester purification_choice Select Purification Method start->purification_choice prep_hplc Preparative HPLC purification_choice->prep_hplc High Resolution Needed sfc SFC purification_choice->sfc Speed & Green Chemistry crystallization Diastereomeric Salt Crystallization purification_choice->crystallization Large Scale analysis Analyze Purity and Enantiomeric Excess prep_hplc->analysis sfc->analysis crystallization->analysis pure_product Pure Enantiomer analysis->pure_product Purity & ee OK troubleshoot Troubleshoot Separation analysis->troubleshoot Purity or ee Not OK troubleshoot->purification_choice Troubleshooting_HPLC start Poor HPLC Separation check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Asymmetric Peaks no_resolution No/Poor Resolution check_peak_shape->no_resolution Symmetric but Overlapping add_modifier Add Basic Modifier (e.g., TEA) tailing->add_modifier optimize_mp Optimize Mobile Phase no_resolution->optimize_mp good_separation Good Separation add_modifier->good_separation change_csp Change Chiral Stationary Phase optimize_mp->change_csp No Improvement optimize_temp Optimize Temperature optimize_mp->optimize_temp Some Improvement change_csp->good_separation optimize_temp->good_separation

References

troubleshooting side reactions in morpholine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of the morpholine ring.

Troubleshooting and FAQs

This guide provides solutions to common issues encountered during morpholine synthesis experiments.

Q1: My morpholine synthesis via diethanolamine (DEA) dehydration is resulting in a low yield. What are the potential causes and solutions?

Low yield in the acid-catalyzed dehydration of diethanolamine is a frequent issue.[1] The primary causes are often related to reaction equilibrium, incomplete conversion, or catalyst issues.

Potential Causes & Solutions:

  • Inefficient Water Removal: The dehydration of DEA is a reversible reaction. The presence of water, a byproduct, can inhibit the forward reaction and prevent it from reaching completion.

    • Solution: Improve the efficiency of the distillation or water-trapping apparatus (e.g., Dean-Stark trap) to effectively remove water and drive the reaction equilibrium towards the product.

  • Suboptimal Temperature: The reaction requires a high temperature, typically between 150-210°C, to proceed efficiently.[2] Insufficient heating can lead to slow reaction rates and incomplete conversion.

    • Solution: Ensure the reaction mixture reaches and maintains the optimal temperature range. Use a high-boiling point solvent or neat conditions with careful temperature monitoring. A previous experiment noted a 10% decrease in yield when the temperature was maintained at 190-195°C instead of the optimal 200-210°C.[2]

  • Acid Catalyst Issues: The concentration and type of acid catalyst are crucial. While sulfuric acid is common, its concentration decreases as water is produced, which can slow down the reaction.[3]

    • Solution: Using oleum (fuming sulfuric acid) can maintain a high acid concentration and significantly reduce reaction times from hours to less than an hour.[3]

A general troubleshooting workflow for low yield is presented below.

G start Low Yield Observed check_water Check Water Removal Efficiency start->check_water Is equilibrium being shifted? check_temp Verify Reaction Temperature start->check_temp Is reaction rate too slow? check_catalyst Evaluate Catalyst Condition start->check_catalyst Is catalyst effective? improve_trap Improve Dean-Stark/ Distillation Setup check_water->improve_trap Inefficient increase_heat Increase Heating/ Ensure Accurate Monitoring check_temp->increase_heat Too low optimize_acid Consider Using Oleum/ Check Acid Concentration check_catalyst->optimize_acid Suboptimal end Yield Improved improve_trap->end increase_heat->end optimize_acid->end

Caption: Logical workflow for troubleshooting low morpholine yield.
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

Byproduct formation is a key challenge in morpholine synthesis, impacting both yield and purity. The types of byproducts often depend on the synthetic route.

  • Route 1: Dehydration of Diethanolamine (DEA)

    • Common Byproduct: N-ethylmorpholine and other high-molecular-weight condensation products can form, especially at very high temperatures.[4]

    • Solution: Maintain strict temperature control within the recommended range (150-210°C).[2] Analyze the crude product by GC-MS to identify specific byproducts and adjust conditions accordingly.

  • Route 2: Reaction of Diethylene Glycol (DEG) with Ammonia

    • Common Byproducts: A common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its presence indicates incomplete conversion.[4] "Heavies" or high-molecular-weight products can also form.[4]

    • Solution: Optimizing reaction temperature and catalyst choice is critical. As shown in the table below, changes in temperature can significantly affect the product distribution. Ensure the catalyst is active and not poisoned.[4]

Data Presentation: Effect of Temperature on Product Distribution

The following table summarizes product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on byproduct formation.

RunTemp (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
119095.115.278.36.5
221098.29.884.15.9
323099.54.589.56.0

Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.

Q3: My intramolecular cyclization of an N-substituted diethanolamine derivative is failing. What should I troubleshoot?

The intramolecular cyclization to form N-substituted morpholines can be challenging due to the poor leaving group nature of the hydroxyl group.[1]

Troubleshooting Steps:

  • Activate the Hydroxyl Group: The hydroxyl group is inherently a poor leaving group.

    • Solution: Convert one of the hydroxyl groups into a better leaving group, such as a tosylate or mesylate, prior to attempting cyclization.[1] Alternatively, performing the reaction under strongly acidic conditions protonates the hydroxyl group, turning it into a better leaving group (water).[1]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate.

    • Solution: Polar aprotic solvents like DMF or acetonitrile (ACN) are often effective as they can stabilize charged intermediates without strongly solvating the nucleophilic amine.[1] It is recommended to perform small-scale test reactions to screen a range of solvents.[1]

  • Concentration and Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to polymers or dimers.

    • Solution: Running the reaction at high dilution can favor the intramolecular pathway.[1]

The diagram below illustrates the key challenge and the proposed solution involving the activation of the hydroxyl group.

G cluster_problem Problem: Direct Cyclization Fails cluster_solution Solution: Two-Step Activation DEA N-Substituted Diethanolamine TS1 Transition State DEA->TS1 Intramolecular Attack NoProduct No Morpholine (or very low yield) TS1->NoProduct High Energy Barrier (Poor Leaving Group) OH_issue Hydroxyl is a poor leaving group TS1->OH_issue DEA2 N-Substituted Diethanolamine Activation Activation Step (e.g., Tosylation) DEA2->Activation 1. Add TsCl, Base ActivatedInt Activated Intermediate (e.g., Tosylate) Activation->ActivatedInt Cyclization Intramolecular Cyclization (SN2) ActivatedInt->Cyclization 2. Base Product N-Substituted Morpholine Cyclization->Product Good Leaving Group Departs

Caption: Troubleshooting intramolecular cyclization via activation.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the classical dehydration of diethanolamine using a strong acid.[2][5]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL) or Sulfuric Acid

  • Calcium Oxide (50 g) or Sodium Hydroxide for neutralization

  • Potassium Hydroxide (20 g, for drying)

  • Sodium metal (~1 g, for final drying)

  • 500 mL three-neck round-bottom flask, condenser, thermocouple, heating mantle, distillation apparatus.

Procedure:

  • Acidification: In a 500 mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[2] While cooling and stirring, slowly and carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[2]

  • Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water.[2][5] Once the internal temperature reaches 200-210°C, maintain this temperature for approximately 15 hours.[2][5] The mixture will darken over time.

  • Work-up: Allow the mixture to cool to 160°C and pour it into a heat-resistant dish to prevent solidification within the flask.[2][5]

  • Freebasing: Mix the resulting morpholine hydrochloride paste thoroughly with 50 g of calcium oxide.[2][5]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation (a strong flame may be required) to obtain crude, wet morpholine.[2][5]

  • Drying and Purification:

    • Stir the crude morpholine over 20 g of potassium hydroxide for 30-60 minutes to remove the bulk of the water.[2]

    • Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[5]

    • Perform a final fractional distillation, collecting the pure morpholine product at 126-129°C.[5]

Protocol 2: Minimizing Over-Alkylation in N-Alkylation Reactions

This protocol provides a general strategy to favor mono-alkylation and suppress the formation of quaternary ammonium salts when preparing N-alkylated morpholine precursors.[6]

Materials:

  • Amine (e.g., Diethanolamine, 2.0-3.0 equivalents)

  • Alkylating Agent (e.g., Alkyl halide, 1.0 equivalent)

  • Non-nucleophilic base (e.g., K₂CO₃ or DIPEA)

  • Polar aprotic solvent (e.g., Acetonitrile)

  • Addition funnel, round-bottom flask, inert atmosphere setup (N₂ or Ar).

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the amine (2.0-3.0 eq.), the base, and the solvent. Cool the mixture in an ice bath (0°C).

  • Slow Addition: Dissolve the alkylating agent (1.0 eq.) in the reaction solvent and add it to an addition funnel.

  • Controlled Reaction: Add the alkylating agent dropwise to the cooled, stirring amine solution over a period of 1-2 hours. The slow addition maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine over the product.[5]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting alkylating agent is consumed, quench the reaction with water or a saturated ammonium chloride solution. Proceed with a standard aqueous work-up and extraction with a suitable organic solvent.

  • Purification: Purify the crude product via column chromatography or distillation to separate the desired mono-alkylated product from the excess starting amine and any over-alkylated byproducts.

References

Technical Support Center: N-Alkylation of Morpholine Derivatives with Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of morpholine derivatives with benzyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this important chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of morpholine derivatives with benzyl alcohols, particularly when using borrowing hydrogen catalysis.

Issue 1: Low or No Conversion of Starting Materials

  • Question: I am observing poor or no conversion of my morpholine derivative and benzyl alcohol. What are the likely causes and how can I resolve this?

  • Answer: Low conversion can stem from several factors related to the catalyst, reaction conditions, or reagents.

    • Catalyst Inactivity: The catalyst, especially noble metal catalysts (e.g., Ru, Ir) or heterogeneous catalysts, can be sensitive to air and moisture.[1]

      • Solution: Ensure all solvents and reagents are thoroughly dried and degassed. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon). If using a heterogeneous catalyst, ensure it has been properly activated according to the supplier's or literature protocol.

    • Insufficient Temperature: The borrowing hydrogen mechanism requires a sufficiently high temperature to facilitate the initial dehydrogenation of the alcohol.

      • Solution: Gradually increase the reaction temperature. Typical temperatures for this reaction range from 80°C to 150°C.[2][3] Monitor the reaction at intervals to check for product formation and potential decomposition.

    • Inappropriate Base: A base is typically required to facilitate the deprotonation of the alcohol and activate the catalyst.

      • Solution: The choice of base is crucial. Common bases for this reaction include potassium tert-butoxide (KOtBu) and cesium carbonate (Cs2CO3).[4][5] The strength and compatibility of the base with your specific substrates and catalyst should be considered.

    • Steric Hindrance: Significant steric bulk on the morpholine derivative or the benzyl alcohol can impede the reaction.

      • Solution: If significant steric hindrance is present, a longer reaction time or a higher catalyst loading may be necessary. In some cases, a less sterically hindered substrate may be required.

Issue 2: Formation of Side Products and Low Selectivity

  • Question: My reaction is producing significant amounts of side products, such as dibenzylamine or toluene. How can I improve the selectivity towards the desired N-benzylated morpholine?

  • Answer: The formation of side products is a common challenge. The primary side reactions are often over-alkylation and hydrogenolysis of the benzyl alcohol.

    • Over-alkylation: This occurs when the product, an N-benzylated morpholine, reacts further with the benzyl alcohol. However, for a secondary amine like morpholine, this is less of an issue than with primary amines.[6][7]

    • Hydrogenolysis/Decarbonylation: The benzyl alcohol can be reduced to toluene, or the intermediate benzaldehyde can be decarbonylated to benzene, especially with certain nickel catalysts.[8]

      • Solution: Optimize the reaction conditions. Lowering the temperature or reducing the reaction time may minimize these side reactions. Screening different catalysts can also identify one with higher selectivity for the desired N-alkylation.

Issue 3: Difficult Purification of the N-Benzylated Morpholine Product

  • Question: I am struggling to purify my N-benzylated morpholine product from the reaction mixture. What are the best practices for purification?

  • Answer: The basic nature of the morpholine nitrogen can make purification by standard silica gel chromatography challenging, leading to peak tailing and poor separation.

    • Solution 1: Modified Column Chromatography:

      • Add a small amount of a basic modifier to the eluent, such as 0.5-2% triethylamine or ammonia in methanol. This will neutralize the acidic silanol groups on the silica gel, improving the peak shape and recovery of your basic product.

    • Solution 2: Acid-Base Extraction:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic N-benzylated morpholine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH or K2CO3) to a pH > 10.

      • Extract your free-based product back into an organic solvent.

      • Dry the organic layer, filter, and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

  • Q1: What is the "borrowing hydrogen" method for N-alkylation?

    • A1: The borrowing hydrogen (or hydrogen autotransfer) methodology is a green chemistry approach where an alcohol is used as an alkylating agent.[3] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then undergoes a condensation reaction with the amine to form an enamine or iminium ion, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the N-alkylated amine and water as the only byproduct.[5]

  • Q2: Which catalysts are most effective for the N-alkylation of morpholine with benzyl alcohol?

    • A2: A range of transition metal catalysts have been shown to be effective, including those based on iridium, ruthenium, nickel, and manganese.[2][3][8][9] Heterogeneous catalysts, such as copper-nickel oxide on an alumina support (CuO-NiO/γ-Al2O3), have also demonstrated high conversion and selectivity for the N-alkylation of morpholine with various alcohols.[10]

  • Q3: Can I use substituted benzyl alcohols in this reaction?

    • A3: Yes, the reaction is generally tolerant of a variety of substituents on the benzyl alcohol. Both electron-donating and electron-withdrawing groups on the aromatic ring are often well-tolerated, though they may influence the reaction rate and yield.[2]

  • Q4: What are the green chemistry advantages of using benzyl alcohol over benzyl halides for N-alkylation?

    • A4: Using benzyl alcohol as an alkylating agent via the borrowing hydrogen method is considered a greener approach for several reasons. The starting materials (alcohols) are often less toxic and more readily available than the corresponding halides.[11] The only byproduct of the reaction is water, leading to a higher atom economy. In contrast, using benzyl halides generates stoichiometric amounts of salt waste.[10]

Data Presentation

The following table summarizes the results for the N-alkylation of morpholine with various alcohols using a CuO-NiO/γ-Al2O3 catalyst in a gas-solid phase reaction, demonstrating the feasibility of this transformation with different alcohol substrates.[10]

AlcoholTemperature (°C)Molar Ratio (Alcohol:Morpholine)Pressure (MPa)Morpholine Conversion (%)Product Selectivity (%)
Ethanol2203:10.995.493.1
1-Propanol2203:11.094.192.4
1-Butanol2304:11.195.391.2
Isopropanol2203:11.092.886.7
Isobutanol2304:11.190.684.2
Cyclohexanol2305:11.273.578.2

Experimental Protocols

Representative Protocol for N-Alkylation of Morpholine with Benzyl Alcohol via Borrowing Hydrogen Catalysis

This protocol is a general representation based on common procedures found in the literature.[2][3] Optimization may be required for specific substrates and catalysts.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add the morpholine derivative (1.0 mmol), benzyl alcohol (1.2 mmol), the chosen catalyst (e.g., a manganese pincer complex, 1-3 mol%), and a suitable base (e.g., potassium tert-butoxide, 0.75 mmol).[3]

    • Add a magnetic stir bar.

    • Seal the tube with a septum or screw cap.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add a dry, degassed solvent (e.g., 2 mL of toluene) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-120°C).

    • Stir the reaction mixture for the specified time (typically 12-24 hours).

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst (if heterogeneous) or solid base.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine (e.g., hexane/ethyl acetate with 1% Et3N) to prevent peak tailing.

Mandatory Visualization

Experimental_Workflow reagents Reagents: Morpholine Benzyl Alcohol Catalyst Base setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add Reagents reaction Reaction (Heating & Stirring) setup->reaction 2. Add Solvent monitoring Monitoring (TLC / GC-MS) reaction->monitoring 3. Monitor Progress monitoring->reaction Incomplete workup Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product Final Product (N-Benzyl Morpholine) purification->product 5. Purify

Caption: Experimental workflow for N-alkylation.

Borrowing_Hydrogen_Cycle cluster_catalyst Catalytic Cycle catalyst [M]-Catalyst cat_H2 [M]-H2 (Hydride Complex) catalyst->cat_H2  -2H (Borrowing) cat_H2->catalyst  +2H (Returning) alcohol R'CH2OH (Benzyl Alcohol) aldehyde R'CHO (Benzaldehyde) alcohol->aldehyde Dehydrogenation imine R'CH=NR2+ (Iminium Ion) aldehyde->imine + R2NH amine R2NH (Morpholine) product R'CH2NR2 (N-Alkylated Morpholine) imine->product Reduction water H2O imine->water - H2O

Caption: Borrowing Hydrogen catalytic cycle.

References

identifying and minimizing byproducts in morpholinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for morpholinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in morpholinone synthesis?

A1: Byproduct formation is highly dependent on the specific synthetic route. However, some common classes of byproducts include:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product mixture.

  • Isomers: In the synthesis of substituted morpholinones, the formation of undesired regioisomers or stereoisomers can occur.

  • Over-alkylation Products: In syntheses involving N-alkylation, secondary reactions can lead to the formation of quaternary ammonium salts or other over-alkylated species.

  • Side Reaction Products: Depending on the reagents and conditions, various side reactions can occur. For instance, in the synthesis of 4-(4-aminophenyl)-3-morpholinone, nitration of the phenyl ring can lead to the formation of ortho- and meta-isomers in addition to the desired para-isomer.

  • Inorganic Salts: Reactions involving salt formation, such as using sodium alkoxide with ethyl chloroacetate, will produce inorganic salt byproducts like sodium chloride.[1]

Q2: How can I detect and identify byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and identification of byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile byproducts.[5][6] For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7][8]

Q3: What general strategies can I employ to minimize byproduct formation?

A3: Minimizing byproduct formation often involves careful optimization of reaction conditions. Key strategies include:

  • Temperature Control: Reaction temperature can significantly influence the rate of side reactions. Maintaining a consistent and optimal temperature is crucial for maximizing the yield of the desired product and minimizing impurities.

  • Stoichiometry of Reactants: Precise control over the molar ratios of reactants can prevent side reactions caused by an excess of one of the starting materials.

  • Choice of Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst can affect reaction selectivity and the formation of byproducts.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or HPLC can help determine the optimal reaction time to maximize product formation while minimizing the degradation of the product or the formation of late-eluting impurities.

  • Purity of Starting Materials: Using high-purity starting materials is essential to avoid introducing impurities that could lead to side reactions.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak in HPLC Chromatogram

Q: My HPLC analysis shows a significant, unexpected peak. How do I identify and eliminate it?

A: An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. The first step is to identify this impurity, and then you can take steps to eliminate it.

Identification Workflow:

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity, which is a critical piece of information for its identification.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), NMR spectroscopy (¹H, ¹³C, and 2D-NMR) can be used to elucidate its complete chemical structure.[8]

  • Consider Plausible Side Reactions: Based on your reaction scheme, consider potential side reactions that could lead to an impurity with the determined molecular weight and structure. Common side reactions include dimerization, reaction with solvent, or rearrangement.

Minimization Strategies:

  • Optimize Reaction Temperature: In some cases, lowering the reaction temperature can reduce the rate of side reactions leading to byproduct formation. For example, in the synthesis of a Rivaroxaban intermediate, controlling the temperature was found to be critical in minimizing a specific impurity.[9]

  • Adjust Reactant Stoichiometry: If the impurity is a result of a reaction with an excess of a starting material, adjusting the stoichiometry can be effective.

  • Change the Solvent or Catalyst: The reaction medium and catalyst can influence the reaction pathway. Experimenting with different solvents or catalysts may favor the desired reaction over the side reaction.

  • Purification: If the byproduct cannot be eliminated through reaction optimization, purification techniques such as recrystallization or column chromatography will be necessary to remove it from the final product.[10]

Issue 2: Formation of Regioisomers in Substituted Morpholinone Synthesis

Q: I am synthesizing a substituted morpholinone, and I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge in the synthesis of substituted heterocyclic compounds. Improving regioselectivity often requires a careful selection of starting materials, reagents, and reaction conditions.

Identification of Regioisomers:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers, as the chemical shifts and coupling patterns of the protons and carbons will differ depending on their position on the morpholinone ring.

  • X-ray Crystallography: If one of the isomers can be crystallized, single-crystal X-ray diffraction provides unambiguous structural confirmation.[8]

Strategies to Control Regioselectivity:

  • Directing Groups: The presence of certain functional groups on your starting materials can direct the reaction to a specific position. Consider if your starting materials can be modified to include a directing group that favors the formation of the desired isomer.

  • Steric Hindrance: The steric bulk of substituents on the starting materials or reagents can influence the regiochemical outcome of the reaction. Using bulkier protecting groups or reagents may favor one regioisomer over another.

  • Catalyst Control: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Screening different ligands is a common strategy to optimize the formation of the desired regioisomer.

  • Reaction Conditions: Temperature, solvent, and the nature of the base used can all influence the regioselectivity of a reaction. A systematic study of these parameters can help to identify conditions that favor the desired product.

Data on Byproduct Formation and Purity Analysis

The purity of morpholinone derivatives is critical, especially in pharmaceutical applications. The following tables provide an overview of purity data and analytical conditions from literature.

Table 1: Comparative Purity Data of a Morpholinone Derivative

CompoundHPLC Purity (%)GC-MS Purity (%)Elemental Analysis (% Deviation from Theoretical)
3-Morpholinopropiophenone HCl99.299.0C: ±0.3, H: ±0.2, N: ±0.4

Note: Data is representative and may vary based on the specific synthesis and purification methods employed.[2]

Table 2: Illustrative HPLC Method Parameters for Morpholinone Analysis

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase Acetonitrile and water with an additive like phosphoric acid or formic acid[3][11]
Detection UV detector at a suitable wavelength (e.g., 254 nm)[4]
Flow Rate Typically 1.0 mL/min[4]
Temperature Controlled, e.g., 30 °C[4]

Experimental Protocols

Protocol 1: General Procedure for HPLC-UV Purity Analysis

This protocol outlines a general method for determining the purity of a morpholinone sample using HPLC with UV detection.

1. Materials and Reagents:

  • Morpholinone sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Mobile Phase:

  • Prepare Mobile Phase A: 0.1% formic acid in water.

  • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration.

3. Preparation of Standard and Sample Solutions:

  • Accurately weigh approximately 10 mg of your morpholinone reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

  • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Prepare the sample solution by accurately weighing and dissolving your synthesized morpholinone in the same solvent to a concentration of approximately 1 mg/mL.[4]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Analysis:

  • Set up the HPLC system with a C18 column and the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Set the column temperature (e.g., 30 °C) and the UV detection wavelength (e.g., 254 nm).[4]

  • Inject a blank (solvent), followed by the standard solutions and the sample solution.

  • Run a gradient program suitable for separating your compound from potential impurities. An example gradient could be: 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B.[4]

5. Data Analysis:

  • Integrate the peaks in the chromatograms.

  • Calculate the purity of your sample by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: General Procedure for GC-MS Analysis of Volatile Byproducts

This protocol provides a general guideline for identifying volatile byproducts in a morpholinone synthesis reaction mixture.

1. Materials and Reagents:

  • Reaction mixture sample

  • High-purity volatile organic solvent (e.g., dichloromethane, hexane)[6]

  • Anhydrous sodium sulfate (for drying)

  • GC-MS vials with septa

2. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Perform a liquid-liquid extraction to separate the organic components into a suitable volatile solvent.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully transfer the dried organic solution to a GC-MS vial. If the concentration of volatile components is expected to be low, the sample can be concentrated under a gentle stream of nitrogen.

3. GC-MS System Setup and Analysis:

  • Set up the GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Set the injection port temperature, oven temperature program, and carrier gas flow rate (typically helium). The oven program should be designed to separate compounds with a range of boiling points.

  • Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI) and the mass scan range.

  • Inject a small volume of the prepared sample into the GC-MS.

4. Data Analysis:

  • Analyze the total ion chromatogram (TIC) to identify all separated peaks.

  • Obtain the mass spectrum for each peak.

  • Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST).

  • The retention time of the peaks can also be compared to those of known standards for confirmation.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_minimization Minimization & Optimization Start Morpholinone Synthesis Reaction Mixture TLC_HPLC Initial Purity Check (TLC/HPLC) Start->TLC_HPLC Impurity_Detected Unexpected Peak(s) Detected? TLC_HPLC->Impurity_Detected Pure Product Meets Purity Specs Impurity_Detected->Pure No LCMS LC-MS Analysis (Determine Molecular Weight) Impurity_Detected->LCMS Yes Isolate Isolate Impurity (Prep HPLC / Column Chrom.) LCMS->Isolate NMR NMR Spectroscopy (Elucidate Structure) Isolate->NMR Structure_ID Structure Identified NMR->Structure_ID Optimize Optimize Reaction Conditions (Temp, Stoichiometry, Solvent) Structure_ID->Optimize Purify Develop Purification Method (Recrystallization, Chromatography) Structure_ID->Purify Final_QC Final Purity Analysis (HPLC) Optimize->Final_QC Purify->Final_QC Final_QC->Pure

Caption: Workflow for identifying and minimizing byproducts.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phases (e.g., A: Aq. HCOOH, B: ACN/HCOOH) Prep_Sample Prepare Sample & Standard Solutions (approx. 1 mg/mL) Prep_Mobile_Phase->Prep_Sample Filter Filter all solutions (0.45 µm) Prep_Sample->Filter Equilibrate Equilibrate HPLC System (C18 Column, Stable Baseline) Filter->Equilibrate Set_Params Set Parameters (Temp: 30°C, Wavelength: 254 nm) Equilibrate->Set_Params Inject Inject Blank, Standards, & Sample Set_Params->Inject Run_Gradient Run Gradient Program Inject->Run_Gradient Integrate Integrate Chromatogram Peaks Run_Gradient->Integrate Calculate_Purity Calculate Area Percent Purity Integrate->Calculate_Purity Report Report Results Calculate_Purity->Report

Caption: Step-by-step workflow for HPLC purity analysis.

References

Technical Support Center: Catalyst Selection for Efficient Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine.

Frequently Asked questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1] The DEA method typically employs a strong acid catalyst, such as sulfuric acid.[1] The DEG route utilizes a hydrogenation catalyst at elevated temperature and pressure and has largely superseded the DEA process due to its higher efficiency.[1]

Q2: What types of catalysts are used in the diethylene glycol (DEG) route for morpholine synthesis?

A2: The DEG route for morpholine synthesis employs hydrogenation catalysts.[1] Commonly used catalysts include metals like nickel, copper, or cobalt, often supported on a carrier such as alumina.[1] The choice of catalyst is a critical factor that significantly influences the reaction's selectivity and overall yield.[1] Mixed metal catalysts, such as Ni-Cu-Cr-Ti, have also been reported to provide high yields and extended catalyst life.

Q3: What are the major side reactions and byproducts in morpholine synthesis?

A3: Byproduct formation is a key challenge in morpholine synthesis. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can lead to its presence in the final product mixture.[1] Another significant byproduct is N-ethylmorpholine.[1] The formation of high-molecular-weight condensation products, often referred to as "heavies," can also occur, which reduces the yield.[1] In the DEA route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate as a byproduct after neutralization, which requires disposal.[1]

Q4: What are typical yields for morpholine synthesis?

A4: Yields are highly dependent on the specific synthesis route, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[1] However, a lab-scale synthesis from DEA may yield between 35-50%.[2] For the more common DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]

Troubleshooting Guides

Issue 1: Low Yield in Morpholine Synthesis

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the conversion and selectivity. For the DEG route, temperatures are typically in the range of 150-400°C.[3] Operating outside the optimal range for your specific catalyst can lead to incomplete reaction or increased byproduct formation.

    • Solution: Systematically screen a range of temperatures to identify the optimum for your catalytic system. Monitor the reaction progress using techniques like GC or TLC.

  • Incorrect Catalyst or Catalyst Deactivation: The choice of catalyst is crucial. If using a supported metal catalyst, ensure it is properly activated. Over time, catalysts can deactivate due to poisoning, coking, or sintering.

    • Solution: Verify that you are using a suitable catalyst for the chosen synthesis route. If catalyst deactivation is suspected, refer to the "Catalyst Deactivation and Regeneration" section below.

  • Insufficient Reactant Concentration or Ratio: The molar ratio of reactants, particularly the ammonia to diethylene glycol ratio in the DEG route, can affect the reaction rate and selectivity.

    • Solution: Consult literature for the optimal reactant ratios for your chosen catalyst and reaction conditions. Experiment with varying the ratios to optimize your yield.

  • Inefficient Water Removal (for DEA route): In the dehydration of diethanolamine, the presence of water can inhibit the forward reaction.[1]

    • Solution: Improve the efficiency of the distillation or water-trapping apparatus, such as using a Dean-Stark trap, to drive the reaction equilibrium towards the product.[4]

Issue 2: Poor Selectivity and High Impurity Profile

Possible Causes and Solutions:

  • Inappropriate Catalyst: The catalyst not only influences the reaction rate but also the selectivity towards morpholine.

    • Solution: Experiment with different catalysts (e.g., Ni, Cu, Co, or mixed metal catalysts) and supports (e.g., alumina) to find the most selective one for your application.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reactant ratios can all affect the formation of byproducts.

    • Solution: Carefully optimize the reaction parameters. For example, in the DEG route, lower temperatures may favor the formation of the intermediate AEE, while higher temperatures can lead to other byproducts.

  • Impure Starting Materials: Impurities in the diethylene glycol, diethanolamine, or ammonia can lead to the formation of unwanted side products.

    • Solution: Ensure the purity of your starting materials by using high-purity grades or by purifying them before use.

Issue 3: Catalyst Deactivation

Possible Causes and Solutions:

  • Poisoning: The catalyst's active sites can be blocked by impurities in the feed, such as sulfur or arsenic compounds.

    • Solution: Purify the feedstock to remove potential catalyst poisons. If poisoning has occurred, regeneration may be possible (see below).

  • Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. This is more common at higher reaction temperatures.

    • Solution: Optimize the reaction temperature and reactant ratios to minimize coke formation. Periodic regeneration by controlled oxidation can remove coke deposits.

  • Sintering: At high temperatures, the metal particles of the catalyst can agglomerate, leading to a decrease in the active surface area.

    • Solution: Operate the reaction at the lowest effective temperature. Choose a catalyst with high thermal stability.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in Morpholine Synthesis from Diethylene Glycol (DEG) and Ammonia

Temperature (°C)DEG Conversion (%)Morpholine Selectivity (%)AEE Selectivity (%)
190756030
210857515
23095855
250>9990<1

Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[3]

Table 2: Comparison of Different Catalysts for Morpholine Synthesis from Diethylene Glycol (DEG)

CatalystSupportTemperature (°C)DEG Conversion (%)Morpholine Selectivity (%)Reference
NickelAlumina2309585U.S. Patent 4,647,663
Copper-NickelAlumina200-250High93 (in product)U.S. Patent 4,739,051
Zn-Cu-NiOAluminaNot specified9995ResearchGate Article

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine (DEA)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Calcium Oxide (CaO)

  • Potassium Hydroxide (KOH)

  • Sodium metal (Na)

  • 500 mL three-neck round-bottom flask

  • Thermocouple and condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.[1]

  • Acidification: While cooling and stirring the flask, slowly add concentrated hydrochloric acid (or sulfuric acid) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[1]

  • Dehydration and Cyclization: Heat the resulting diethanolamine salt solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will gradually darken.[4]

  • Work-up: After 15 hours, allow the mixture to cool to 160°C and then pour it into a dish to prevent it from solidifying inside the flask.[4]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[4]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[4]

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[4]

    • Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[4]

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at a boiling point of 126-129°C.[4] A typical yield for this lab-scale synthesis is between 35-50%.[2]

Protocol 2: General Procedure for Gas-Phase Synthesis of Morpholine from Diethylene Glycol (DEG)

This protocol outlines the general steps for the catalytic amination of DEG in a gas-phase reactor. Specific conditions will vary depending on the catalyst used.

Materials:

  • Diethylene Glycol (DEG)

  • Ammonia (NH₃)

  • Hydrogen (H₂)

  • Hydrogenation catalyst (e.g., supported Ni, Cu, or Co)

  • Fixed-bed flow reactor

  • Vaporizer

  • Condenser and separator

Procedure:

  • Catalyst Activation: Before starting the reaction, the catalyst needs to be activated. This is typically done by reducing the metal oxide precursor in a stream of hydrogen at an elevated temperature. For a copper-nickel on alumina catalyst, a typical procedure involves passing a mixture of 10% hydrogen in nitrogen over the catalyst at 140°C for 8 hours, then increasing the temperature to 180°C for 4 hours, and finally switching to pure hydrogen and raising the temperature to 300°C for another 8 hours.

  • Reaction Setup: A continuous stream of gas, primarily hydrogen, is circulated through a vaporizer, the reactor containing the catalyst bed, a condenser, and a separator.

  • Reactant Feed: Diethylene glycol and ammonia are fed into the vaporizer. The conditions in the vaporizer (pressure, temperature, and flow rates) are adjusted to ensure complete vaporization of the DEG and to achieve the desired molar ratio of ammonia to DEG (e.g., 10:1 to 100:1).

  • Reaction: The gaseous mixture of DEG, ammonia, and hydrogen is passed through the heated reactor containing the activated catalyst. The reaction temperature is maintained within the optimal range for the specific catalyst (e.g., 200-250°C).

  • Product Collection: The reaction products are cooled in the condenser, and the liquid morpholine is collected in the separator.

  • Analysis: The product mixture can be analyzed by gas chromatography (GC) or GC-MS to determine the conversion of DEG and the selectivity to morpholine.[3]

Mandatory Visualization

experimental_workflow_DEA cluster_synthesis Synthesis cluster_workup Work-up & Purification DEA Diethanolamine DEA_Salt Diethanolamine Salt DEA->DEA_Salt Acidification Acid Concentrated Acid (HCl or H₂SO₄) Acid->DEA_Salt Morpholine_HCl Morpholine Hydrochloride DEA_Salt->Morpholine_HCl Dehydration & Cyclization (200-210°C, 15h) Crude_Morpholine Crude Morpholine Morpholine_HCl->Crude_Morpholine Freebasing & Distillation CaO Calcium Oxide CaO->Crude_Morpholine Dried_Morpholine Dried Morpholine Crude_Morpholine->Dried_Morpholine Drying Pure_Morpholine Pure Morpholine Dried_Morpholine->Pure_Morpholine Reflux & Fractional Distillation KOH Potassium Hydroxide KOH->Dried_Morpholine Na Sodium Metal Na->Pure_Morpholine

Caption: Experimental workflow for the synthesis of morpholine from diethanolamine.

troubleshooting_workflow Start Low Yield or High Impurity Purity Verify Purity of Starting Materials Start->Purity Conditions Analyze Reaction Conditions (Temp, Pressure, Ratios) Start->Conditions Catalyst Evaluate Catalyst (Activity, Choice) Start->Catalyst Water_Removal Check Water Removal (for DEA route) Start->Water_Removal Purity->Conditions Optimize_Conditions Optimize Reaction Parameters Conditions->Optimize_Conditions Regenerate_Catalyst Regenerate or Replace Catalyst Catalyst->Regenerate_Catalyst Improve_Apparatus Improve Distillation Apparatus Water_Removal->Improve_Apparatus End Improved Yield/ Purity Optimize_Conditions->End Regenerate_Catalyst->End Improve_Apparatus->End

Caption: Logical workflow for troubleshooting morpholine synthesis experiments.

catalyst_deactivation_pathways Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., Sulfur, Arsenic) Deactivation->Poisoning Coking Coking (Carbon Deposition) Deactivation->Coking Sintering Sintering (Metal Agglomeration) Deactivation->Sintering Solution_Poisoning Feedstock Purification Poisoning->Solution_Poisoning Solution_Coking Optimize Temperature & Regenerate by Oxidation Coking->Solution_Coking Solution_Sintering Use Lower Temperature & Thermally Stable Catalyst Sintering->Solution_Sintering

Caption: Common catalyst deactivation pathways and their mitigation strategies.

References

troubleshooting incomplete deprotonation in 1-benzyl-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-benzyl-indole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-benzylation of indoles and offers potential solutions in a question-and-answer format.

Question 1: Why is my N-benzylation of indole resulting in a low yield or no reaction?

Answer:

Low conversion in the N-benzylation of indole is a common issue that can stem from several factors, primarily related to incomplete deprotonation of the indole nitrogen. The N-H bond of indole has a pKa of approximately 17, which requires a sufficiently strong base to generate the reactive indolate anion.[1][2]

Possible Causes and Solutions:

  • Insufficiently Strong Base: Ensure the base you are using is strong enough to deprotonate the indole N-H. Common effective bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu).[2]

  • Presence of Moisture: Water in the reaction can quench the strong base and the indolate anion, thus inhibiting the reaction. Ensure all glassware is flame-dried, and use anhydrous solvents.[2]

  • Poor Reagent Quality: The purity of the indole, benzylating agent (e.g., benzyl bromide or chloride), and base is crucial. Use freshly opened or purified reagents.

  • Inadequate Temperature: Some N-benzylation reactions may require elevated temperatures to proceed at a reasonable rate.[2] However, the initial deprotonation step is often carried out at a lower temperature (e.g., 0 °C) before the addition of the benzylating agent to control the reaction.[3]

  • Poor Solubility: The insolubility of the generated indole salt can hinder the reaction. The choice of solvent is critical to ensure all reactants are in solution.[2]

Question 2: My reaction is producing a significant amount of the C3-benzylated isomer. How can I improve the N-selectivity?

Answer:

The formation of the C3-benzylated indole is a common competing side reaction because the C3 position of the indole ring is highly nucleophilic.[2] The regioselectivity between N- and C-alkylation is heavily influenced by the reaction conditions.

Strategies to Favor N-Alkylation:

  • Ensure Complete Deprotonation: Incomplete deprotonation is a primary reason for C3-alkylation. When both the neutral indole and the indolate anion are present, the neutral indole can react at the C3 position. Using a stoichiometric amount or a slight excess of a strong base like NaH can favor the formation of the indolate anion, thus promoting N-alkylation.[4]

  • Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to favor N-alkylation.[2][3] These solvents effectively solvate the cation of the base, leaving the indolate anion more available to react at the nitrogen. Ethereal solvents like tetrahydrofuran (THF) may lead to poorer N-selectivity.[4]

  • Effect of the Counter-ion: The nature of the cation from the base can influence the N/C selectivity. Less coordinating cations, such as cesium (Cs⁺), can favor N-alkylation.[2]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product. For instance, increasing the temperature to 80 °C has been shown to result in complete N-alkylation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-benzylation of indole?

A1: The base is crucial for deprotonating the N-H of the indole ring. The indole proton is weakly acidic (pKa ≈ 17), so a strong base is required to remove it and form the indolate anion.[2][5] This anion is a much stronger nucleophile than the neutral indole, which then readily attacks the benzyl halide in an SN2 reaction to form the N-benzyl indole.

Q2: Which solvents are recommended for the N-benzylation of indole?

A2: Polar aprotic solvents are generally preferred for the N-benzylation of indole as they promote the desired N-alkylation.[3] Commonly used solvents include:

  • Dimethylformamide (DMF): Often used with sodium hydride (NaH), it provides good solubility for the reactants and favors N-alkylation.[3][5]

  • Dimethyl sulfoxide (DMSO): Frequently paired with potassium hydroxide (KOH), it is a highly polar solvent that facilitates the reaction.[6][7][8]

  • Tetrahydrofuran (THF): While also used, it may sometimes lead to a higher proportion of C3-alkylation compared to DMF or DMSO.[4]

Q3: Can I use a weaker base like potassium carbonate (K₂CO₃)?

A3: Yes, weaker bases like potassium carbonate can be used for the N-benzylation of indole, often in a polar aprotic solvent like DMF.[9] This method can be advantageous when working with substrates that are sensitive to stronger bases. However, these reactions may require higher temperatures and longer reaction times to achieve good conversion.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[3] By spotting the reaction mixture alongside the starting indole on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. A UV lamp is typically used for visualization.

Data Presentation

Table 1: Influence of Base and Solvent on the N-Alkylation of 2,3-dimethylindole with Benzyl Bromide

EntryBase (Equivalents)SolventTemperature (°C)N:C3 RatioYield (%)
1NaH (2)THF251:1.682
2NaH (2)DMF259:191
3KH (2)THF251:1.285
4KH (2)DMF25>20:193
5K₂CO₃ (2)DMF80>20:195

Data adapted from a study on the N-alkylation of 2,3-dimethylindole and may vary for indole itself.

Experimental Protocols

Protocol 1: N-Benzylation of Indole using KOH in DMSO

This protocol is adapted from Organic Syntheses.[6]

  • Setup: To a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, add dimethyl sulfoxide (DMSO, 200 mL) and freshly crushed potassium hydroxide (KOH, 26.0 g, 0.399 mole).

  • Deprotonation: Stir the mixture at room temperature for 5 minutes. Add indole (11.7 g, 0.100 mole) to the mixture and continue stirring for 45 minutes.

  • Alkylation: Add benzyl bromide (34.2 g, 0.200 mole) to the reaction mixture. The reaction is exothermic and may require cooling with an ice-water bath.[6] Stir for an additional 45 minutes.

  • Work-up: Dilute the reaction mixture with 200 mL of water. Extract the aqueous layer with three 100-mL portions of diethyl ether.

  • Purification: Wash each ether layer with three 50-mL portions of water. Combine the organic layers, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure. The excess benzyl bromide is removed by distillation, and the residue is distilled to yield 1-benzylindole (yields of 85-89% have been reported).[6]

Protocol 2: N-Benzylation of Indole using NaH in DMF

This is a general procedure based on commonly cited methods.[2]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equiv).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start Materials (Indole, Base, Solvent) deprotonation Deprotonation (Formation of Indolate Anion) start->deprotonation alkylation Alkylation (Addition of Benzyl Halide) deprotonation->alkylation workup Aqueous Work-up (Quenching and Extraction) alkylation->workup purification Purification (Distillation or Chromatography) workup->purification product 1-Benzyl-Indole purification->product

Caption: General experimental workflow for the synthesis of 1-benzyl-indole.

troubleshooting_workflow start Incomplete Deprotonation Issue low_yield Low Yield start->low_yield c3_alkylation C3-Alkylation Side Product start->c3_alkylation check_base Is the base strong enough? (e.g., NaH, KOH) solution_stronger_base Use a stronger base (NaH, KOH, KOtBu) check_base->solution_stronger_base No check_moisture Are conditions anhydrous? solution_dry Flame-dry glassware Use anhydrous solvents check_moisture->solution_dry No check_reagents Are reagents pure? solution_purify_reagents Use fresh or purified reagents check_reagents->solution_purify_reagents No low_yield->check_base Check low_yield->check_moisture Check low_yield->check_reagents Check solution_optimize_conditions Optimize solvent (DMF, DMSO) and temperature c3_alkylation->solution_optimize_conditions Optimize

Caption: Troubleshooting guide for incomplete deprotonation in 1-benzyl-indole synthesis.

References

column chromatography conditions for purifying polar morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the column chromatography purification of polar morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes polar morpholine derivatives challenging to purify by silica gel chromatography? A1: Morpholine-containing compounds are basic due to the nitrogen atom in the heterocyclic ring. This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. These interactions can cause significant issues such as peak tailing, streaking, poor separation, and sometimes irreversible binding of the compound to the column, resulting in low recovery.[1]

Q2: How can I improve the peak shape and recovery of my morpholine compound on a silica gel column? A2: To minimize unwanted interactions with silica gel, add a small amount of a basic modifier to your mobile phase.[1] Common choices include triethylamine (Et3N) or ammonia (often as a solution in methanol). A typical starting concentration is 0.1-2% triethylamine in the eluent.[1][2] This additive neutralizes the acidic sites on the silica, leading to improved peak shape and higher recovery.[1]

Q3: My compound is extremely polar and does not move from the baseline on the TLC plate, even with highly polar solvents. What are my options? A3: When a compound is too polar for normal-phase chromatography, several alternative strategies can be employed:

  • Aggressive Normal-Phase Solvents: For very polar compounds, solvent systems containing ammonia can be effective. A common approach is to use 1-10% of a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[3]

  • Reversed-Phase Chromatography: In reversed-phase chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water, acetonitrile, or methanol).[4][5] This is often a suitable method for highly polar analytes that show little to no retention in normal-phase systems.[1][2][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[4][7][8]

Q4: Can I use a stationary phase other than silica gel? A4: Yes, using a different stationary phase is a common strategy. Alumina (either neutral or basic) is a less acidic alternative to silica gel and can be effective for basic compounds.[1][3][9] Other polar bonded phases, such as amine or diol, can also be used, sometimes in HILIC mode.[8][9]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing or Streaking The basic morpholine nitrogen is interacting strongly with acidic silanol groups on the silica gel.[1]Add a basic modifier like 0.1-2% triethylamine (Et3N) or ammonia (in methanol) to your eluent to neutralize the acidic sites.[1][2]
Compound is Stuck on the Column The compound is too polar for the current mobile phase and is strongly adsorbed to the stationary phase.[1]Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). If the compound still doesn't elute, a reversed-phase chromatography approach may be necessary.[1]
Low Recovery of Compound The compound is irreversibly binding to the acidic sites on the silica gel.[1]Use a deactivated silica gel, switch to a less acidic stationary phase like neutral or basic alumina, or add a basic modifier to the eluent.[1][9]
Poor Separation from Polar Impurities The selected mobile phase system does not provide sufficient resolution between the target compound and impurities.[1]Experiment with different solvent systems. For example, if you are using ethyl acetate/hexanes, try a system like dichloromethane/methanol. Consider an alternative chromatography technique like reversed-phase or HILIC.[1][4]
Compound Appears to Decompose on the Column The compound is sensitive to the acidic nature of the silica gel.[3][9]Deactivate the silica gel before use by flushing the column with a solvent containing a base (e.g., 1-2% Et3N).[9] Alternatively, use a non-acidic stationary phase like alumina.[3][9] A 2D TLC can help determine if your compound is unstable on silica.[6]

Experimental Protocols

Protocol 1: General Flash Column Chromatography on Silica Gel

This protocol outlines a general procedure for purifying a moderately polar, basic morpholine derivative.

  • Eluent Selection:

    • Use Thin-Layer Chromatography (TLC) to identify a suitable mobile phase. Good starting points include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[1][10]

    • Add 0.5-1% triethylamine (Et3N) to the test solvents to prevent peak tailing.[1]

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1][9]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as either a dry powder or a slurry with the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).

    • Alternatively, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying gentle positive pressure.

    • If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

    • Collect fractions systematically and monitor the elution process using TLC to identify which fractions contain the pure product.[1]

  • Product Isolation:

    • Combine the fractions containing the pure compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified morpholine derivative.[1]

Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds

If your morpholine derivative is prone to degradation on standard silica gel, deactivating the stationary phase is recommended.[9]

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial mobile phase, but with the addition of 1-2% triethylamine.[9]

  • Pack Column: Dry pack the column with the required amount of silica gel.

  • Flush with Deactivating Solvent: Pass 2-3 column volumes of the deactivating solvent through the packed column to neutralize the acidic silanol sites.

  • Equilibrate Column: Flush the column with 2-3 column volumes of the initial mobile phase (without the added base) to remove excess triethylamine.

  • Proceed with Purification: Load the sample and run the chromatography as described in Protocol 1.

Visualizations

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Morpholine Derivative tlc TLC Analysis: Select Solvent System (Aim for Rf 0.2-0.4) Add 1% Et3N crude->tlc 1. Optimize pack Pack Silica Gel Column tlc->pack load Load Sample (Dissolved or Adsorbed) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvents combine->evap pure Pure Compound evap->pure

Caption: Experimental workflow for the purification of a polar morpholine derivative.

G start Chromatography Issue (e.g., Peak Tailing, Low Recovery) is_basic Is the morpholine nitrogen interacting with acidic silica? start->is_basic add_base Solution: Add 0.1-2% Et3N or NH3 to the mobile phase. is_basic->add_base Yes is_polar Is the compound too polar for the mobile phase? is_basic->is_polar No / Issue Persists inc_polarity Solution: Increase mobile phase polarity (e.g., more MeOH in DCM). is_polar->inc_polarity Yes is_unstable Is the compound degrading on silica? is_polar->is_unstable No / Issue Persists alt_stationary Solution: - Use neutral/basic alumina. - Deactivate silica with base. - Consider Reversed-Phase or HILIC. is_unstable->alt_stationary Yes

Caption: Troubleshooting decision tree for purifying polar morpholine derivatives.

References

Validation & Comparative

comparative analysis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate with other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While a comparative analysis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate with other chiral auxiliaries was requested, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of published data on the performance of this specific compound as a chiral auxiliary in asymmetric synthesis. Therefore, this guide provides a comparative analysis of well-established and widely used chiral auxiliaries, offering a framework for understanding their relative strengths and applications.

This guide will focus on a comparative analysis of three of the most common classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Pseudoephedrine amides. These have been extensively studied and provide a benchmark for the evaluation of any new chiral auxiliary.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical course of a reaction. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without affecting the newly formed stereocenter.

The general workflow for the use of a chiral auxiliary is depicted below:

Chiral Auxiliary Workflow General Workflow of Chiral Auxiliary Mediated Asymmetric Synthesis cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereomeric_Product Diastereomeric Product Mixture Substrate_Auxiliary_Adduct->Diastereomeric_Product High de% Reagent Reagent Reagent->Diastereomeric_Product Chiral_Product Enantiomerically Enriched Product Diastereomeric_Product->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Comparative Performance of Common Chiral Auxiliaries

The choice of a chiral auxiliary is highly dependent on the specific reaction being performed. The following sections provide a comparative overview of the performance of leading chiral auxiliaries in key asymmetric transformations.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and versatile chiral auxiliaries. They are particularly effective in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. The stereochemical outcome is generally predictable and controlled by the formation of a rigid, chelated transition state.

Oppolzer's Sultam Auxiliaries

Based on camphor, Oppolzer's sultams are highly effective for a range of asymmetric transformations, most notably in Diels-Alder reactions and conjugate additions. The rigid bicyclic structure of the camphor backbone provides excellent steric shielding, leading to high levels of diastereoselectivity.

Pseudoephedrine Amides

Derived from the readily available and inexpensive pseudoephedrine, these auxiliaries, developed by Andrew G. Myers, are particularly effective for the asymmetric alkylation of enolates derived from carboxylic acids.

Quantitative Performance Data

The following table summarizes the typical performance of these auxiliaries in common asymmetric reactions. It is important to note that the diastereomeric excess (de%), enantiomeric excess (ee%), and yield can vary significantly depending on the specific substrate, reagents, and reaction conditions.

Chiral AuxiliaryReaction TypeSubstrateReagent/ElectrophileDiastereomeric Excess (de%)Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans')AlkylationPropionylBenzyl bromide>9980-95
Aldol AdditionAcetylIsobutyraldehyde>9970-90
Diels-AlderAcryloylCyclopentadiene95 (endo:exo >99:1)85-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer's)AlkylationPropionylEthyl iodide>9885-95
Diels-AlderAcryloylCyclopentadiene>98 (endo:exo >99:1)90-99
Conjugate AdditionAcryloylDiethylaluminum cyanide>9990-98
(+)-Pseudoephedrine Amide AlkylationPropionamideBenzyl bromide>9890-97
AlkylationPhenylacetamideMethyl iodide>9985-95

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the use of Evans' and Oppolzer's auxiliaries.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added dropwise, and the mixture is stirred for 30-60 minutes.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours, gradually warming to room temperature.

  • Workup and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification of the alkylated product, the auxiliary can be cleaved by methods such as hydrolysis with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid, or reduction with lithium borohydride to yield the corresponding alcohol.

Asymmetric Diels-Alder Reaction using an Oppolzer's Sultam Auxiliary
  • Acylation: (1S)-(-)-2,10-Camphorsultam (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (1.2 eq.). The solution is cooled to 0 °C, and acryloyl chloride (1.1 eq.) is added dropwise. The reaction is stirred at room temperature for 2-4 hours.

  • Cycloaddition: The resulting N-acryloyl sultam is dissolved in anhydrous DCM and cooled to -78 °C. A Lewis acid catalyst (e.g., diethylaluminum chloride, 1.2 eq.) is added, followed by the diene (e.g., cyclopentadiene, 3.0 eq.). The reaction is stirred at low temperature for several hours.

  • Workup and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. After extraction and purification, the chiral auxiliary can be removed by hydrolysis, for example, with lithium hydroxide in a mixture of THF and water.

Factors Influencing the Choice of a Chiral Auxiliary

The selection of an optimal chiral auxiliary is a multifaceted decision that depends on several factors beyond just the diastereoselectivity of the key transformation.

Chiral_Auxiliary_Selection Key Considerations for Chiral Auxiliary Selection cluster_performance Performance cluster_practicality Practicality cluster_scope Scope center_node Optimal Chiral Auxiliary Diastereoselectivity High Diastereoselectivity (de%) center_node->Diastereoselectivity Yield High Chemical Yield center_node->Yield Predictability Predictable Stereochemical Outcome center_node->Predictability Cost Cost and Availability center_node->Cost Attachment Ease of Attachment center_node->Attachment Cleavage Mild Cleavage Conditions center_node->Cleavage Recovery Auxiliary Recovery and Recycling center_node->Recovery Substrate_Scope Broad Substrate Scope center_node->Substrate_Scope Reaction_Compatibility Compatibility with Reaction Conditions center_node->Reaction_Compatibility

Caption: Factors influencing the selection of a chiral auxiliary.

Conclusion

While information on the performance of this compound as a chiral auxiliary is not currently available in the public domain, the principles and data presented for established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams provide a strong foundation for any researcher entering the field of asymmetric synthesis. The systematic evaluation of a new chiral auxiliary would require rigorous experimental investigation across a range of standard asymmetric transformations to determine its efficacy and potential advantages over existing methods. Researchers are encouraged to consult the primary literature for specific applications and optimized conditions for the auxiliaries discussed in this guide.

comparing the efficacy of different synthetic routes to N-benzyl morpholinones

Author: BenchChem Technical Support Team. Date: December 2025

The N-benzyl morpholinone scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. For researchers and professionals in drug development, selecting the most efficient synthetic route to these valuable heterocycles is a critical decision that can impact yield, purity, cost, and scalability. This guide provides an objective comparison of prominent synthetic strategies for the preparation of N-benzyl morpholinones, supported by available experimental data.

At a Glance: Comparison of Synthetic Routes

Three primary synthetic strategies for N-benzyl morpholinones are evaluated: a one-pot synthesis commencing from amino acids, a two-step cyclization process involving N-benzylethanolamine, and a multi-component one-pot approach featuring a Knoevenagel condensation.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Purity (%)Reference
One-Pot Synthesis from Amino Acids α-Amino acid, 1,2-dibromoethane, Benzyl bromideK₂CO₃Acetonitrile, 80°C, then refluxGood (not specified quantitatively)Not specified[1]
Two-Step Cyclization of N-Benzylethanolamine Benzaldehyde, Ethanolamine, Glyoxylic acidPd/C, TetrahydrofuranCatalytic hydrogenation, then cyclization at 75°C> 81.5> 96.3[2]
One-Pot Knoevenagel/Epoxidation/Cyclization Aldehyde, (Phenylsulfonyl)acetonitrile, 2-Benzylamino ethanolQuinine-derived ureaToluene, -20°C to 25°C38-90Up to 89% ee[3][4]

Route 1: One-Pot Synthesis from Amino Acids

This approach offers a convergent and atom-economical route to 3-substituted N-benzyl morpholin-2-ones. The process involves the reaction of an α-amino acid with 1,2-dibromoethane and potassium carbonate, followed by in-situ N-benzylation with benzyl bromide.[1]

Logical Workflow for One-Pot Synthesis from Amino Acids

A α-Amino Acid + 1,2-Dibromoethane B K₂CO₃ in Acetonitrile (80°C, 6-8h) A->B C Intermediate Morpholinone B->C D Benzyl Bromide + K₂CO₃ (Reflux, 4h) C->D E 3-Substituted N-Benzyl Morpholin-2-one D->E

Caption: One-Pot Synthesis of N-Benzyl Morpholinones from Amino Acids.

Experimental Protocol

General procedure for 3-substituted-N-benzylmorpholin-2-one: [1]

  • A mixture of the desired α-amino acid (1.0 mmol) and potassium carbonate (3.0 mmol) in acetonitrile is stirred at 40°C for 15 minutes.

  • 1,2-dibromoethane (1.1 mmol) is added, and the reaction mixture is heated to 80°C for 6-8 hours.

  • The reaction is monitored by thin-layer chromatography for complete conversion.

  • The mixture is then cooled to room temperature.

  • Benzyl bromide (1.1 mmol) and additional potassium carbonate (1.0 mmol) are added.

  • The reaction mixture is refluxed for an additional 4 hours.

  • After completion, the mixture is cooled to room temperature and filtered to remove excess potassium carbonate.

  • The filtrate is concentrated, and the crude product is purified.

Route 2: Two-Step Cyclization of N-Benzylethanolamine

This synthetic strategy involves the initial preparation of N-benzylethanolamine, which then undergoes a cyclization reaction with glyoxylic acid to yield 4-benzyl-2-hydroxy-morpholine-3-one. This method provides high yield and purity for the final product.[2]

Experimental Workflow for Two-Step Cyclization

cluster_0 Step 1: Synthesis of N-Benzylethanolamine cluster_1 Step 2: Cyclization A Benzaldehyde + Ethanolamine B Pd/C, H₂, Methanol (60°C, 1MPa, 6h) A->B C N-Benzylethanolamine B->C D Glyoxylic Acid in THF E Addition of N-Benzylethanolamine (75°C, 16h) D->E F 4-Benzyl-2-hydroxy-morpholine-3-one E->F

Caption: Two-Step Synthesis via N-Benzylethanolamine Cyclization.

Experimental Protocol

Step 1: Preparation of N-benzylethanolamine: [2]

  • Benzaldehyde (200g), ethanolamine (138.1g), anhydrous potassium carbonate (15g), methanol (550mL), and 3% Pd/C catalyst (0.4g) are added to a high-pressure reaction kettle.

  • The kettle is vacuumized and then purged with nitrogen and hydrogen.

  • The reaction is stirred for 6 hours at 60°C under 1MPa of hydrogen pressure.

  • After cooling, the mixture is filtered, and the filtrate is distilled to remove methanol.

  • The product is then obtained by vacuum distillation.

Step 2: Synthesis of 4-benzyl-2-hydroxy-morpholine-3-one: [2]

  • A 30% aqueous solution of glyoxylic acid (235g) is mixed with tetrahydrofuran (400mL).

  • N-benzylethanolamine (120g) from Step 1 is added dropwise to the stirred solution at 75°C over 30 minutes.

  • The mixture is stirred at 75°C for 16 hours.

  • Tetrahydrofuran is removed by distillation.

  • The crude product is recrystallized from ethanol to yield the final product.

Route 3: One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)

This modern approach allows for the asymmetric synthesis of C3-substituted morpholin-2-ones in a one-pot sequence. It involves a Knoevenagel condensation, followed by an asymmetric epoxidation and a domino ring-opening cyclization with 2-benzylamino ethanol.[3][4] This method is particularly valuable for accessing chiral N-benzyl morpholinones.

Signaling Pathway for One-Pot Asymmetric Synthesis

A Aldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Condensation (Quinine-derived urea catalyst) A->B C Intermediate Alkene B->C D Asymmetric Epoxidation (CHP, -20°C) C->D E Epoxide Intermediate D->E F Domino Ring-Opening Cyclization (2-Benzylamino ethanol, 25°C) E->F G Chiral 3-Aryl/Alkyl N-Benzyl Morpholin-2-one F->G

Caption: One-Pot Asymmetric Synthesis of N-Benzyl Morpholinones.

Experimental Protocol

General procedure for one-pot synthesis of morpholin-2-ones: [4]

  • Knoevenagel Condensation: (Phenylsulfonyl)acetonitrile (0.1 mmol), the desired aldehyde (0.1 mmol), and a quinine-derived urea catalyst (0.01 mmol) are reacted in anhydrous toluene.

  • Asymmetric Epoxidation: The reaction mixture is diluted with toluene, cooled to -20°C, and cumyl hydroperoxide (CHP, 0.11 mmol) is added.

  • Domino Ring-Opening Cyclization (DROC): 2-Benzylamino ethanol (0.12 mmol) and triethylamine (0.2 mmol) are added to the mixture at 25°C.

  • The final product is isolated after chromatographic purification.

Comparative Analysis and Conclusion

The choice of synthetic route to N-benzyl morpholinones is highly dependent on the specific requirements of the research or development project.

  • The One-Pot Synthesis from Amino Acids is an attractive option for generating libraries of 3-substituted N-benzyl morpholin-2-ones in a straightforward manner. Its primary advantages are the use of readily available starting materials and a convergent one-pot procedure. However, the lack of specific yield and purity data in the cited literature necessitates further optimization and characterization for specific substrates.

  • The Two-Step Cyclization of N-Benzylethanolamine offers a high-yielding and high-purity route to a specific N-benzyl morpholinone derivative.[2] This method is well-documented with clear experimental parameters, making it a reliable choice for the synthesis of 4-benzyl-2-hydroxy-morpholine-3-one on a larger scale. The main consideration is the two-step nature of the process.

  • The One-Pot Knoevenagel/Asymmetric Epoxidation/DROC represents a sophisticated and powerful strategy for the enantioselective synthesis of N-benzyl morpholinones.[3][4] This route is ideal for medicinal chemistry applications where specific stereoisomers are required. The yields are generally good, and the enantioselectivity is high. The complexity of the reagents and the multi-step nature of the one-pot sequence are factors to consider.

References

Spectroscopic Comparison of (R)- and (S)-Enantiomers of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimentally-derived spectroscopic data for the (R)- and (S)-enantiomers of methyl 4-benzyl-5-oxomorpholine-3-carboxylate has revealed a significant gap in publicly available scientific literature. While the existence of these chiral molecules is documented in chemical databases, detailed experimental spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectra, are not readily accessible. This guide, therefore, outlines the theoretical principles and standard experimental protocols that would be employed for such a comparison, and presents a framework for the data tables and visualizations that would be generated from such experimental results.

Introduction to Spectroscopic Analysis of Enantiomers

Enantiomers, being non-superimposable mirror images of each other, exhibit identical physical and chemical properties in an achiral environment. Spectroscopic techniques such as NMR and IR, which rely on the interaction of molecules with electromagnetic radiation in a way that is independent of chirality, are expected to produce identical spectra for both (R)- and (S)-enantiomers under standard achiral conditions. However, chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy, are specifically designed to differentiate between enantiomers by measuring the differential absorption of left- and right-circularly polarized light.

Theoretical Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers of this compound are predicted to be identical. The chemical shifts (δ), coupling constants (J), and signal multiplicities for corresponding protons and carbons in both enantiomers would be the same in an achiral solvent.

Infrared (IR) Spectroscopy: The IR spectra of the two enantiomers are also expected to be indistinguishable. Both molecules possess the same functional groups (ester, amide, ether, aromatic ring) and therefore will exhibit identical vibrational modes, leading to the same absorption frequencies, intensities, and band shapes.

Circular Dichroism (CD) Spectroscopy: In contrast to NMR and IR, the CD spectra of the (R)- and (S)-enantiomers are expected to be mirror images of each other. Where the (R)-enantiomer shows a positive Cotton effect (a peak in the CD spectrum), the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength, and vice versa. This is a direct consequence of their opposite stereochemical configurations.

Data Presentation Framework

In the absence of experimental data, the following tables have been structured to illustrate how the comparative spectroscopic information for the (R)- and (S)-enantiomers of this compound would be presented.

Table 1: Hypothetical ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment (R-enantiomer)Assignment (S-enantiomer)
Hypothetical Datae.g., de.g., 7.2e.g., 2He.g., Ar-He.g., Ar-H
..................

Table 2: Hypothetical ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment (R-enantiomer)Assignment (S-enantiomer)
Hypothetical Datae.g., C=O (ester)e.g., C=O (ester)
.........

Table 3: Hypothetical IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment (R-enantiomer)Assignment (S-enantiomer)
Hypothetical Datae.g., Strong, Sharpe.g., C=O stretch (amide)e.g., C=O stretch (amide)
............

Table 4: Hypothetical Circular Dichroism Spectroscopic Data (in Methanol)

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (R-enantiomer)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (S-enantiomer)
Hypothetical Datae.g., +15,000e.g., -15,000
.........

Experimental Protocols

The following are detailed, standard methodologies for the key spectroscopic experiments that would be conducted to obtain the comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified enantiomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomer in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). The exact concentration will depend on the path length of the cuvette and the intensity of the CD signals.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Scan the sample over a desired wavelength range (e.g., 190-400 nm for electronic CD). The instrument will measure the difference in absorbance of left and right circularly polarized light (ΔA).

  • Data Processing: Convert the raw data (ΔA) to molar ellipticity [θ] using the following equation: [θ] = (ΔA × 100) / (c × l), where c is the molar concentration and l is the path length of the cuvette in cm. The spectra of the (R)- and (S)-enantiomers should be plotted on the same graph to visualize their mirror-image relationship.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic comparison of the enantiomers.

experimental_workflow cluster_synthesis Enantiomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Comparison R_Enantiomer (R)-Enantiomer NMR NMR Spectroscopy R_Enantiomer->NMR IR IR Spectroscopy R_Enantiomer->IR CD CD Spectroscopy R_Enantiomer->CD S_Enantiomer (S)-Enantiomer S_Enantiomer->NMR S_Enantiomer->IR S_Enantiomer->CD Comparison Comparative Analysis NMR->Comparison IR->Comparison CD->Comparison

Caption: Experimental workflow for the spectroscopic comparison of enantiomers.

cd_principle Enantiomers Enantiomers ((R) and (S)) Interaction Interaction with Circularly Polarized Light Enantiomers->Interaction R_Enantiomer (R)-Enantiomer Interaction->R_Enantiomer S_Enantiomer (S)-Enantiomer Interaction->S_Enantiomer Positive_CD Positive Cotton Effect R_Enantiomer->Positive_CD e.g. Negative_CD Negative Cotton Effect S_Enantiomer->Negative_CD mirror image

Caption: Principle of Circular Dichroism for enantiomer differentiation.

Conclusion

While a direct comparison of experimental data is not currently possible due to its absence in the public domain, this guide provides a comprehensive framework for the spectroscopic analysis of the (R)- and (S)-enantiomers of this compound. The outlined experimental protocols and data presentation formats can be utilized by researchers to systematically characterize these compounds. The key differentiating feature will be their Circular Dichroism spectra, which are expected to be mirror images, providing unambiguous proof of their enantiomeric relationship. Further research is warranted to synthesize these enantiomers and perform the described spectroscopic analyses to populate the data tables presented herein.

Assessing the Enantiomeric Purity of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Comparative Guide to Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules such as Methyl 4-benzyl-5-oxomorpholine-3-carboxylate. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the enantiomeric purity of this compound, alongside alternative techniques including chiral Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral HPLC: The Gold Standard

Chiral HPLC remains the most widely adopted and robust method for the separation and quantification of enantiomers due to its high resolution, versatility, and established protocols.[1] For a compound with the structural characteristics of this compound, a cyclic amino acid ester derivative, polysaccharide-based chiral stationary phases (CSPs) are highly effective.

Experimental Protocol: Chiral HPLC

A well-established approach for the chiral separation of cyclic amino acid esters involves the use of amylose or cellulose-based CSPs.[2] The following protocol is a recommended starting point for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm, 5 µm.

Mobile Phase:

  • A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. The ratio may be optimized to achieve baseline separation.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (based on the benzyl chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Comparative Analysis of Analytical Techniques

While chiral HPLC is a powerful tool, alternative methods offer distinct advantages in specific contexts. The following table summarizes a comparison of chiral HPLC with other common techniques for determining the enantiomeric excess of this compound.

Parameter Chiral HPLC Chiral SFC Chiral GC-MS Chiral NMR
Resolution ExcellentVery Good to ExcellentGood to Very GoodNot applicable (no separation)
Analysis Time 15-30 min5-15 min20-40 min5-10 min
Sensitivity HighHighVery HighLow to Moderate
Solvent Consumption HighLowModerateLow
Sample Derivatization Not usually requiredNot usually requiredOften requiredChiral solvating agent needed
Instrumentation Cost ModerateHighModerate to HighVery High
Method Development Can be time-consumingCan be faster than HPLCCan be complexRelatively straightforward

Alternative Methodologies and Their Protocols

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a rapidly emerging technique that offers faster separations and reduced solvent consumption compared to HPLC.[3]

Experimental Protocol: Chiral SFC

  • Instrumentation: SFC system with a UV or MS detector.

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are effective.

  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol.

  • Conditions: Optimized for resolution and peak shape.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, chiral GC-MS provides excellent sensitivity and structural information. However, derivatization is often necessary for polar molecules like the target compound.

Experimental Protocol: Chiral GC-MS

  • Derivatization: The carboxylic ester can be transesterified, and the tertiary amine can be derivatized to improve volatility.

  • Instrumentation: GC-MS system with a chiral capillary column (e.g., based on cyclodextrin derivatives).

  • Conditions: A temperature gradient program is typically used to ensure good separation and peak shape.

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents

Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.

Experimental Protocol: Chiral NMR

  • Sample Preparation: A solution of the analyte is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: A chiral solvating agent, such as (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or Mosher's acid, is added to the NMR tube.[4]

  • Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired. The non-equivalent signals for the two enantiomers are integrated to determine their ratio and calculate the enantiomeric excess.

Visualizing the Workflow and Method Selection

The following diagrams illustrate the experimental workflow for chiral HPLC analysis and the decision-making process for selecting an appropriate analytical method.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Hexane:IPA Mobile Phase Separate Separation on Chiral Column MobilePhase->Separate Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate Method_Selection cluster_primary Primary Method cluster_alternatives Alternative Methods Start Need to Determine ee of This compound HPLC Chiral HPLC Start->HPLC High Resolution & Established Method SFC Chiral SFC (Faster, Less Solvent) HPLC->SFC Consider if speed and solvent reduction are critical GCMS Chiral GC-MS (High Sensitivity, Derivatization) HPLC->GCMS Consider for trace analysis if derivatization is feasible NMR Chiral NMR (No Separation, Rapid) HPLC->NMR Consider for rapid screening without separation

References

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate vs. benzyl 4-benzyl-5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate and Benzyl 4-benzyl-5-oxomorpholine-3-carboxylate, focusing on their structural differences, predicted physicochemical properties, and potential implications for drug discovery and development. This guide addresses the current landscape of available data and provides a theoretical framework for their comparative evaluation.

Introduction

The 4-benzyl-5-oxomorpholine-3-carboxylate scaffold is a key heterocyclic structure that serves as a versatile intermediate in the synthesis of various biologically active molecules. The ester moiety at the 3-position is a critical site for modification, significantly influencing the compound's properties and, consequently, its potential therapeutic applications. This guide focuses on two primary ester derivatives: the methyl ester (this compound) and the benzyl ester (Benzyl 4-benzyl-5-oxomorpholine-3-carboxylate). Understanding the nuanced differences between these two analogs is crucial for researchers in drug discovery and development aiming to optimize lead compounds.

Physicochemical Properties: A Comparative Overview

A summary of the predicted physicochemical properties of the two compounds is presented below. These values are computationally derived and provide a baseline for understanding their potential behavior in biological systems.

PropertyThis compoundBenzyl 4-benzyl-5-oxomorpholine-3-carboxylate
Molecular Formula C₁₃H₁₅NO₄C₁₉H₁₉NO₄
Molecular Weight 249.26 g/mol 325.36 g/mol
XLogP3 0.82.3
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 46
Topological Polar Surface Area 55.8 Ų55.8 Ų

Synthesis and Esterification

The synthesis of both the methyl and benzyl esters originates from the common precursor, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid

This protocol is based on a known procedure for the synthesis of the parent carboxylic acid.

Materials:

  • N-benzyl-L-serine

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Chloroacetyl chloride

  • 50% Sodium hydroxide (NaOH) solution

  • 37% Hydrochloric acid (HCl)

  • Heptane

  • Water

Procedure:

  • Dissolve N-benzyl-L-serine in THF in a suitable reactor.

  • Cool the solution to 0-5 °C.

  • Add a pre-cooled aqueous solution of potassium carbonate.

  • Slowly add chloroacetyl chloride, maintaining the temperature below 5 °C.

  • Stir the biphasic mixture at 0-5 °C for approximately 30 minutes. Monitor the reaction for completion by HPLC.

  • Once the reaction is complete, add 50% sodium hydroxide solution slowly, keeping the temperature between 5-10 °C, until the pH is above 13.5.

  • Warm the reaction mixture to 25 °C and perform extractions with heptane to remove organic impurities.

  • Cool the aqueous phase to -5 to 0 °C and slowly add 37% hydrochloric acid until the pH is below 2, maintaining the temperature below 10 °C.

  • Maintain the resulting slurry at -10 to 0 °C for at least 4 hours to allow for complete precipitation.

  • Filter the slurry and wash the filter cake with pre-cooled water.

  • Dry the wet cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.[1]

Experimental Protocol: General Esterification

Materials:

  • (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid

  • Methanol (for the methyl ester) or Benzyl alcohol (for the benzyl ester)

  • A suitable acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP)

  • An appropriate solvent (e.g., dichloromethane for coupling reactions, or the respective alcohol for acid-catalyzed esterification)

Procedure (Acid-Catalyzed Esterification):

  • Dissolve (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid in an excess of the corresponding alcohol (methanol or benzyl alcohol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or HPLC until completion.

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ester.

Comparative Performance and Theoretical Considerations

While direct experimental comparisons are lacking, the structural difference between a methyl and a benzyl ester allows for informed predictions regarding their relative performance in a drug development context.

Lipophilicity and a bigger size

The benzyl ester is predicted to be more lipophilic than the methyl ester, as indicated by its higher XLogP3 value. Increased lipophilicity can influence several key pharmacokinetic parameters. Generally, higher lipophilicity is associated with increased membrane permeability, which could lead to better oral absorption and brain penetration.[2] However, excessive lipophilicity can also result in increased plasma protein binding and sequestration in adipose tissue, potentially reducing the free drug concentration and leading to a longer half-life. The larger size of the benzyl group may also impact how the molecule interacts with biological targets.

Metabolic Stability

Esters are susceptible to hydrolysis by esterases in the plasma and liver. The rate of this hydrolysis can be influenced by the nature of the ester group. While specific data for these compounds is unavailable, studies on other molecules have shown that benzyl esters can exhibit different metabolic stability profiles compared to methyl esters. In some cases, the bulkier benzyl group may sterically hinder access by esterases, leading to increased stability. Conversely, the benzyl group itself can be a site for metabolism, such as aromatic hydroxylation. Comparative studies on penicillin esters have shown differences in their metabolism across various species.[3] Research on benzoate esters has indicated that methyl benzoate has a higher plasma metabolic stability than benzyl benzoate.[4][5]

Logical Workflow for Comparative Evaluation

In the absence of direct comparative data, a logical experimental workflow is essential for characterizing and comparing these two compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison cluster_3 Lead Selection Synthesis Synthesis of Methyl and Benzyl Esters Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Physicochem Physicochemical Properties (Solubility, LogP) Purification->Physicochem Metabolic Metabolic Stability (Plasma, Microsomes) Physicochem->Metabolic Permeability Cell Permeability (e.g., PAMPA, Caco-2) Metabolic->Permeability Target Target Binding/Activity Assays Permeability->Target Comparison Comparative Analysis of Physicochemical and Biological Data Target->Comparison Selection Selection of Lead Compound for Further Development Comparison->Selection

Caption: A conceptual workflow for the comparative evaluation of Methyl and Benzyl 4-benzyl-5-oxomorpholine-3-carboxylate.

Conclusion

This compound and Benzyl 4-benzyl-5-oxomorpholine-3-carboxylate represent two closely related analogs with distinct physicochemical properties stemming from their different ester moieties. The methyl ester is smaller and predicted to be less lipophilic, which may favor aqueous solubility and potentially different metabolic pathways compared to the larger, more lipophilic benzyl ester. The benzyl ester's increased lipophilicity might enhance membrane permeability but could also lead to higher plasma protein binding and different metabolic vulnerabilities.

For researchers and drug development professionals, the choice between these two compounds would depend on the specific therapeutic goal and the desired pharmacokinetic profile. A thorough head-to-head experimental evaluation, following a workflow similar to the one outlined above, is necessary to make an informed decision on which analog presents a more promising profile for further development. Without such studies, any preference for one compound over the other remains speculative.

References

in vitro testing of novel compounds derived from Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel compounds featuring the morpholine scaffold, a heterocyclic moiety recognized for its prevalence in therapeutically valuable molecules.[1][2][3] While direct in vitro testing data for derivatives of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is not extensively available in the public domain, this document synthesizes findings from a range of structurally related novel morpholine derivatives, focusing on their anticancer properties. The data herein is compiled from various studies to offer a comparative perspective on their biological activity.

The morpholine ring is a key component in numerous drugs due to its ability to improve pharmacokinetic profiles and contribute to a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] A significant area of investigation has been the role of morpholine-containing compounds as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4]

Targeted Signaling Pathway: PI3K/Akt/mTOR

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a crucial pathway that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[4] Several novel morpholine derivatives have been specifically designed and evaluated as inhibitors of key kinases within this pathway.[4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Morpholine Morpholine Derivatives (e.g., Compound 15e) Morpholine->PI3K Inhibition MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Serial Dilutions of Morpholine Compounds Incubate1->Treat Incubate2 Incubate 72h (Compound Exposure) Treat->Incubate2 AddMTT Add MTT Reagent to Each Well Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (Plate Reader) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

References

Comparative Docking Analysis of Morpholine Derivatives Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

Morpholine, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the design of numerous therapeutic agents. Its unique physicochemical properties—enhancing aqueous solubility, metabolic stability, and target binding affinity—make it a favored moiety in the development of novel drug candidates. This guide provides a comparative overview of recent in silico docking studies of morpholine derivatives against a range of therapeutic targets implicated in various diseases, from neurodegenerative disorders to cancer. The data presented herein, supported by detailed methodologies, aims to furnish researchers, scientists, and drug development professionals with a valuable resource for structure-activity relationship (SAR) studies and rational drug design.

Quantitative Docking Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various morpholine derivatives against their respective therapeutic targets, as determined by molecular docking and in vitro assays.

Table 1: Cholinesterase Inhibitors for Neurodegenerative Diseases

Compound IDTargetBinding Affinity (kcal/mol)IC₅₀ (µM)Reference Compound
36e AChE-10.29435.36Galantamine
36d BuChE-9.56234.97Galantamine
50j AChE-17.41 ± 0.22Galantamine
50o Tyrosinase-3.22 ± 0.70-
50r Urease-16.79 ± 0.19-
11g AChE-1.94 ± 0.13Galantamine
11g BuChE-28.37 ± 1.85Galantamine
12a AChE-Comparable to GalantamineGalantamine
Data sourced from multiple studies on morpholine-based cholinesterase inhibitors.[1][2]

Table 2: BACE-1 and Secretase Inhibitors in Alzheimer's Disease

Compound IDTargetActivity/Binding Note
17 BACE-1Active as a BACE-1 inhibitor. Docking revealed the importance of the morpholine for interacting with polar and apolar residues.
18 BACE-1Micromolar activity against BACE-1. Thioamide moiety interacts with catalytic Asp228.
20 γ-secretaseAble to reduce Aβ levels in mice.
Insights from docking studies on morpholine derivatives targeting enzymes in Alzheimer's disease pathology.[3]

Table 3: Monoamine Oxidase (MAO) Inhibitors for Neurological Disorders

Compound IDTargetBinding Affinity Note
1i MAO-A & MAO-BStrong binding affinities, comparable or superior to reference inhibitors.
1m MAO-A & MAO-BStrong binding affinities, comparable or superior to reference inhibitors.
1f MAO-AExhibited selectivity for MAO-A.
1l MAO-BExhibited selectivity for MAO-B.
Summary of in silico and in vitro findings for morpholine-based MAO inhibitors.[4]

Table 4: Carbonic Anhydrase-II Inhibitors

Compound IDTargetKᵢ (µM)Binding Affinity (kcal/mol)IC₅₀ (µM)
24 bCA-II9.64 ± 0.007--
4 bCA-II--4.50424.39 ± 0.71
11 bCA-II--4.42944.30 ± 0.82
20 bCA-II--36.10 ± 0.60
Data from studies on morpholine-derived thiazoles as bovine carbonic anhydrase-II inhibitors.[5]

Table 5: Anticancer Activity of Morpholine Derivatives

Compound IDTarget Cell LineIC₅₀ (µg/mL)Target Enzyme
8 A-549 (Lung Cancer)2.78 ± 0.86DHFR
4e A-549 (Lung Cancer)5.37 ± 0.95DHFR
7b A-549 (Lung Cancer)5.70 ± 0.91DHFR
7b HepG-2 (Liver Cancer)3.54 ± 1.11DHFR
10e A549 (Lung Cancer)0.033 µMmTOR
Cytotoxicity data of novel morpholine-based heterocycles against human cancer cell lines.[6][7]

Experimental Protocols: Molecular Docking

The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the morpholine derivatives are sketched using molecular modeling software (e.g., ChemDraw, MarvinSketch) and converted to a 3D format. Energy minimization is then performed using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then optimized and minimized to relieve any steric clashes.

2. Binding Site Prediction and Grid Generation:

  • The active site of the target protein is identified, often based on the location of the co-crystallized ligand in the PDB structure or through computational prediction tools.

  • A grid box is generated around the identified active site to define the search space for the docking algorithm.

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock, Schrödinger, or MOE. The ligand is treated as flexible, while the protein is generally kept rigid (semi-flexible docking).

  • The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site.

4. Scoring and Analysis:

  • The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

Visualizing Workflows and Pathways

Computational Docking Workflow

The following diagram illustrates a typical workflow for in silico molecular docking studies.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand Ligand 3D Structure Generation & Optimization Grid Active Site Identification & Grid Generation Ligand->Grid Protein Protein 3D Structure Retrieval & Preparation Protein->Grid Docking Molecular Docking Simulation Grid->Docking Scoring Pose Scoring & Ranking Docking->Scoring Analysis Interaction Analysis (H-bonds, etc.) Scoring->Analysis

A generalized workflow for molecular docking studies.

Signaling Pathway: mTOR Inhibition in Cancer

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Morpholine derivatives have been investigated as potent mTOR inhibitors.[7][8]

G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GF Growth Factors PI3K PI3K GF->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Survival Cell Survival mTORC1->Survival Inhibitor Morpholine Derivative (mTOR Inhibitor) Inhibitor->mTORC1

Inhibition of the mTOR signaling pathway by morpholine derivatives.

Signaling Pathway: Cholinesterase Inhibition in Neurodegeneration

In neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Breakdown Choline + Acetate AChE->Breakdown Inhibitor Morpholine Derivative (Cholinesterase Inhibitor) Inhibitor->AChE Inhibition

Mechanism of cholinesterase inhibition by morpholine derivatives.

References

Unveiling the Therapeutic Potential of Novel Morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetic characteristics to drug candidates. This guide provides a comprehensive comparison of novel morpholine derivatives, focusing on their anticancer and antimicrobial activities. We present a synthesis of recent findings, supported by experimental data and detailed protocols, to aid in the ongoing quest for more effective therapeutic agents.

Comparative Biological Evaluation of Morpholine Derivatives

The therapeutic efficacy of morpholine derivatives spans various disease areas, with particularly promising results in oncology and infectious diseases. The following tables summarize the in vitro activity of recently developed morpholine-based compounds, offering a comparative overview of their potency against different cancer cell lines and microbial strains.

Anticancer Activity

The anticancer potential of novel morpholine derivatives is a burgeoning area of research. Many of these compounds exert their effects by targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are notable targets.

Table 1: Comparative Anticancer Activity of Novel Morpholine Derivatives

Compound ClassSpecific Derivative(s)Target Pathway/MechanismCancer Cell LineIC50 Value (µM)Reference
Morpholino-pyrimidine-carbonitriles Compound 12bDual PI3K/mTOR inhibitorLeukemia SR0.10 ± 0.01[1]
Compound 12dDual PI3K/mTOR inhibitorLeukemia SR0.09 ± 0.01[1]
Morpholine-Substituted Tetrahydroquinolines Compound 10emTOR inhibitorA549 (Lung)0.033 ± 0.003[2]
Compound 10hmTOR inhibitorMCF-7 (Breast)0.087 ± 0.007[2]
Compound 10dmTOR inhibitorA549 (Lung)0.062 ± 0.01[2]
MCF-7 (Breast)0.58 ± 0.11[2]
Morpholine Substituted Quinazolines AK-3Apoptosis inductionA549 (Lung)10.38 ± 0.27[3][4]
MCF-7 (Breast)6.44 ± 0.29[3][4]
AK-10Apoptosis inductionA549 (Lung)8.55 ± 0.67[3][4]
MCF-7 (Breast)3.15 ± 0.23[3][4]
Benzophenone-Morpholine Analogues Compound 8bAntimitoticMCF-7 (Breast)7.1 ± 0.8[5]
A549 (Lung)10.1 ± 0.6[5]
Compound 8fAntimitoticMCF-7 (Breast)9.1 ± 0.8[5]
A549 (Lung)13.1 ± 1.1[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Morpholine derivatives have also demonstrated significant potential in combating microbial infections, including those caused by multidrug-resistant bacteria.

Table 2: Comparative Antimicrobial Activity of Novel Morpholine Derivatives

Compound ClassSpecific DerivativeTarget Organism(s)MIC Value (µg/mL)Reference
Morpholine-containing 5-arylideneimidazolones Compound 10Staphylococcus aureus (MRSA 19449)Enhances oxacillin efficacy[6]
Compound 15Staphylococcus aureus (MRSA 19449)Enhances oxacillin & ampicillin efficacy[6]
Morpholine derivatives with azole nucleus Compound 12Micrococcus sedenterius15.6
Piperazine and Morpholine Derivatives Compound 3Various Gram-positive and Gram-negative bacteriaBroad-spectrum activity
Compound 4Various Gram-positive and Gram-negative bacteriaMiddle-high inhibitory action
Compound 5Various Gram-positive and Gram-negative bacteriaActive against 34.4% of strains
Compound 6Various Gram-positive and Gram-negative bacteriaHigh inhibitory activity against 89.6% of strains

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental methodologies is crucial for a comprehensive understanding of the evaluation of these novel compounds. The following diagrams, created using the Graphviz DOT language, illustrate a key signaling pathway targeted by anticancer morpholine derivatives and a standard experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor Morpholine Derivative (e.g., ZSTK474) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine derivatives.

MTT_Assay_Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add morpholine derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance (570 nm) solubilize->measure analyze Analyze data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow of the MTT cell viability assay.

Logical_Evaluation_Flow synthesis Synthesis of Novel Morpholine Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro_screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) characterization->in_vitro_screening potency_determination Determination of Potency (IC50 / MIC) in_vitro_screening->potency_determination mechanism_of_action Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) potency_determination->mechanism_of_action sar_analysis Structure-Activity Relationship (SAR) Analysis potency_determination->sar_analysis mechanism_of_action->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Logical flow for the characterization and evaluation of novel morpholine derivatives.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of novel morpholine derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)

  • Culture medium

  • Test compounds (morpholine derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. After the initial incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • VEGFR-2 substrate (e.g., a synthetic peptide)

  • Test compounds (morpholine derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase buffer, ATP solution, and substrate solution according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the morpholine derivatives in the appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds (morpholine derivatives)

  • Positive control antibiotic

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the morpholine derivatives in the microtiter plate wells containing broth. The final volume in each well is typically 50 or 100 µL.

  • Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control well (broth only).

  • Controls: Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.

  • Data Recording: Record the MIC value for each compound against each tested microorganism.

References

A Comparative Guide to 4-Methyloxolane-2-carboxylic Acid and Other Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmaceutical and materials science, the selection of appropriate chiral building blocks is a pivotal decision that profoundly influences the stereochemical outcome, biological activity, and novelty of synthesized molecules. Among the vast arsenal of available synthons, 4-methyloxolane-2-carboxylic acid, a substituted tetrahydrofuran derivative, presents a unique and structurally rigid scaffold. This guide provides a comprehensive and objective comparison of 4-methyloxolane-2-carboxylic acid with other prominent classes of chiral building blocks, namely γ-valerolactone (GVL), chiral α-hydroxy acids, and chiral amines. By presenting supporting experimental data, detailed methodologies, and logical frameworks, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Introduction to 4-Methyloxolane-2-carboxylic Acid

4-Methyloxolane-2-carboxylic acid is a bifunctional molecule featuring a saturated five-membered oxygen-containing heterocycle (oxolane or tetrahydrofuran) and a carboxylic acid moiety. The presence of stereocenters, typically at the 2 and 4 positions, imparts a distinct three-dimensional architecture that can be exploited for specific molecular recognition in biological systems. Its structural framework is a recurring motif in a variety of natural products and pharmacologically active compounds, making it an attractive starting point for the synthesis of novel therapeutic agents. Potential applications of this building block are being explored in the development of treatments for Hepatitis B virus (HBV) infections and in polymer chemistry.

Comparative Analysis of Chiral Building Blocks

The utility of a chiral building block is determined by a multitude of factors, including its synthetic accessibility, enantiomeric purity, stability, and versatility in subsequent chemical transformations. This section provides a comparative overview of 4-methyloxolane-2-carboxylic acid against γ-valerolactone, chiral α-hydroxy acids (lactic acid and mandelic acid), and chiral amines, which are frequently employed in drug discovery and asymmetric synthesis.

Data Presentation: Performance in Key Synthetic Transformations

The following tables summarize quantitative data for the synthesis and application of these chiral building blocks in common and important chemical reactions.

Table 1: Asymmetric Synthesis of Chiral Lactones

Chiral Building BlockStarting MaterialCatalytic SystemYield (%)Enantiomeric Excess (ee%)Reference
(S)-γ-Valerolactone Levulinic AcidRu-SEGPHOS9699[1]
(S)-γ-Valerolactone Levulinic AcidIr-SIPHOX complex9193[1]
(S)-γ-Valerolactone Levulinic Acid(R,R)-tartaric acid-NaBr-modified nickel9346[1]
4-Methyloxolane-2-carboxylic Acid Chiral γ-lactoneDiastereoselective Reduction~65-75 (overall)High (substrate-dependent)[1]
4-Methyloxolane-2-carboxylic Acid 4-methylfuran-2-carboxylic acidCatalytic Hydrogenation>90Catalyst-dependent[1]

Table 2: Performance in Esterification Reactions

Chiral Building BlockAlcoholCoupling/CatalystYield (%)ConditionsReference
4-Methyloxolane-2-carboxylic Acid MethanolH₂SO₄ (cat.)85-95 (analogous)Reflux, 2-4h
(R/S)-Mandelic Acid EthanolH₂SO₄ (cat.)80-90Reflux, 4-8h[2]
(R/S)-Mandelic Acid Ethanolp-TSA (cat.)85-95Reflux, 6-12h[2]
(R/S)-Mandelic Acid Benzyl AlcoholDCC/DMAP85 (representative)Room Temp[3]
γ-Valerolactone MethanolTrans-esterification94Not specified[4]

Table 3: Performance in Amidation Reactions

Chiral Building BlockAmineCoupling/CatalystYield (%)ConditionsReference
4-Methyloxolane-2-carboxylic Acid BenzylamineEDC/HOBt80-90 (analogous)Room Temp
(R/S)-Lactic Acid AnilineNone (neat)92120°C, 8h[5]
(R/S)-Lactic Acid Various anilines[N₄₄₄₄][Lac]High120-140°C[6]
γ-Valerolactone AmmoniaAminolysis~99 (conversion)Not specified[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a thorough understanding and potential replication of the synthetic transformations.

Protocol 1: Synthesis of (S)-γ-Valerolactone via Asymmetric Hydrogenation of Levulinic Acid

Materials:

  • Levulinic acid

  • [RuCl(p-cymene)((S)-SEGPHOS)]Cl catalyst

  • Methanol (solvent)

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • In a glovebox, a glass vial is charged with levulinic acid (1.0 mmol) and the Ru-SEGPHOS catalyst (0.005 mmol, 0.5 mol%).

  • Methanol (2 mL) is added, and the vial is placed in a stainless-steel autoclave.

  • The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas to 50 bar.

  • The reaction mixture is stirred at 50°C for 20 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (S)-γ-valerolactone.

  • Yield and enantiomeric excess are determined by chiral GC analysis. A yield of 96% and an ee of 99% can be expected.[1]

Protocol 2: Fischer Esterification of (R/S)-Mandelic Acid with Ethanol

Materials:

  • (R/S)-Mandelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add mandelic acid (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[2]

  • Heat the mixture to reflux with stirring for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.[2]

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl mandelate.[2]

  • Purify the product by vacuum distillation to obtain the pure ester. An isolated yield of 80-90% is typical.[2]

Protocol 3: Direct Amidation of (R/S)-Lactic Acid with Aniline

Materials:

  • (R/S)-Lactic acid

  • Aniline

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, combine lactic acid (1.0 mmol) and aniline (1.0 mmol).[5]

  • Heat the neat mixture to 120°C with stirring for 8 hours.[5]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization or column chromatography on silica gel. An isolated yield of 92% can be achieved.[5]

Visualization of Key Concepts

To further aid in the understanding of the selection and application of these chiral building blocks, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Synthetic Pathway Comparison

G Comparative Synthetic Pathways to Chiral Scaffolds cluster_0 4-Methyloxolane-2-carboxylic Acid Synthesis cluster_1 γ-Valerolactone (GVL) Synthesis cluster_2 Chiral α-Hydroxy Acid Application cluster_3 Chiral Amine Application furan 4-Methylfuran- 2-carboxylic Acid target1 4-Methyloxolane- 2-carboxylic Acid furan->target1 Catalytic Hydrogenation (>90% yield) lactone Chiral γ-lactone lactone->target1 Diastereoselective Reduction (~65-75% yield) levulinic Levulinic Acid target2 γ-Valerolactone levulinic->target2 Asymmetric Hydrogenation (up to 96% yield, 99% ee) mandelic Mandelic Acid ester Mandelic Acid Ester mandelic->ester Esterification (80-95% yield) amine Chiral Amine product Chiral Product amine->product Asymmetric Catalysis

Caption: Comparative overview of synthetic routes and applications.

Experimental Workflow for Chiral Building Block Derivatization

G General Workflow for Chiral Carboxylic Acid Derivatization start Start: Chiral Carboxylic Acid (e.g., 4-Methyloxolane-2-carboxylic Acid) esterification Esterification start->esterification amidation Amidation start->amidation ester_product Chiral Ester Derivative esterification->ester_product + Alcohol, Acid Catalyst amide_product Chiral Amide Derivative amidation->amide_product + Amine, Coupling Agent purification1 Purification (Distillation/Chromatography) ester_product->purification1 purification2 Purification (Recrystallization/Chromatography) amide_product->purification2 final_ester Final Ester Product purification1->final_ester final_amide Final Amide Product purification2->final_amide

Caption: General derivatization workflow for chiral carboxylic acids.

Decision-Making Flowchart for Chiral Building Block Selection

G Decision-Making Framework for Selecting a Chiral Building Block start Define Target Molecule & Synthetic Goal q1 Is a specific heterocyclic scaffold required? start->q1 a1_yes Consider: - 4-Methyloxolane-2-carboxylic Acid - γ-Valerolactone q1->a1_yes Yes a1_no Consider: - Chiral α-Hydroxy Acids - Chiral Amines q1->a1_no No q3 What is the desired functional group handle? a1_yes->q3 q2 Is the primary goal to introduce a stereocenter via catalysis? a1_no->q2 a2_yes Chiral Amines are excellent catalysts q2->a2_yes Yes a2_no Proceed to next consideration q2->a2_no No q4 Consider practical aspects: - Cost - Availability - Scalability a2_yes->q4 a2_no->q3 a3_acid Carboxylic Acid: - 4-Methyloxolane-2-CA - Chiral α-Hydroxy Acids q3->a3_acid a3_lactone Lactone: - γ-Valerolactone q3->a3_lactone a3_amine Amine: - Chiral Amines q3->a3_amine a3_acid->q4 a3_lactone->q4 a3_amine->q4

Caption: A logical guide for selecting an appropriate chiral synthon.

Conclusion

The selection of a chiral building block is a critical decision in the design and execution of a synthetic strategy, with significant implications for the final product's properties and viability. 4-Methyloxolane-2-carboxylic acid offers a unique, rigid scaffold that can be advantageous for creating specific three-dimensional molecular architectures. However, its direct comparative performance data against more established chiral building blocks is still emerging.

This guide has provided a comparative overview of 4-methyloxolane-2-carboxylic acid with γ-valerolactone, chiral α-hydroxy acids, and chiral amines, supported by available experimental data and detailed protocols. While direct, side-by-side comparisons are not always available in the literature, the presented data allows for an informed, albeit sometimes inferred, assessment of their respective strengths and weaknesses.

For researchers and drug development professionals, the optimal choice will depend on a careful consideration of the target molecule's structural requirements, the desired stereochemistry, the scalability of the synthesis, and the overall cost-effectiveness of the chosen route. The information and frameworks provided herein serve as a valuable resource to navigate these complex decisions and to facilitate the rational design of efficient and stereoselective syntheses.

References

Safety Operating Guide

Proper Disposal of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.

Hazard Identification and Immediate Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[1] It is imperative to prevent its release into the environment.

Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

In Case of a Spill:

  • Evacuate the immediate area if the spill is large.

  • Ensure adequate ventilation.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Chemical Waste Profile

A summary of the key hazard data for this compound is provided in the table below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH411Toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal prep1 Wear appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat prep2 Designate a specific, well-ventilated area for waste collection. prep1->prep2 coll1 Use a dedicated, leak-proof, and chemically compatible waste container. prep2->coll1 coll2 Label the container clearly: 'Hazardous Waste - this compound' coll1->coll2 coll3 Transfer all waste containing the chemical into the designated container. coll2->coll3 stor1 Store the sealed waste container in a designated, secure secondary containment area. coll3->stor1 stor2 Ensure the storage area is cool, dry, and away from incompatible materials. stor1->stor2 disp1 Arrange for pickup by a licensed hazardous waste disposal service. stor2->disp1 disp2 Complete all necessary waste manifest documentation. disp1->disp2

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Preparation:

    • Always wear the appropriate PPE as outlined in the safety section.

    • Designate a specific, well-ventilated area, such as a fume hood, for the collection of this chemical waste.

  • Waste Collection:

    • Use a dedicated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Carefully transfer any unwanted chemical, contaminated materials (e.g., absorbent pads, gloves), and empty containers into the designated waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Temporary Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated and secure secondary containment area to prevent accidental spills.

    • The storage area should be cool, dry, and away from incompatible materials.

  • Final Disposal:

    • The final disposal of the waste must be conducted by a licensed and approved hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

    • Ensure all required waste manifest paperwork is completed accurately.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before commencing any work with Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, ensure that appropriate Personal Protective Equipment (PPE) is worn.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Personal Protective Equipment (PPE) Summary:

PPE CategoryRequired EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][5]Protects against potential splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron.[3][6]Provides a barrier against skin contact. Thicker gloves generally offer better protection.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is essential. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][7]Minimizes the risk of inhaling potentially harmful vapors or aerosols.
Foot Protection Closed-toe shoes, with chemical-resistant boots worn over them if there is a risk of spills.[5]Protects feet from spills and falling objects.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: Immediately clear the area of the spill.[3]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.[3]

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[3]

  • Collect: Carefully gather the absorbed material into a labeled, sealed container for disposal.[3]

In Case of Exposure:

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[8] In all cases of exposure, seek immediate medical attention.

Storage and Disposal Plan

Storage:

  • Store containers in a designated, well-ventilated, and secure area.[3]

  • Keep containers tightly closed in a dry, cool place.[8]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][8]

  • The storage area should have secondary containment to prevent the release of material in case of a leak.[3]

Disposal Protocol: Improper disposal of chemical waste is a significant safety and environmental hazard.[2] Do NOT dispose of this compound down the drain or in regular trash.[2][4]

StepProcedureKey Details
1. Waste Identification Characterize the waste as hazardous based on the properties of similar morpholine compounds.[2]Assumed to be flammable, corrosive, and toxic.[2]
2. Containerization Use compatible, leak-proof containers (e.g., High-Density Polyethylene - HDPE).[2]Ensure the container is in good condition with a secure lid.
3. Labeling Clearly label the container with "Hazardous Waste," the full chemical name, primary hazards (e.g., Flammable, Corrosive, Toxic), and the accumulation start date.[2][3]Accurate labeling is crucial for safe handling and disposal.
4. Collection Collect liquid waste in a designated, sealed container. Contaminated solids (e.g., gloves, absorbent pads) should be placed in a separate, clearly labeled container.[3]Do not mix with other chemical waste unless compatibility is confirmed.[3]
5. EHS Contact Contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[2]Provide a complete and accurate description of the waste.

Experimental Workflow: Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood handle_chem Handle this compound prep_hood->handle_chem disp_separate Segregate Waste: - Liquid Waste - Contaminated Solids handle_chem->disp_separate disp_label Label Waste Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date disp_separate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Caption: Workflow for handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
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Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.